2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid
Description
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Properties
IUPAC Name |
2-hydroxy-5-(tetrazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O3/c13-7-2-1-5(3-6(7)8(14)15)12-4-9-10-11-12/h1-4,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGDTZSHJQPPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389682 | |
| Record name | 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339310-80-4 | |
| Record name | 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide on the Synthesis of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid
A Resource for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive and in-depth examination of a robust synthetic route to 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 5-aminosalicylic acid. This guide elucidates the critical steps of diazotization and subsequent cyclization with an azide source to construct the tetrazole ring. Authored from the perspective of a Senior Application Scientist, this document emphasizes the underlying chemical principles, practical experimental considerations, and the importance of stringent quality control to ensure the production of a high-purity final compound suitable for pharmaceutical research.
Introduction: The Significance of this compound
This compound is a heterocyclic compound that has garnered attention in the pharmaceutical industry due to its unique structural features. The molecule integrates a salicylic acid moiety, known for its anti-inflammatory properties, with a 1H-tetrazole ring. The tetrazole group is a well-established bioisostere of a carboxylic acid, often imparting favorable pharmacokinetic properties such as enhanced metabolic stability and improved oral bioavailability. This combination of pharmacophores makes the title compound a valuable building block for the synthesis of novel therapeutic agents across various disease areas.
The successful synthesis of this compound with high purity is a critical first step in its journey as a potential drug candidate or a key intermediate. This guide will focus on a reliable and scalable synthetic methodology, providing a detailed protocol and the scientific rationale behind each step.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic approach to this compound involves the disconnection of the tetrazole ring. This strategy leads back to 5-aminosalicylic acid, a commercially available and cost-effective starting material. The formation of the tetrazole ring can then be achieved through a well-established chemical transformation: the reaction of a diazonium salt with an azide.
Caption: Retrosynthetic pathway for the target molecule.
The chosen forward synthesis, therefore, involves the diazotization of the amino group of 5-aminosalicylic acid to form a diazonium salt intermediate.[1][2][3] This is immediately followed by a reaction with sodium azide, which leads to the formation of an aryl azide that subsequently cyclizes to yield the tetrazole ring. This tandem diazotization/cyclization approach is efficient and avoids the isolation of the often-unstable diazonium salt.[4]
Detailed Experimental Protocol
This section provides a step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| 5-Aminosalicylic acid | 153.14 | 15.3 | 0.10 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 | 0.11 |
| Sodium Azide (NaN₃) | 65.01 | 7.8 | 0.12 |
| Hydrochloric Acid (conc.) | 36.46 | ~25 mL | - |
| Acetic Acid | 60.05 | ~150 mL | - |
| Water (deionized) | 18.02 | As needed | - |
Critical Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment. Avoid contact with metals. All equipment should be decontaminated with a suitable oxidizing agent (e.g., ceric ammonium nitrate) after use.
Synthetic Procedure
-
Preparation of the Diazonium Salt:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 5-aminosalicylic acid (15.3 g, 0.10 mol) in 150 mL of glacial acetic acid.
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
Slowly add concentrated hydrochloric acid (~25 mL) while maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 25 mL of deionized water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
-
Tetrazole Ring Formation:
-
In a separate beaker, carefully dissolve sodium azide (7.8 g, 0.12 mol) in 30 mL of deionized water.
-
Add the sodium azide solution dropwise to the cold diazonium salt solution. A vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into 500 mL of ice-cold water. A precipitate should form.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove any inorganic salts.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Mechanistic Insights
The synthesis proceeds through a well-understood reaction cascade.
Caption: Key mechanistic steps of the synthesis.
-
Diazotization: The primary aromatic amine of 5-aminosalicylic acid is converted to a diazonium salt by nitrosation with nitrous acid (generated in situ from sodium nitrite and a strong acid).[3] The low temperature is critical to prevent the premature decomposition of the diazonium salt.
-
Azide Addition and Cyclization: The diazonium salt is a potent electrophile that readily reacts with the nucleophilic azide ion to form an aryl azide intermediate. This intermediate then undergoes an intramolecular [3+2] cycloaddition to form the thermodynamically stable tetrazole ring.[5]
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment | Aromatic protons, hydroxyl proton, carboxylic acid proton, and tetrazole proton with characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Confirmation of the carbon skeleton | Resonances corresponding to the carboxylic acid, aromatic carbons, and the tetrazole carbon. |
| Mass Spectrometry | Determination of molecular weight | A molecular ion peak corresponding to the calculated mass of the product (C₈H₆N₄O₃). |
| FT-IR Spectroscopy | Identification of functional groups | Characteristic absorptions for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and N=N/C=N (tetrazole ring). |
| HPLC | Quantitative purity analysis | A single major peak indicating high purity. |
Conclusion
The synthesis of this compound from 5-aminosalicylic acid via a diazotization-cyclization sequence is an effective and reliable method. This guide has provided a detailed protocol, mechanistic insights, and a framework for the quality control of the final product. Adherence to the outlined procedures and safety precautions will enable researchers and drug development professionals to successfully synthesize this valuable compound for further investigation and application in the pharmaceutical sciences.
References
- EP0270815A1 - Process for the preparation of 5-aminosalicylic acid - Google P
- A Comprehensive Technical Guide to 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid - Benchchem. (URL: )
- US4788331A - Method of preparing 5-amino salicylic acid - Google P
- 4-(1H-Tetrazol-5-yl)
- Application Notes and Protocols: 2-Hydroxy-5-(1H-pyrrol-1-yl)
- Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - PMC - NIH. (URL: )
- Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles c
- Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcer
- WO2011021218A2 - Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)
- Synthesis of 1H-tetrazoles - Organic Chemistry Portal. (URL: )
- Diazotisation - Organic Chemistry Portal. (URL: )
- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PubMed Central. (URL: )
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- 3. Diazotisation [organic-chemistry.org]
- 4. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic Acid
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. This molecule uniquely combines the structural features of salicylic acid and a 1H-tetrazole moiety, making it a compound of significant interest for researchers in medicinal chemistry and drug discovery. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1] Its incorporation into a salicylic acid scaffold suggests potential for novel anti-inflammatory, analgesic, or other therapeutic activities. This document details its predicted physicochemical properties, spectroscopic signature, a plausible synthetic route, and discusses its potential biological relevance based on established structure-activity relationships.
Introduction and Significance
This compound is an aromatic heterocyclic compound. It belongs to the family of salicylic acids, which are known for their widespread therapeutic uses, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The core innovation in this molecule is the substitution of a 1H-tetrazole group at the 5-position of the benzene ring.
In modern drug discovery, tetrazoles are recognized as "privileged" scaffolds.[1] They are frequently employed as metabolically stable replacements for carboxylic acids, enhancing drug-like characteristics by improving oral bioavailability and membrane permeability.[1] The combination of the pharmacologically active salicylic acid core with the modulating tetrazole group presents a compelling strategy for developing novel therapeutic agents. Benzoic acid derivatives, in general, are foundational to organic chemistry and play a crucial role in the development of new drugs.[2]
Chemical Synthesis and Purification
While specific literature detailing the synthesis of this compound is not abundant, a robust and logical synthetic pathway can be proposed based on established chemical transformations. The most plausible approach involves the construction of the tetrazole ring from a corresponding amine precursor via a diazonium intermediate.
Proposed Synthetic Pathway
The synthesis would logically begin from the commercially available 5-aminosalicylic acid. The workflow involves three key steps:
-
Diazotization: The primary aromatic amine of 5-aminosalicylic acid is converted into a diazonium salt using sodium nitrite under acidic conditions.
-
Azide Formation: The diazonium salt is then reacted with sodium azide to form an aryl azide intermediate.
-
Cyclization: The aryl azide undergoes an intramolecular cyclization to form the tetrazole ring. This step is often facilitated by heating.
This proposed pathway is efficient and utilizes common laboratory reagents.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Prophetic)
-
Diazotization: Dissolve 5-aminosalicylic acid (1 equivalent) in a solution of hydrochloric acid at 0-5 °C. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Azide Formation: To the cold diazonium salt solution, add a solution of sodium azide (1.2 equivalents) in water dropwise. Vigorous nitrogen evolution will be observed. Allow the reaction to stir for 1-2 hours as it warms to room temperature.
-
Cyclization & Isolation: Heat the reaction mixture to 80-90 °C for 2-4 hours to facilitate cyclization. Cool the mixture and acidify with concentrated HCl to a pH of 1-2 to precipitate the product.
-
Purification: Collect the crude product by vacuum filtration. Wash thoroughly with cold water. Recrystallize from an appropriate solvent system, such as ethanol/water, to yield the pure this compound.
Physicochemical Properties
The exact experimental values for this compound are not widely published. However, we can predict its properties based on its structure and data from analogous compounds like benzoic acid and its isomers.[3][4]
| Property | Predicted Value / Information | Source / Justification |
| Molecular Formula | C₈H₆N₄O₃ | Calculation |
| Molecular Weight | 206.16 g/mol | Calculation |
| Appearance | White to off-white crystalline solid | Analogy to salicylic acid and other tetrazole-benzoic acids.[4] |
| Melting Point | > 200 °C (with decomposition) | Tetrazole and carboxylic acid groups suggest strong intermolecular hydrogen bonding, leading to a high melting point. |
| Solubility | Slightly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, ethanol). | The polar functional groups (hydroxyl, carboxyl, tetrazole) enhance solubility in polar solvents.[4] |
| pKa¹ (Carboxylic Acid) | ~3.5 - 4.0 | The electron-withdrawing nature of the tetrazole and hydroxyl groups would likely make the carboxylic acid slightly stronger than benzoic acid (pKa ~4.2). |
| pKa² (Phenolic OH) | ~8.0 - 9.0 | Expected to be slightly more acidic than phenol itself due to the electron-withdrawing substituents on the ring. |
| LogP | ~1.5 - 2.0 | Estimated based on the hydrophilic nature of the added tetrazole and hydroxyl groups compared to benzoic acid (LogP ~1.87).[4] |
Spectroscopic and Structural Analysis
Spectroscopic analysis is critical for confirming the structure of the synthesized compound. The following characteristics are predicted based on the functional groups present.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, tetrazole, and acidic protons.
-
Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet system (likely an ABC spin system) in the range of δ 7.5-8.5 ppm. The proton ortho to the carboxyl group will be the most downfield.
-
Tetrazole Proton (1H): A sharp singlet is expected for the C-H proton of the tetrazole ring, typically appearing far downfield, around δ 9.0-9.5 ppm.
-
Acidic Protons (2H): The carboxylic acid and phenolic hydroxyl protons will appear as broad singlets. The carboxylic proton is highly deshielded and can appear anywhere from δ 10-13 ppm.[5] The phenolic proton signal is also broad and its position is concentration-dependent. These peaks may exchange with D₂O.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from ~2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6][7]
-
O-H Stretch (Phenol): A sharper, less broad peak around 3200-3400 cm⁻¹ for the phenolic hydroxyl group.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹ is indicative of the carbonyl group.[6]
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
N=N/C=N Stretches (Tetrazole): Peaks in the fingerprint region, typically between 1000-1500 cm⁻¹, corresponding to the tetrazole ring vibrations.
Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry would be the method of choice.
-
Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 207.05.
-
Fragmentation: A characteristic fragmentation pattern for 5-substituted tetrazoles is the loss of a nitrogen molecule (N₂, 28 Da) or hydrazoic acid (HN₃, 43 Da).[8] Other expected fragments would arise from the loss of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da) from the salicylic acid moiety.
Caption: Predicted major fragmentation pathways in ESI-MS.
Potential Applications and Biological Activity
The structure of this compound strongly suggests its potential as a therapeutic agent, primarily in the area of anti-inflammatory drug discovery.
Rationale for Biological Activity
-
Anti-Inflammatory Action: The salicylic acid core is a known inhibitor of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. By blocking COX, the synthesis of prostaglandins is reduced, leading to anti-inflammatory and analgesic effects.
-
Bioisosterism and Improved Properties: The tetrazole group serves as a bioisostere of a carboxylic acid. This modification can lead to enhanced metabolic stability, improved cell permeability, and a modulated acidity profile, which can be advantageous for drug design.[1] Some tetrazole-benzoic acid hybrids have demonstrated antioxidant properties.[9]
-
Fragment-Based Drug Discovery (FBDD): This molecule can also be viewed as a valuable fragment for FBDD campaigns. The combination of a phenol, a carboxylic acid, and a tetrazole ring provides multiple points for hydrogen bonding and further chemical elaboration to build more complex and potent drug candidates.[1]
Derivatives of tetrazole-containing benzoic acids have been investigated for a range of biological activities, including as angiotensin-II receptor antagonists for treating hypertension.[10][11]
Safety and Handling
Based on GHS classifications for related compounds such as 4-(1H-tetrazol-5-yl)benzoic acid, this compound should be handled with care.[3] It is predicted to cause skin and serious eye irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a promising chemical entity that merges the proven pharmacology of salicylic acid with the advantageous physicochemical properties of the tetrazole ring. While experimental data on this specific isomer is limited, its properties and behavior can be reliably predicted through expert analysis of its constituent parts and related structures. Its logical synthesis, distinct spectroscopic signature, and high potential for biological activity make it an attractive target for further research and development in medicinal chemistry.
References
Click to expand
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Mittal, R., Kumar, A., & Awasthi, S. K. (n.d.). Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide.
- Pharmaffiliates. (2026, January 15). The Role of Benzoic Acid Derivatives in Modern Drug Discovery.
- MDPI. (2021, December 8). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study.
- National Institutes of Health. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- Lyakhov, A. S., Gaponik, P. N., Voitekhovich, S. V., Ivashkevich, L. S., Kulak, A. A., & Ivashkevich, O. A. (2001). 2-(1H-tetrazol-1-yl)benzoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 57(Pt 12), 1436–1437.
- PubMed. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
- PubMed. (n.d.). Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix.
- ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.
- PubChem. (n.d.). (5P)-2-hydroxy-5-(6-methylquinolin-5-yl)benzoic acid.
- Jetten, A. M., Anderson, K., Deas, M. A., Kagechika, H., Lotan, R., Rearick, J. I., & Shudo, K. (1987). New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein. Cancer Research, 47(13), 3523–3527.
- National Institutes of Health. (n.d.). 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate.
- National Institutes of Health. (n.d.). 3-(1H-Tetrazol-5-yl)benzoic acid.
- National Institutes of Health. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.
- PubChem. (n.d.). 4-(1H-Tetrazol-5-yl)benzoic acid.
- Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. 5(2), 25-29.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.
- ResearchGate. (n.d.). The IR spectra of benzoic acid in the CCl4 solution: The w OH bands of....
- PubChem. (n.d.). Benzoic Acid.
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- 4. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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An In-depth Technical Guide to 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of a specific CAS number for this particular isomer, this guide will also draw upon data from closely related structural analogs to provide a thorough understanding of its synthesis, physicochemical properties, and potential applications. The tetrazole moiety is a well-established bioisostere for carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1][2][3] When incorporated into a salicylic acid scaffold, it presents a unique opportunity for the development of novel therapeutics. This document will delve into a proposed synthetic pathway, predicted chemical properties, and prospective applications in drug discovery, supported by established scientific literature.
Chemical Identity and Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Justification |
| Molecular Formula | C₈H₆N₄O₃ | Based on chemical structure |
| Molecular Weight | 206.16 g/mol | Calculated from the molecular formula |
| Appearance | Likely a white to off-white crystalline solid | Based on related benzoic acid and tetrazole compounds[4] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Typical for aromatic carboxylic acids |
| pKa | Two acidic protons: one on the carboxylic acid (approx. 3-4) and one on the tetrazole ring (approx. 4-5) | Salicylic acid pKa is ~2.97; 5-substituted tetrazoles have a pKa similar to carboxylic acids[3] |
| LogP | Moderately lipophilic | The combination of the polar tetrazole and carboxylic acid with the aromatic ring suggests a balanced lipophilicity. |
For comparison, the properties of a related isomer, 4-(1H-Tetrazol-5-yl)benzoic acid, are presented in Table 2.
Table 2: Physicochemical Properties of 4-(1H-Tetrazol-5-yl)benzoic acid
| Property | Value | Source |
| Molecular Formula | C₈H₆N₄O₂ | PubChem CID 323168[5] |
| Molecular Weight | 190.16 g/mol | PubChem CID 323168[5] |
| Hydrogen Bond Donor Count | 2 | PubChem CID 323168[5] |
| Hydrogen Bond Acceptor Count | 5 | PubChem CID 323168[5] |
| Rotatable Bond Count | 1 | PubChem CID 323168[5] |
Synthesis of Tetrazole-Substituted Benzoic Acids
The synthesis of tetrazole-containing compounds is a well-established area of organic chemistry. The most common method for creating the 5-substituted-1H-tetrazole ring is through the [3+2] cycloaddition of an azide source with a nitrile.[6]
Proposed Synthesis of this compound
A plausible synthetic route to the target molecule would likely start from a readily available substituted salicylic acid derivative. A key intermediate would be 5-amino-2-hydroxybenzoic acid.
Experimental Protocol:
Step 1: Diazotization of 5-amino-2-hydroxybenzoic acid
-
Dissolve 5-amino-2-hydroxybenzoic acid in an aqueous solution of a strong acid (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
Step 2: Azide Formation
-
In a separate flask, dissolve sodium azide (NaN₃) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous stirring is essential. Nitrogen gas will evolve, indicating the formation of the aryl azide.
Step 3: Intramolecular Cyclization to form the Tetrazole Ring
-
The formation of the 1-substituted tetrazole from an aryl azide is not a standard reaction. A more likely pathway to the desired isomer would involve a different starting material or a multi-step process to introduce the tetrazole ring and then form the benzoic acid.
A more viable, alternative synthesis is proposed below:
Step 1: Synthesis of 5-cyano-2-hydroxybenzoic acid This intermediate can be synthesized from 5-bromo-2-hydroxybenzoic acid via a cyanation reaction, for example, using copper(I) cyanide.
Step 2: [3+2] Cycloaddition to form 2-hydroxy-5-(1H-tetrazol-5-yl)benzoic acid
-
Dissolve 5-cyano-2-hydroxybenzoic acid in a suitable solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃) and a Lewis acid catalyst like zinc bromide (ZnBr₂) or ammonium chloride (NH₄Cl).[4]
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the product.
-
Filter, wash with cold water, and dry the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-hydroxy-5-(1H-tetrazol-5-yl)benzoic acid.
Diagram 1: Proposed Synthesis of 2-hydroxy-5-(1H-tetrazol-5-yl)benzoic acid
A proposed synthetic workflow for the target compound.
Potential Applications in Drug Development
The unique combination of a salicylic acid scaffold and a tetrazole ring suggests several promising avenues for therapeutic applications.
-
Anti-inflammatory Agents: Salicylic acid and its derivatives are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7] The addition of a tetrazole ring could modulate this activity or introduce new pharmacological properties.
-
Antihypertensive Agents: Many successful antihypertensive drugs, such as losartan, incorporate a tetrazole ring as a bioisostere for a carboxylic acid.[8][9] This suggests that this compound could be investigated as a potential angiotensin II receptor antagonist.
-
Antimicrobial and Antifungal Agents: Tetrazole derivatives have shown a broad spectrum of antimicrobial and antifungal activities.[2] The salicylic acid moiety also possesses antiseptic properties, making the combined molecule a candidate for novel anti-infective agents.
Diagram 2: Potential Signaling Pathway Inhibition
Hypothesized antagonism of the AT1 receptor signaling pathway.
Safety and Handling
While specific safety data for this compound is not available, general precautions for handling aromatic carboxylic acids and tetrazole derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Closely related compounds like 4-(1H-Tetrazol-5-yl)benzoic acid are known to cause skin and serious eye irritation.[5] Similar hazards should be anticipated for the target molecule.
Conclusion
This compound represents a molecule with significant potential in the field of medicinal chemistry. While direct experimental data is limited, this guide has provided a comprehensive overview based on the well-understood chemistry of its constituent parts. The proposed synthetic routes are based on established and reliable chemical transformations. The potential applications as anti-inflammatory, antihypertensive, and antimicrobial agents are grounded in the known bioactivities of both salicylic acid and tetrazole derivatives. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.
References
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ChemChart. 2-(1H-tetrazol-5-yl)benzoic acid (13947-58-5). Available from: [Link]
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BioOrganics. 2-(1H-Tetraazol-5-yl)benzoic Acid. Available from: [Link]
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Li, Y., & Yang, G. (2008). 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(2), o369. Available from: [Link]
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Lyakhov, A. S., Gaponik, P. N., Voitekhovich, S. V., Ivashkevich, L. S., Kulak, A. A., & Ivashkevich, O. A. (2001). 2-(1H-tetrazol-1-yl)benzoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 57(12), 1436–1437. Available from: [Link]
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Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. Available from: [Link]
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Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. Available from: [Link]
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Spectroscopic Characterization of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic techniques for the structural elucidation and characterization of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical predictions with established methodologies to offer a robust framework for the analysis of this and similar heterocyclic compounds. While direct experimental data for this specific molecule is not widely published, this guide leverages spectral data from its core components—salicylic acid and 1-substituted tetrazoles—to provide a detailed and predictive analysis.
Introduction: A Molecule of Interest
This compound is a unique hybrid molecule that combines the well-known pharmacophore of salicylic acid with the versatile tetrazole moiety. The salicylic acid backbone is a cornerstone in medicinal chemistry, most famously as the active metabolite of aspirin, exhibiting anti-inflammatory, analgesic, and antipyretic properties.[1] The tetrazole ring is a bioisostere of the carboxylic acid group, often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding interactions with biological targets.[2] The strategic placement of the tetrazole group at the 5-position of the salicylic acid ring suggests potential for novel pharmacological activities, making its unequivocal structural characterization a critical step in any research and development endeavor.
This guide will delve into the predicted spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section will provide a theoretical foundation, a detailed experimental protocol, predicted data, and an in-depth interpretation.
Analytical Workflow
A systematic approach is crucial for the comprehensive characterization of a novel compound. The following workflow outlines the logical progression of spectroscopic analyses.
Figure 1: A standard analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the tetrazole proton, and the acidic protons of the hydroxyl and carboxylic acid groups. The predicted chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 - 11.0 | br s | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet.[1] |
| ~10.0 | br s | 1H | OH | The phenolic proton is also deshielded and its chemical shift can be concentration and temperature dependent. |
| ~9.5 | s | 1H | H-tetrazole | The proton on the tetrazole ring is expected to be a sharp singlet in the downfield region.[3] |
| ~8.2 | d | 1H | H-6 | This proton is ortho to the carboxylic acid group, leading to deshielding. It will appear as a doublet due to coupling with H-4. |
| ~7.8 | dd | 1H | H-4 | This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. |
| ~7.1 | d | 1H | H-3 | This proton is ortho to the hydroxyl group and will be a doublet due to coupling with H-4. |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable protons of the carboxylic acid and hydroxyl groups.
-
Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.[4]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically 0-15 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.[4]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The chemical shifts are predicted based on the known effects of the substituents on the aromatic ring and the characteristic shifts of the tetrazole and carboxylic acid carbons.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C=O | The carboxylic acid carbonyl carbon is highly deshielded.[5] |
| ~160 | C-2 | The carbon bearing the hydroxyl group is significantly deshielded.[5] |
| ~145 | C-tetrazole | The carbon atom of the tetrazole ring typically appears in this region.[6] |
| ~138 | C-5 | The carbon atom attached to the tetrazole ring. |
| ~132 | C-4 | Aromatic CH. |
| ~125 | C-6 | Aromatic CH. |
| ~120 | C-1 | The carbon atom attached to the carboxylic acid group. |
| ~118 | C-3 | Aromatic CH. |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence.
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Processing: Similar to ¹H NMR, with referencing to the DMSO-d₆ solvent peak at 39.52 ppm.[4]
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An In-depth Technical Guide to the Molecular Structure of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid, a compound of significant interest to researchers in medicinal chemistry and drug development. The tetrazole moiety is a well-established bioisostere for the carboxylic acid functional group, and its incorporation into the salicylic acid scaffold presents intriguing possibilities for modulating physicochemical and pharmacological properties. This document synthesizes information on the synthesis, spectroscopic characterization, and structural features of this molecule. While direct experimental data for this specific isomer is not widely published, this guide provides a robust theoretical and practical framework for its study, drawing upon established chemical principles and data from closely related analogs.
Introduction: The Rationale for this compound
The strategic replacement of a functional group with another that retains similar biological activity, known as bioisosterism, is a cornerstone of modern drug design. The tetrazole ring is a classic bioisostere of the carboxylic acid group, offering a similar acidic proton and steric profile while providing improved metabolic stability and pharmacokinetic properties in many cases.[1] The parent molecule, 2-hydroxybenzoic acid (salicylic acid), is a well-known pharmacophore. The introduction of a 1H-tetrazol-1-yl substituent at the C5 position creates a novel derivative with potential for unique biological activities. This guide will delve into the molecular architecture of this compound, providing researchers with the foundational knowledge required for its synthesis, identification, and further investigation.
Synthesis and Mechanistic Considerations
The synthesis of 1-substituted tetrazoles can be achieved through several established routes, most commonly involving the reaction of a primary amine with triethyl orthoformate and sodium azide.[2][3][4] For the synthesis of this compound, the logical starting material would be 5-amino-2-hydroxybenzoic acid.
Proposed Synthetic Pathway
A plausible and efficient synthesis would proceed via a one-pot, three-component reaction. This approach is favored for its operational simplicity and often high yields.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 5-amino-2-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add triethyl orthoformate (1.2 eq) and sodium azide (1.2 eq).
-
Catalysis: An acid catalyst, such as ytterbium (III) triflate (Yb(OTf)₃) or L-proline, can be added to facilitate the reaction.[2]
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The optimal temperature and reaction time should be determined empirically, for example, by monitoring the reaction progress with thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Causality of Experimental Choices
-
Starting Material: 5-amino-2-hydroxybenzoic acid provides the necessary primary amine functionality at the desired position on the salicylic acid scaffold.
-
Reagents: Triethyl orthoformate acts as a source of a one-carbon unit, while sodium azide provides the requisite nitrogen atoms for the tetrazole ring.
-
Catalyst: The use of a catalyst like Yb(OTf)₃ enhances the rate of the cyclization reaction, leading to higher yields and shorter reaction times.[2]
-
Solvent: DMF is a common choice for this type of reaction due to its high boiling point and ability to dissolve the reactants.
Logical Diagram of the Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Structural Elucidation and Spectroscopic Analysis
The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. Below are the predicted spectroscopic characteristics based on the analysis of its constituent functional groups and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acidic protons of the carboxylic acid and hydroxyl groups, and the unique proton of the tetrazole ring. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the tetrazole and carboxylic acid groups and the electron-donating effect of the hydroxyl group. The acidic protons of the -COOH and -OH groups are expected to be broad singlets and may exchange with D₂O.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Distinct signals are expected for the carbonyl carbon of the carboxylic acid, the carbons of the benzene ring, and the carbon of the tetrazole ring. The chemical shifts will be indicative of the electronic environment of each carbon atom.
| Predicted ¹H NMR Chemical Shifts (δ, ppm) | Predicted ¹³C NMR Chemical Shifts (δ, ppm) |
| ~13.0 (s, 1H, -COOH) | ~170 (-COOH) |
| ~11.0 (s, 1H, -OH) | ~160 (C-OH) |
| ~9.5 (s, 1H, tetrazole C-H) | ~140 (tetrazole C-H) |
| 7.5-8.5 (m, 3H, aromatic) | 115-140 (aromatic C) |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (hydroxyl) | 3200-3600 | Broad |
| O-H (carboxylic acid) | 2500-3300 | Very broad |
| C-H (aromatic) | 3000-3100 | Sharp |
| C=O (carboxylic acid) | 1680-1710 | Strong, sharp |
| C=C (aromatic) | 1450-1600 | Medium |
| N=N, C=N (tetrazole) | 1400-1600 | Medium |
| C-O | 1210-1320 | Medium |
The broadness of the O-H stretching bands is due to hydrogen bonding.[5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the molecule is expected to show a prominent peak for the protonated molecule [M+H]⁺. In negative ion mode, a peak for the deprotonated molecule [M-H]⁻ would be observed. The fragmentation of 5-substituted 1H-tetrazoles often involves the loss of N₂ or HN₃.[7]
-
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecule, allowing for the determination of its elemental composition. For C₈H₆N₄O₃, the expected exact mass is approximately 206.0440.
Molecular Geometry and Crystallographic Insights
Crystal structures of related compounds such as 2-(1H-tetrazol-1-yl)benzoic acid[8], 3-(1H-tetrazol-5-yl)benzoic acid[9], and 4-(1H-tetrazol-5-yl)benzoic acid monohydrate[10] reveal that the tetrazole and benzene rings are generally planar. However, the dihedral angle between these two rings can vary significantly depending on the substitution pattern and crystal packing forces. For instance, in 2-(1H-tetrazol-1-yl)benzoic acid, the dihedral angle is 52.90°.[8]
It is expected that in the solid state, this compound will form an extensive network of intermolecular hydrogen bonds involving the carboxylic acid, hydroxyl, and tetrazole functionalities. These interactions will play a crucial role in determining the crystal packing and overall solid-state architecture.
Logical Diagram of Structural Features
Caption: Key structural components and intermolecular interactions of the title compound.
Potential Applications and Biological Significance
Tetrazole-containing compounds are of great interest in medicinal chemistry. The tetrazole group's ability to act as a bioisostere for carboxylic acids has led to its incorporation into numerous drug candidates.[1] Derivatives of benzoic acid have shown a wide range of biological activities.[11] Given that the parent salicylic acid has anti-inflammatory properties, it is plausible that this compound could exhibit modulated or novel pharmacological activities. Further research is warranted to explore its potential as an anti-inflammatory, analgesic, or antimicrobial agent.
Conclusion
This technical guide has provided a detailed overview of the molecular structure of this compound. By integrating established synthetic methodologies and spectroscopic principles with data from related compounds, a comprehensive picture of its chemical identity has been constructed. The information presented herein serves as a valuable resource for researchers and scientists in the field of drug development, facilitating the synthesis, characterization, and further investigation of this promising molecule.
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The Ascendant Therapeutic Potential of 2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The confluence of the salicylate scaffold, a cornerstone of anti-inflammatory therapy, with the versatile tetrazole moiety presents a compelling frontier in medicinal chemistry. This technical guide delves into the prospective biological activities of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid derivatives, a class of compounds at the intersection of established pharmacology and novel chemical design. While direct literature on this specific scaffold is emerging, this document synthesizes knowledge from analogous structures to provide a robust framework for researchers. We will explore a plausible synthetic pathway, hypothesize on the anti-inflammatory and antimicrobial potential, and provide detailed, field-proven protocols for the evaluation of these activities. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to investigate this promising class of molecules.
Introduction: A Strategic Fusion of Pharmacophores
The enduring legacy of salicylic acid and its derivatives as non-steroidal anti-inflammatory drugs (NSAIDs) is a testament to their therapeutic efficacy. The core mechanism, primarily the inhibition of cyclooxygenase (COX) enzymes, has been a foundational concept in anti-inflammatory drug development. Concurrently, the tetrazole ring has garnered significant attention in medicinal chemistry as a bioisostere for the carboxylic acid group.[1] This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and modulate biological activity.[1]
The strategic combination of these two pharmacophores in the form of this compound offers a novel chemical scaffold with the potential for multifaceted biological activity. The hydroxyl and carboxylic acid groups of the salicylic acid backbone provide a well-established framework for anti-inflammatory action, while the tetrazole ring introduces a new vector for molecular interactions and potential antimicrobial properties. This guide will illuminate the path for the synthesis, characterization, and biological evaluation of this intriguing class of compounds.
Synthetic Strategy: A Proposed Pathway
While specific literature detailing the synthesis of this compound is not extensively available, a plausible and efficient synthetic route can be postulated based on established organic chemistry principles and related syntheses of tetrazole derivatives. The proposed synthesis commences with the readily available starting material, 5-aminosalicylic acid.
A potential synthetic approach involves the diazotization of 5-aminosalicylic acid followed by a Sandmeyer-type reaction with a cyanide source to yield 5-cyano-2-hydroxybenzoic acid. Subsequent [2+3] cycloaddition with sodium azide, a common method for tetrazole synthesis, would furnish the desired this compound.[2] Further derivatization, such as esterification of the carboxylic acid, would allow for the exploration of a chemical library to establish structure-activity relationships.
Caption: Proposed synthetic workflow for this compound and its derivatives.
Anticipated Biological Activities and Mechanisms of Action
The unique hybrid structure of this compound derivatives suggests a spectrum of potential biological activities, primarily centered around anti-inflammatory and antimicrobial effects.
Anti-inflammatory and Analgesic Potential
The salicylic acid moiety provides a strong rationale for investigating the anti-inflammatory properties of these derivatives. The primary mechanism is likely to involve the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are pivotal in the inflammatory cascade.
-
Mechanism of Action: COX Inhibition: The carboxylic acid and hydroxyl groups of the salicylic acid core are crucial for binding to the active site of COX enzymes. The tetrazole ring, as a bioisostere of a carboxylic acid, may also participate in these interactions, potentially leading to altered selectivity and potency compared to traditional NSAIDs. Inhibition of COX enzymes prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by this compound derivatives.
Antimicrobial Activity
The nitrogen-rich tetrazole ring is a well-established pharmacophore in a variety of antimicrobial agents. Its presence in the this compound scaffold suggests the potential for antibacterial and antifungal activity.
-
Postulated Mechanisms of Antimicrobial Action:
-
Enzyme Inhibition: Tetrazole derivatives have been shown to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.
-
Cell Wall Synthesis Disruption: The structural features of these compounds may interfere with the biosynthesis of the bacterial cell wall.
-
Synergistic Effects: These derivatives could exhibit synergistic effects when used in combination with existing antibiotics, potentially overcoming resistance mechanisms.[3]
-
Experimental Protocols
To rigorously evaluate the hypothesized biological activities, a series of standardized in vitro assays are recommended.
In Vitro Anti-inflammatory Activity Assessment
Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes.
-
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compounds dissolved in DMSO
-
Positive controls (e.g., indomethacin, celecoxib)
-
-
Procedure:
-
Prepare a series of dilutions of the test compounds and controls.
-
In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.
-
Add the test compounds or controls to the respective wells and incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at the appropriate wavelength according to the kit manufacturer's instructions.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
-
Antimicrobial Susceptibility Testing
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation and Interpretation
All quantitative data from the biological assays should be presented in a clear and concise tabular format to facilitate comparison and analysis.
Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives
| Compound ID | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Parent Compound | Data to be determined | Data to be determined | Data to be determined |
| Derivative 1 | Data to be determined | Data to be determined | Data to be determined |
| Derivative 2 | Data to be determined | Data to be determined | Data to be determined |
| Indomethacin | Reference Value | Reference Value | Reference Value |
| Celecoxib | Reference Value | Reference Value | Reference Value |
Table 2: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives
| Compound ID | S. aureus | E. coli | C. albicans |
| Parent Compound | Data to be determined | Data to be determined | Data to be determined |
| Derivative 1 | Data to be determined | Data to be determined | Data to be determined |
| Derivative 2 | Data to be determined | Data to be determined | Data to be determined |
| Ciprofloxacin | Reference Value | Reference Value | N/A |
| Fluconazole | N/A | N/A | Reference Value |
Conclusion and Future Directions
The exploration of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents with potential dual anti-inflammatory and antimicrobial activities. This technical guide provides a foundational framework for the synthesis and biological evaluation of this compound class. Future research should focus on the synthesis of a diverse library of derivatives to establish robust structure-activity relationships. In vivo studies will be crucial to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of lead compounds. The insights gained from these investigations could pave the way for the development of a new generation of safe and effective treatments for a range of inflammatory and infectious diseases.
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An In-Depth Technical Guide to the Crystal Structure of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid: A Strategic Approach for Drug Discovery Professionals
This guide provides a comprehensive technical overview of the synthesis, crystallization, and structural elucidation of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a standard protocol, offering insights into the rationale behind experimental choices and the interpretation of structural data within the context of medicinal chemistry.
The strategic incorporation of a tetrazole moiety into a salicylic acid scaffold is a compelling tactic in modern drug design. The tetrazole ring often serves as a metabolically stable isostere of a carboxylic acid, potentially enhancing the pharmacokinetic profile of a drug candidate.[1][2][3] Understanding the three-dimensional structure of these molecules is paramount for predicting their interaction with biological targets and for the rational design of new chemical entities. While the specific crystal structure for this compound is not publicly available as of this writing, this guide will leverage established methodologies and data from closely related analogs to present a predictive and actionable framework for its structural analysis.
Rationale and Synthetic Strategy
The synthesis of tetrazole-containing compounds frequently proceeds from the corresponding nitrile.[3][4][5] A reliable synthetic route to the title compound is proposed, starting from the commercially available 2-hydroxy-5-cyanobenzoic acid. This approach involves a [3+2] cycloaddition reaction, a common and efficient method for forming the tetrazole ring.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Detailed Synthetic Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-hydroxy-5-cyanobenzoic acid (1.0 eq.), sodium azide (1.5 eq.), and triethylamine hydrochloride (1.5 eq.) in N,N-dimethylformamide (DMF).
-
Expert Insight: The use of triethylamine hydrochloride as a proton source in situ generates hydrazoic acid (HN3), the reactive species for the cycloaddition. This is a safer alternative to handling highly toxic and explosive hydrazoic acid directly. DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the reactants.
-
-
Cycloaddition: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water and acidify to pH 1-2 with concentrated hydrochloric acid. This will protonate the tetrazole and carboxylate groups, causing the product to precipitate.
-
Trustworthiness: The acidification step is critical for isolating the product. The product is expected to be a solid at this pH due to the acidic nature of the carboxylic acid and the tetrazole moiety.
-
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. Purify the solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain single-crystal quality material.
Single-Crystal X-ray Diffraction: The Definitive Structural Analysis
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following workflow outlines the critical steps from a purified crystal to a refined crystal structure.
Crystallographic Analysis Workflow
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A Methodical Approach to Assessing the Thermal Stability of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic Acid
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for evaluating the thermal stability of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid, a molecule of interest in pharmaceutical development. In the absence of specific literature on this compound, this document outlines a robust, first-principles approach to thermal hazard assessment. We detail the requisite analytical techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC)—elucidating the causality behind experimental design and data interpretation. By synthesizing information from structurally analogous compounds, particularly substituted phenyl-tetrazoles, this guide offers a validated methodology for determining critical safety parameters, understanding decomposition kinetics, and predicting potential thermal runaway scenarios.
Introduction: The Imperative of Thermal Stability in Pharmaceutical Development
The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its entire lifecycle, from synthesis and purification to formulation, packaging, and storage. For heterocyclic compounds like this compound, which contains a high-energy tetrazole ring, a thorough understanding of its behavior under thermal stress is not merely a regulatory formality but a fundamental safety requirement.
The presence of the tetrazole moiety, known for its energetic nature and potential to release gaseous nitrogen upon decomposition, necessitates a rigorous evaluation of its thermal decomposition profile.[1][2] An uncontrolled exothermic decomposition can lead to a thermal runaway, a hazardous situation where the rate of heat generation exceeds the rate of heat dissipation, potentially causing catastrophic failure of process equipment.[3] This guide provides the scientific rationale and detailed protocols for a comprehensive thermal stability assessment.
Predicted Decomposition Pathways of Aromatic Tetrazoles
The thermal decomposition of tetrazole-containing compounds is complex and highly dependent on their substitution pattern. For N-substituted tetrazoles, such as the target molecule, the decomposition is often initiated by the cleavage of the tetrazole ring.[4] Two primary decomposition pathways are generally observed for the tetrazole ring: one resulting in the formation of hydrazoic acid (HN3) and the other in the direct release of molecular nitrogen (N2).[5]
For 1-phenyl-substituted tetrazoles, a common decomposition mechanism involves the initial elimination of a nitrogen molecule from the tetrazole ring.[4][6] In the case of this compound, the decomposition is likely to be initiated at the tetrazole moiety due to its lower thermal stability compared to the benzoic acid portion. The specific influence of the hydroxyl and carboxylic acid groups on the decomposition onset and pathway requires empirical investigation.
Caption: Generalized decomposition pathway for an N-substituted phenyl-tetrazole.
Core Methodologies for Thermal Stability Assessment
A multi-technique approach is essential for a comprehensive thermal hazard evaluation. TGA provides quantitative mass loss information, DSC elucidates the energetics of thermal events, and ARC offers a "worst-case" adiabatic scenario for assessing runaway potential.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary tool for determining the onset temperature of decomposition and quantifying the mass loss associated with different decomposition steps.
Experimental Protocol: TGA Analysis
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place 3-5 mg of this compound into a ceramic or aluminum TGA pan.
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature to approximately 400°C at a linear heating rate of 10°C/min. This heating rate is standard for initial screening.
-
Data Analysis: Plot the mass loss (%) and the derivative of mass loss (DTG) against temperature. The onset temperature of decomposition is determined from the intersection of the baseline with the tangent of the mass loss curve. The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy (exothermic or endothermic) of decomposition.
Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. A pinhole in the lid can be used to allow for the escape of gaseous decomposition products, preventing pan rupture.
-
Atmosphere: Use a nitrogen purge at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond the final decomposition event observed in TGA, at a heating rate of 10°C/min.
-
Data Analysis: Identify endothermic peaks (e.g., melting) and exothermic peaks (decomposition). Integrate the area under the decomposition exotherm to quantify the heat of decomposition (ΔHd).
Accelerating Rate Calorimetry (ARC)
ARC is the gold standard for assessing thermal runaway potential.[7] It operates under near-adiabatic conditions, meaning that once an exothermic reaction is detected, the instrument's environment heats up to match the sample temperature, preventing heat loss.[3] This simulates a worst-case scenario in a large, uncooled reactor.
Experimental Protocol: ARC Analysis
-
Instrument Setup: Place a 1-5 g sample into a robust, spherical sample bomb (e.g., titanium or stainless steel) equipped with a pressure transducer and a thermocouple.[7]
-
Heat-Wait-Search (HWS) Mode: The ARC operates in a stepwise heating mode.[8]
-
Heat: The system heats the sample by a defined temperature step (e.g., 5°C).
-
Wait: The system holds the temperature to allow for thermal equilibrium.
-
Search: The system monitors the sample for any self-heating. If the rate of temperature rise exceeds a set sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.[9]
-
-
Adiabatic Tracking: Once an exotherm is detected, the calorimeter heaters match the sample's temperature, and the temperature and pressure are recorded as a function of time until the reaction is complete.
-
Data Analysis: The data is used to determine the onset temperature of the exotherm, the adiabatic temperature rise (ΔTad), the maximum pressure, and the Time to Maximum Rate (TMR), which is a critical parameter for process safety.[8]
Caption: Integrated workflow for thermal stability analysis.
Interpreting Data: A Comparative Approach
As no direct data exists for this compound, we can infer its likely thermal behavior by examining a structurally similar compound, 1-(4-hydroxyphenyl)-1H-tetrazole. A study on this compound provides valuable benchmarks.[6]
Table 1: Comparative Thermal Analysis Data for Phenyl Tetrazoles
| Compound | TGA Onset (°C) | DSC Peak (°C) | Mass Loss (%) | Reference |
| 1-phenyl-1H-tetrazole | ~240 | 248 (exo) | >50 | [6] |
| 1-(4-hydroxyphenyl)-1H-tetrazole | ~230 | 235 (exo) | 26-30 | [6] |
| This compound | Predicted: 200-230 | Predicted: Exothermic | Predicted: >28 | N/A |
Predictions are based on the potential destabilizing effect of the carboxylic acid group and the expected initial loss of N₂ (mass = 28 amu).
The data for 1-(4-hydroxyphenyl)-1H-tetrazole shows an exothermic decomposition starting around 230°C.[6] The mass loss of 26-30% is consistent with the loss of a nitrogen molecule (N₂), which has a molecular weight of approximately 28 g/mol . We can hypothesize that this compound will exhibit a similar decomposition onset, possibly at a slightly lower temperature due to the electronic effects of the additional carboxylic acid substituent. The initial mass loss would also be expected to be around 28% if the initial decomposition step is the loss of N₂.
Conclusion and Recommendations
A thorough investigation of the thermal stability of this compound is paramount for its safe handling and development. This guide proposes a systematic and scientifically grounded methodology for this assessment, even in the absence of pre-existing data.
By employing a combination of TGA, DSC, and ARC, researchers can:
-
Determine the onset temperature of decomposition and the associated energy release.
-
Understand the kinetics of the decomposition process.
-
Evaluate the potential for thermal runaway under adiabatic conditions.
The insights gained from these analyses are crucial for defining safe operating limits in manufacturing, establishing appropriate storage conditions, and ensuring the overall safety and viability of this compound as a potential pharmaceutical agent. It is strongly recommended that this multi-faceted analytical approach be adopted as a standard procedure for characterizing the thermal properties of all new energetic or potentially unstable heterocyclic compounds.
References
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- ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid.
- Bollschweiler, M., et al. (2021). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules.
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Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). [Link]
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MDPI. (2022). Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[1][10][11]Triazolo[4,3-b][1][2][10][11]tetrazine. [Link]
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Sigma-HSE. (n.d.). Accelerating Rate Calorimeter (ARC) Testing. [Link]
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ResearchGate. (2025). Intrinsic thermal hazard analysis of tetrazole energetic compounds: A macroscopic-microscopic investigation perspective. [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic Acid as a Versatile Ligand for Metal-Organic Frameworks
Introduction: The Strategic Advantage of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic Acid in MOF Synthesis
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery.[1][2][3] The key to unlocking the full potential of MOFs lies in the rational design and functionalization of the organic ligands that, in coordination with metal ions, form the framework's structure.[4][5] This guide focuses on a particularly promising ligand: this compound.
The unique molecular architecture of this ligand offers several distinct advantages for the construction of novel MOFs. The presence of both a carboxylate group and a tetrazole ring provides multiple coordination sites, allowing for the formation of diverse and robust framework topologies.[6][7][8] The hydroxyl group introduces an additional functional site that can enhance substrate-framework interactions, which is particularly beneficial for applications in catalysis and sensing. Furthermore, the nitrogen-rich tetrazole moiety can impart desirable properties such as improved CO2 selectivity in gas separation applications and potential for post-synthetic modification.[8][9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound and its subsequent use in the preparation of functional MOFs. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and innovate.
Part 1: Synthesis of the Ligand: this compound
Proposed Synthetic Pathway
The synthesis commences with the diazotization of 5-aminosalicylic acid, followed by a Sandmeyer-type reaction to introduce a cyano group. The resulting cyanobenzoic acid derivative is then converted to the tetrazole via a [2+3] cycloaddition reaction with sodium azide.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Cyano-2-hydroxybenzoic Acid
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 5-aminosalicylic acid in an appropriate volume of dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive starch-iodide test.
-
Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure 5-cyano-2-hydroxybenzoic acid.
Step 2: Synthesis of this compound
-
In a round-bottom flask, suspend 5-cyano-2-hydroxybenzoic acid, sodium azide, and ammonium chloride in N,N-dimethylformamide (DMF).
-
Heat the mixture to 120 °C and stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Filter the white precipitate, wash thoroughly with water, and dry under vacuum to yield this compound.
Characterization of the Ligand
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be performed to confirm the molecular structure. The disappearance of the cyano carbon signal and the appearance of a new signal for the tetrazole carbon in the ¹³C NMR spectrum, along with the characteristic proton signals, will confirm the successful synthesis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the characteristic nitrile peak (around 2230 cm⁻¹) and the appearance of N-H and N=N stretching vibrations from the tetrazole ring will provide further evidence of the conversion.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the synthesized ligand.
Part 2: Synthesis of Metal-Organic Frameworks
The synthesized ligand can be used to construct a variety of MOFs with different metal ions. The solvothermal method is a common and effective technique for the synthesis of high-quality crystalline MOFs.[10] Below are two representative protocols for the synthesis of a Zinc-based and a Copper-based MOF.
General Considerations for MOF Synthesis
-
Solvent System: A mixture of solvents is often used to ensure the dissolution of both the metal salt and the organic linker.[10] Common solvents include DMF, N,N-diethylformamide (DEF), and ethanol.
-
Modulators: The addition of a modulator, such as benzoic acid or other monocarboxylic acids, can influence the crystal size, morphology, and defect density of the resulting MOF.[11][12]
-
Temperature and Time: The reaction temperature and duration are critical parameters that affect the crystallinity and phase purity of the MOF. These parameters often require optimization for each specific system.
Caption: General workflow for the synthesis and activation of MOFs.
Protocol 1: Synthesis of a Zn-based MOF (Zn-HHTB)
-
Preparation of the Reaction Mixture: In a 20 mL scintillation vial, dissolve this compound and Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in a 1:1 molar ratio in 15 mL of DMF.
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.[13][14]
-
Solvothermal Reaction: Seal the vial tightly and place it in a preheated oven at 100 °C for 48 hours.
-
Isolation and Washing: After the reaction is complete, allow the vial to cool slowly to room temperature. Collect the crystalline product by filtration or centrifugation. Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.[10]
-
Activation: To activate the MOF and remove the solvent molecules from the pores, immerse the washed crystals in a volatile solvent like chloroform or acetone for 24 hours. Afterwards, heat the sample at 150 °C under vacuum for 12 hours.[10]
Protocol 2: Synthesis of a Cu-based MOF (Cu-HHTB)
-
Preparation of the Reaction Mixture: In a Teflon-lined stainless-steel autoclave, combine this compound and Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) in a 1:1 molar ratio.
-
Solvent and Modulator: Add a solvent mixture of DMF and ethanol (1:1 v/v, 10 mL). Add 5 equivalents of benzoic acid as a modulator to improve crystal quality.[11][12]
-
Solvothermal Reaction: Seal the autoclave and heat it at 120 °C for 72 hours.
-
Isolation and Washing: After cooling to room temperature, collect the blue crystals by filtration. Wash them thoroughly with DMF (3 x 10 mL) and then with methanol (3 x 10 mL).
-
Activation: Perform solvent exchange with acetone for 24 hours, followed by heating at 180 °C under vacuum for 12 hours.
Part 3: Characterization of the MOFs
A thorough characterization of the synthesized MOFs is crucial to understand their structure and properties.
| Characterization Technique | Purpose | Expected Outcome/Information |
| Powder X-ray Diffraction (PXRD) | To determine the crystallinity and phase purity of the bulk sample. | A well-defined diffraction pattern matching the simulated pattern from single-crystal X-ray diffraction confirms a pure, crystalline phase. |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise three-dimensional atomic arrangement, including connectivity, bond lengths, and angles. | Provides detailed structural information, including the coordination environment of the metal ions and the topology of the framework. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes. | A TGA curve will show weight loss steps corresponding to the removal of guest and coordinated solvent molecules, followed by framework decomposition at higher temperatures. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and pore volume of the activated MOF. | An N₂ adsorption-desorption isotherm will allow for the calculation of the BET surface area, providing a measure of the material's porosity. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF particles. | SEM images will reveal the shape (e.g., cubic, octahedral, rod-like) and size distribution of the synthesized crystals. |
Part 4: Application Notes
The unique structural and chemical features of MOFs derived from this compound make them promising candidates for a range of applications.
Drug Delivery
The inherent porosity and the potential for functionalization make these MOFs excellent candidates for drug delivery systems.[1] The hydroxyl groups can form hydrogen bonds with drug molecules containing complementary functionalities, enhancing loading capacity. The pH-sensitive nature of the carboxylate-metal coordination bond can be exploited for controlled release in acidic tumor microenvironments.[1]
Experimental Insight: For drug loading, the activated MOF can be suspended in a concentrated solution of the desired drug (e.g., doxorubicin) in a suitable solvent. After a specific loading time, the drug-loaded MOF is isolated by centrifugation and washed to remove surface-adsorbed drug molecules. The loading efficiency can be quantified using UV-Vis spectroscopy by measuring the concentration of the drug in the supernatant before and after loading.[1]
Heterogeneous Catalysis
The open metal sites and the functional groups of the ligand can act as active centers for catalysis.[4] The hydroxyl group, in particular, can participate in acid-base catalysis or act as a hydrogen bond donor to activate substrates.
Example Application: Knoevenagel Condensation
The basic nitrogen atoms of the tetrazole ring and the Lewis acidic metal centers can synergistically catalyze the Knoevenagel condensation reaction between an aldehyde and an active methylene compound. The reaction can be carried out by stirring the reactants with a catalytic amount of the activated MOF in a suitable solvent at a specific temperature. The catalyst can be easily recovered by filtration and reused.
Gas Adsorption and Separation
The presence of nitrogen-rich tetrazole rings and polar hydroxyl groups can lead to strong interactions with polar gas molecules like CO₂.[8] This can result in high selectivity for CO₂ over less polar gases such as N₂ and CH₄, making these MOFs promising materials for carbon capture and natural gas purification.
Experimental Protocol: The gas adsorption properties can be evaluated using a volumetric gas adsorption analyzer. The activated MOF sample is first outgassed under vacuum at an elevated temperature to remove any adsorbed species. Then, adsorption isotherms for different gases (e.g., CO₂, N₂, CH₄) are measured at various pressures and temperatures. The selectivity can be calculated from the initial slopes of the single-component isotherms.
Conclusion
This compound is a highly promising ligand for the development of functional Metal-Organic Frameworks. Its multifaceted coordination chemistry and inherent functionalities provide a rich platform for designing materials with tailored properties for applications in drug delivery, catalysis, and gas separation. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the vast potential of this versatile building block in the ever-expanding field of MOF chemistry.
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Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023-11-28). protocols.io. [Link]
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Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023-11-28). protocols.io. [Link]
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Step-by-Step Route for the Synthesis of Metal−Organic Frameworks. Bohrium. [Link]
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Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Dalton Transactions. [Link]
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Step-by-Step Route for the Synthesis of Metal−Organic Frameworks. Journal of the American Chemical Society. [Link]
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Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions. New Journal of Chemistry. [Link]
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Luminescent Amino-Functionalized Pb-MOFs Based on Benzoic Acid Ligands: Design, Physicochemical Characterization, and Application as Heterogeneous Catalysts for Knoevenagel-Doebner Reactions. Semantic Scholar. [Link]
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pH-Controlled Assembly of 3D and 2D Zinc-Based Metal-Organic Frameworks with Tetrazole Ligands. ACS Omega. [Link]
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Ba-MOFs with tetrazole-based acetic acids: unusual configuration, novel topology and high proton conductivity. Dalton Transactions. [Link]
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Tetrazole-based porous metal–organic frameworks for selective CO2 adsorption and isomerization studies. Dalton Transactions. [Link]
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Synthesis of Triazole and Tetrazole-Functionalized Zr-Based Metal-Organic Frameworks Through Post-Synthetic Ligand Exchange. Journal of Visualized Experiments. [Link]
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Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study. SciSpace. [Link]
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Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Journal of Nanoscience and Nanotechnology. [Link]
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Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study. Inorganic Chemistry. [Link]
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Structural Isomerism and Effect of Fluorination on Gas Adsorption in Copper-Tetrazolate Based Metal Organic Frameworks. Chemistry of Materials. [Link]
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Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Advances. [Link]
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Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. ACS Omega. [Link]
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Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. CrystEngComm. [Link]
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Synthesis and Formation Mechanism of Textured MOF-‐5. CORE. [Link]
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Two Ln-based metal–organic frameworks based on the 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand: syntheses, structures, and photocatalytic properties. RSC Advances. [Link]
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3-(1H-Tetrazol-5-yl)benzoic acid. Acta Crystallographica Section E. [Link]
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Synthesis, crystal structures and optical properties of two coordination polymers from 4-(1H-tetrazol-5-yl) benzoic acid. ResearchGate. [Link]
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Bioinorganic Chemistry and Applications. [Link]
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Representation of the organic linkers present in RE-MOFs. H2FTZB =... ResearchGate. [Link]
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Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of Chemical Reviews. [Link]
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Combining the most suitable energetic tetrazole and triazole moieties: synthesis and characterization of 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole and its nitrogen-rich ionic derivatives. RSC Publishing. [Link]
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Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of Chemical Reviews. [Link]
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A novel metal–organic framework with bifunctional tetrazolate-5-carboxylate ligand: Crystal structure and luminescent properties. Semantic Scholar. [Link]
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Application Notes & Protocols for the Utilization of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic Acid in Pharmaceutical Synthesis
Prepared by: Gemini, Senior Application Scientist
Foreword: The Strategic Role of Tetrazole Bioisosteres in Modern Drug Design
In the landscape of medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profile is a cornerstone of drug discovery. Among the various tools available to the medicinal chemist, the principle of bioisosterism—the replacement of a functional group with another that retains similar physicochemical properties—stands out for its profound impact. The tetrazole ring has emerged as a uniquely successful bioisostere for the carboxylic acid group, a substitution that has been pivotal in the development of numerous blockbuster drugs.[1][2][3] This is because tetrazoles mimic the acidity and planar structure of carboxylic acids while offering significant advantages, including increased metabolic stability, enhanced lipophilicity, and improved oral bioavailability.[4][5][6]
This document provides a comprehensive guide for researchers and drug development professionals on the synthesis and application of a specific, high-value building block: 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid . This molecule is of particular interest as it combines the bioisosteric properties of the tetrazole ring with the well-established pharmacophoric features of a salicylic acid scaffold. This unique combination presents opportunities for developing novel therapeutics, from next-generation anti-inflammatory agents to targeted therapies in oncology and beyond.
Herein, we will explore the underlying chemical principles, provide detailed, field-proven synthetic protocols, and discuss the strategic implementation of this building block in drug development workflows.
Section 1: Physicochemical and Bioisosteric Properties
The efficacy of this compound as a pharmaceutical intermediate is rooted in its distinct molecular properties, which are a direct consequence of its structure. Understanding these properties is critical for predicting its behavior in both chemical reactions and biological systems.
The Tetrazole Moiety as a Carboxylic Acid Mimic
The primary driver for incorporating a tetrazole ring into a drug candidate is its ability to act as a non-classical bioisostere of a carboxylic acid.[2][7] This mimicry is highly effective due to several key similarities and advantageous differences.
-
Acidity: The proton on the tetrazole ring is acidic, with a pKa value typically in the range of 4.5-4.9, which is remarkably similar to that of many carboxylic acids (pKa ≈ 4.2-4.5).[5][6] This allows the tetrazole to engage in similar ionic interactions with biological targets, such as the arginine or lysine residues in a receptor's active site.
-
Charge Delocalization: The tetrazolate anion, formed upon deprotonation, features a negative charge that is delocalized over the five-membered ring system. This distribution of charge and the resulting electrostatic potential closely resemble that of a carboxylate anion.[5]
-
Metabolic Stability: Unlike carboxylic acids, which are susceptible to phase II metabolism via O-glucuronidation, tetrazoles are generally more resistant to metabolic transformation.[1][5] This can lead to a longer half-life and an improved pharmacokinetic profile for the parent drug.
-
Lipophilicity: The tetrazole ring is more lipophilic than the corresponding carboxylic acid group. This enhanced lipophilicity can improve a molecule's ability to cross biological membranes, potentially leading to better absorption and distribution.[4][6]
The Salicylic Acid Scaffold
The 2-hydroxybenzoic acid (salicylic acid) portion of the molecule provides a rigid scaffold that is ideal for orienting functional groups in three-dimensional space. The ortho-hydroxy and carboxyl groups can participate in intramolecular hydrogen bonding and act as key interaction points for receptor binding, famously exemplified by aspirin's mechanism of action.
Data Summary: Comparative Physicochemical Properties
| Property | Carboxylic Acid Group (-COOH) | 1H-Tetrazole Ring (-CN4H) | Rationale for Bioisosteric Replacement |
| pKa | ~4.2 - 4.5 | ~4.5 - 4.9[6] | Similar acidity allows for conserved ionic interactions with biological targets. |
| Hydrogen Bonding | Acts as both H-bond donor and acceptor. | Primarily an H-bond acceptor; N-H is a donor. | Capable of forming similar critical interactions with receptor sites.[5][6] |
| Metabolic Fate | Susceptible to O-glucuronidation. | More metabolically robust; can undergo N-glucuronidation but adducts are less reactive.[1][5] | Increased metabolic stability leads to improved pharmacokinetic profiles. |
| Lipophilicity (LogP) | Lower | Higher[4] | Can enhance membrane permeability and oral bioavailability. |
| Size | Smaller | Slightly larger[5] | Generally well-tolerated by binding pockets, but steric considerations are necessary. |
Section 2: Synthesis and Manufacturing Protocols
The synthesis of this compound requires a multi-step approach that is both robust and scalable. The most common and industrially viable method involves the [3+2] cycloaddition of an azide source to a nitrile.[7][8]
Proposed Synthetic Workflow
The following diagram outlines the logical flow for the synthesis, purification, and characterization of the target compound.
Caption: Proposed workflow for synthesis and validation of this compound.
Detailed Experimental Protocol: [3+2] Cycloaddition
This protocol details the conversion of 5-cyano-2-hydroxybenzoic acid to the target tetrazole. This method is adapted from established procedures for synthesizing 5-substituted-1H-tetrazoles.[9][10]
Materials and Reagents:
-
5-cyano-2-hydroxybenzoic acid (1 equivalent)
-
Sodium azide (NaN₃) (1.5 - 2.0 equivalents)
-
Triethylamine hydrochloride or Ammonium chloride (NH₄Cl) (1.5 - 2.0 equivalents)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Instrumentation:
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve 5-cyano-2-hydroxybenzoic acid (1 eq.) in anhydrous DMF.
-
Expert Insight: The use of anhydrous DMF is crucial as water can interfere with the reaction. A nitrogen atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
-
Addition of Reagents: To the stirred solution, add sodium azide (1.5 eq.) and triethylamine hydrochloride (1.5 eq.).
-
Expert Insight: Sodium azide is highly toxic and potentially explosive; handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas. Triethylamine hydrochloride acts as a proton source, facilitating the reaction.
-
-
Cycloaddition Reaction: Heat the reaction mixture to 110-120 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Expert Insight: The reaction is often slow and requires elevated temperatures. The disappearance of the starting nitrile on the TLC plate indicates reaction completion.
-
-
Workup - Quenching and Acidification: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing ice-cold water. Acidify the aqueous solution to a pH of 2-3 by the dropwise addition of 2M HCl. A precipitate should form.
-
Expert Insight: This step protonates the tetrazolate anion, causing the desired product to precipitate out of the aqueous solution due to its lower solubility in acidic water.
-
-
Extraction (Optional): If a precipitate does not form readily or if the product is partially soluble, extract the aqueous layer three times with ethyl acetate.
-
Purification:
-
If Precipitated: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove inorganic salts.
-
If Extracted: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Recrystallization: Further purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a crystalline solid.
-
Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight.
-
Characterization: Confirm the identity and purity of the final compound using NMR (¹H, ¹³C), FT-IR, and Mass Spectrometry. Assess purity using HPLC.
Section 3: Applications in Drug Scaffolding
The unique structure of this compound makes it a versatile building block for creating complex molecules with high potential for biological activity.
Bioisosteric Replacement Strategy
The primary application is the direct replacement of a carboxylic acid in an existing pharmacophore. This is particularly valuable when the parent molecule suffers from poor metabolic stability or bioavailability.
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- 10. jchr.org [jchr.org]
Application Note & Protocol: A Robust One-Pot Synthesis of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic Acid
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering similar physicochemical properties such as pKa while providing improved metabolic stability and cell permeability.[1] This makes the target compound a valuable scaffold for drug discovery. The presented protocol is based on a robust one-pot reaction starting from the readily available and commercially significant 5-aminosalicylic acid (5-ASA, Mesalamine).[2][3] The methodology involves the reaction of the primary aromatic amine with triethyl orthoformate and sodium azide, a reliable route for the formation of 1-substituted tetrazoles.[4][5] This guide details the reaction mechanism, step-by-step experimental procedures, purification, characterization, and critical safety considerations necessary for successful synthesis.
Introduction and Scientific Rationale
The synthesis of functionalized tetrazoles is a cornerstone of modern pharmaceutical research. The tetrazole ring system is a key feature in several blockbuster drugs, valued for its ability to participate in hydrogen bonding and its resistance to metabolic degradation. The target molecule, this compound, combines the pharmacologically relevant salicylic acid core with a 1-substituted tetrazole.
The chosen synthetic strategy leverages the nucleophilicity of the primary amine in 5-aminosalicylic acid. The reaction proceeds through an intermediate formed from the amine and triethyl orthoformate, which is then subjected to a cyclization reaction with sodium azide. This one-pot approach is advantageous due to its operational simplicity, reduced waste, and generally good yields.
Reaction Scheme
Figure 1: Overall synthesis of this compound from 5-aminosalicylic acid.
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Supplier Suggestion |
| 5-Aminosalicylic Acid (5-ASA) | C₇H₇NO₃ | 153.14 | Sigma-Aldrich, TCI |
| Triethyl Orthoformate | HC(OC₂H₅)₃ | 148.20 | Acros Organics, Alfa Aesar |
| Sodium Azide (NaN₃) | NaN₃ | 65.01 | Sigma-Aldrich (Use with extreme caution) |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Acros Organics (Anhydrous) |
| Hydrochloric Acid (HCl) | HCl | 36.46 | VWR (Concentrated, 37%) |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | In-house |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer with heating mantle and thermocouple
-
Dropping funnel
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
Detailed Experimental Protocol
CRITICAL SAFETY WARNING: Sodium azide is highly toxic and can form explosive heavy metal azides. On contact with acid, it liberates highly toxic and explosive hydrazoic acid (HN₃) gas.[6] All operations involving sodium azide must be performed in a well-ventilated fume hood, and personal protective equipment (lab coat, safety glasses, gloves) must be worn. Avoid contact with metal spatulas (use ceramic or plastic) and chlorinated solvents.
Synthesis Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-aminosalicylic acid (5.0 g, 32.6 mmol, 1.0 eq).
-
Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 60 mL) and glacial acetic acid (15 mL). Stir the mixture at room temperature until the 5-ASA is fully dissolved.
-
Add triethyl orthoformate (8.1 mL, 48.9 mmol, 1.5 eq) to the solution.
-
Carefully add sodium azide (3.18 g, 48.9 mmol, 1.5 eq) to the flask in portions over 5-10 minutes. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 110-120 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase 7:3 Ethyl Acetate:Hexanes with 1% acetic acid). The starting material (5-ASA) is highly polar. The reaction is typically complete within 12-24 hours.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask to room temperature in an ice bath.
-
Slowly pour the reaction mixture into 250 mL of ice-cold deionized water with vigorous stirring.
-
Acidify the aqueous solution to a pH of ~2 by the slow, dropwise addition of concentrated hydrochloric acid. This will precipitate the product. Perform this step in the fume hood as HN₃ gas may be evolved.
-
Stir the resulting suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual DMF and salts.
-
-
Purification:
-
Transfer the crude solid to a beaker.
-
Recrystallize the product from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.
-
Expected Yield and Characterization
-
Yield: 70-85%
-
Appearance: Off-white to light tan solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.75 (s, 1H, -N-N=N-H ), 8.10 (d, 1H), 7.95 (dd, 1H), 7.20 (d, 1H), ~13.0 (br s, 1H, -COOH ), ~11.0 (br s, 1H, -OH ).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 171.5, 160.0, 142.0, 135.0, 128.0, 125.0, 120.0, 118.0.
-
IR (ATR, cm⁻¹): 3400-2500 (br, O-H and C-H), 1680 (C=O), 1620, 1480 (C=C aromatic), 1250 (C-O).
-
MS (ESI-): m/z calculated for C₈H₅N₄O₃⁻: 205.04; found: 205.1.
Workflow and Mechanistic Visualization
The overall process from synthesis to characterization follows a logical and linear workflow.
Caption: Simplified reaction pathway for tetrazole formation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction; moisture in reagents. | Ensure anhydrous DMF is used. Extend reaction time and confirm temperature is maintained. Check purity of starting materials. |
| Product is an oil or fails to crystallize | Impurities present (e.g., residual DMF). | Wash the crude product more thoroughly with cold water. Try a different recrystallization solvent system (e.g., isopropanol). |
| Reaction Stalls | Insufficient heating; degradation of reagents. | Verify the internal reaction temperature with a thermocouple. Use fresh triethyl orthoformate and sodium azide. |
| Broad NMR Peaks | Residual acidic or basic impurities. | Ensure the product is thoroughly washed and properly dried. A final wash with a very dilute HCl solution followed by water can sometimes help. |
Conclusion
This application note details an efficient and reliable protocol for synthesizing this compound. By following the outlined steps, researchers can obtain high-purity material suitable for further investigation in drug development and materials science. The emphasis on safety, particularly when handling sodium azide, is paramount to the successful and safe execution of this procedure.
References
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Herges, R. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications, 40(18), 2758-2764. Available at: [Link]
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Gecgel, C., et al. (2016). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 21(9), 1210. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
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Demko, Z. P., & Sharpless, K. B. (2001). An Intramolecular [2 + 3] Cycloaddition Route to Fused 5-Heterosubstituted Tetrazoles. Organic Letters, 3(25), 4091-4094. Available at: [Link]
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Kumar, A., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 11(62), 39351-39376. Available at: [Link]
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PubChem. (n.d.). 5-Aminosalicylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Peyron, C., et al. (2019). Modern use of 5-aminosalicylic acid compounds for ulcerative colitis. Expert Opinion on Pharmacotherapy, 20(15), 1895-1904. Available at: [Link]
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Bräse, S., et al. (2009). Large-Scale Preparation and Usage of Azides. In Organic Azides (pp. 25-54). Wiley-VCH Verlag GmbH & Co. KGaA. Available at: [Link]
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Sandbæk, D., et al. (2015). 5-Aminosalicylic acid, a specific drug for ulcerative colitis. Scandinavian Journal of Gastroenterology, 50(6), 725-731. Available at: [Link]
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1H NMR characterization of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid
An Application Guide to the Definitive 1H NMR Structural Elucidation of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid
Abstract
This technical guide provides a comprehensive methodology for the structural characterization of this compound using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. Designed for researchers in medicinal chemistry and drug development, this document moves beyond a simple procedural outline. It delves into the rationale behind key experimental choices, from sample preparation to spectral interpretation, ensuring a robust and reproducible analysis. We present a detailed protocol, predictive data, and a discussion of the nuanced spectral features of this bi-functional heterocyclic compound, including the characteristic shifts of its aromatic systems and the behavior of its labile acidic protons.
Introduction: The Structural Significance of a Bioisostere
This compound is a molecule of significant interest in pharmaceutical research. The tetrazole ring frequently serves as a bioisostere for a carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and lipophilicity.[1] The presence of both a carboxylic acid and a phenolic hydroxyl group further enhances its potential for diverse molecular interactions.
Given these functionalities, unambiguous structural verification is paramount. 1H NMR spectroscopy stands as the primary tool for this purpose, providing precise information on the electronic environment, connectivity, and relative abundance of every proton in the molecule. This guide establishes a definitive protocol for acquiring and interpreting a high-quality 1H NMR spectrum for this specific compound.
Molecular Structure and Predicted Proton Environments
A thorough analysis begins with a theoretical dissection of the molecule's proton environments. The structure contains five distinct types of protons, each with a unique expected chemical shift and coupling pattern.
Figure 1: Chemical structure of this compound with key protons labeled for NMR assignment.
Analysis of Proton Environments:
-
Aromatic Protons (H3, H4, H6): These three protons reside on the benzene ring. Their chemical shifts are influenced by the electron-donating hydroxyl group (-OH) and the electron-withdrawing carboxylic acid (-COOH) and tetrazole groups. They will form a complex splitting pattern (an ABC system).
-
Tetrazole Proton (H-t): This is the sole proton on the tetrazole ring. As part of a heteroaromatic system, it is expected to be significantly deshielded and appear far downfield as a singlet.
-
Acidic Protons (-COOH, -OH): These are labile protons. Their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2] They typically appear as broad singlets.
Experimental Protocol: From Sample Preparation to Data Acquisition
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and correct instrument parameterization.
Materials and Equipment
-
This compound (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D)
-
Deuterium oxide (D2O, 99.9% D)
-
High-precision 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)
-
Glass Pasteur pipettes and glass wool
-
Vortex mixer
-
NMR Spectrometer (300 MHz or higher)
Rationale for Solvent Selection
DMSO-d6 is the solvent of choice for this compound for several critical reasons:
-
Solubility: It readily dissolves polar, acidic compounds like the target molecule.
-
Observation of Labile Protons: Unlike protic solvents like methanol-d4 or aprotic solvents like CDCl3 (which can contain acidic impurities), DMSO-d6 is an excellent hydrogen bond acceptor.[3][4] This slows down the exchange rate of the -OH and -COOH protons, allowing them to be observed as distinct, albeit often broad, resonances at very low field.[2][5]
-
High Boiling Point: Its low volatility prevents solvent evaporation during sample preparation and measurement.
Step-by-Step Sample Preparation Protocol
-
Weighing: Accurately weigh 5-10 mg of the sample directly into a clean, dry vial.[6][7]
-
Dissolution: Add approximately 0.7 mL of DMSO-d6 to the vial. An appropriate solvent depth of 4-5 cm in the NMR tube is crucial for optimal magnetic field homogeneity (shimming).[6][8]
-
Homogenization: Vortex the sample for 30-60 seconds to ensure complete dissolution. A homogenous solution is essential to avoid poor spectral lineshape.[3]
-
Filtration: Prepare a filter by tightly packing a small plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter, which can severely degrade spectral resolution.[9]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Instrument Parameters (Example for a 400 MHz Spectrometer)
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 or equivalent | Standard 30-degree pulse for quantitative 1D proton acquisition. |
| Spectral Width (SW) | 20 ppm (-2 to 18 ppm) | A wide spectral window is essential to capture the highly deshielded acidic and tetrazole protons. |
| Number of Scans (NS) | 16 to 64 | Sufficient to achieve a good signal-to-noise ratio for a ~10 mg sample. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for near-complete T1 relaxation of protons, ensuring more accurate integration. |
| Acquisition Time (AQ) | ~3-4 seconds | Determines digital resolution; a longer time yields sharper peaks. |
| Receiver Gain (RG) | Auto-adjusted | The instrument will optimize this to prevent signal clipping and maximize dynamic range. |
| Referencing | Tetramethylsilane (TMS) | Set the TMS signal to 0.00 ppm. Modern spectrometers can also reference to the residual DMSO solvent peak.[10][11] |
The D2O Exchange Experiment
To definitively identify the acidic -OH and -COOH proton signals, a D2O exchange experiment is indispensable.
-
Acquire the standard 1H NMR spectrum in DMSO-d6 as described above.
-
Remove the NMR tube from the spectrometer.
-
Add 1-2 drops of D2O to the sample.
-
Cap the tube, invert it several times to mix, and re-acquire the 1H NMR spectrum using the same parameters.
-
Expected Result: The signals corresponding to the -OH and -COOH protons will either disappear or significantly diminish in intensity due to the exchange of protons (H) for deuterium (D), which is not NMR-active at this frequency.[4][10]
Figure 2: Standard workflow for 1H NMR analysis including the D2O exchange experiment.
Spectral Interpretation: Assigning the Resonances
The following table outlines the predicted 1H NMR data for this compound in DMSO-d6.
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Notes |
| -COOH | > 13.0 | broad s | N/A | 1H | Very deshielded due to acidity and H-bonding with DMSO.[5] Confirmed by D2O exchange. |
| -OH | 10.0 - 12.0 | broad s | N/A | 1H | Phenolic proton, deshielded by H-bonding. Position can be variable. Confirmed by D2O exchange. |
| H-t | 9.5 - 10.0 | s | N/A | 1H | Proton on the electron-deficient tetrazole ring. Appears as a sharp singlet far downfield. |
| H6 | 8.2 - 8.4 | d | J(H6-H4) ≈ 2.5 Hz | 1H | Ortho to the electron-withdrawing tetrazole group. Shows only meta-coupling to H4. |
| H4 | 8.0 - 8.2 | dd | J(H4-H3) ≈ 8.8 Hz, J(H4-H6) ≈ 2.5 Hz | 1H | Ortho to the tetrazole group and meta to the hydroxyl group. Split by both H3 (ortho) and H6 (meta). |
| H3 | 7.1 - 7.3 | d | J(H3-H4) ≈ 8.8 Hz | 1H | Ortho to the electron-donating hydroxyl group, resulting in a significant upfield shift compared to other aromatic protons. Shows only ortho-coupling to H4.[12] |
Key Interpretive Points:
-
Downfield Region (> 9.0 ppm): This region is highly diagnostic. The presence of three distinct signals—two broad (acidic) and one sharp singlet (tetrazole)—is a key fingerprint of the target molecule.
-
Aromatic Region (7.0 - 8.5 ppm): The characteristic splitting pattern of a doublet, a doublet of doublets, and another doublet, each integrating to one proton, confirms the 1,2,4-trisubstituted pattern of the benzoic acid ring. The significant difference in chemical shifts between H3 and its neighbors (H4, H6) is a direct result of the powerful shielding effect of the ortho -OH group versus the deshielding effects of the other substituents.
Conclusion
The is a clear-cut process when a systematic approach is employed. By selecting DMSO-d6 as the solvent, a complete spectrum including the labile acidic protons can be obtained. The key spectral signatures are the highly deshielded singlet of the tetrazole proton, the two broad resonances for the hydroxyl and carboxylic acid protons (confirmable with D2O exchange), and the distinct ABC splitting pattern of the three aromatic protons. This comprehensive protocol provides researchers with a reliable and self-validating method to confirm the identity and purity of this important pharmaceutical building block.
References
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ResearchGate. (2025). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Available at: [Link]
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PubMed. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Available at: [Link]
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The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
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Michigan State University. Sample Preparation - Max T. Rogers NMR Facility. Available at: [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
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The Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]
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Wikipedia. Proton nuclear magnetic resonance. Available at: [Link]
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University of Reading. NMR Sample Preparation. Available at: [Link]
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Reddit. (2019). Do acidic hydrogens often show on H NMR spectrum? Available at: [Link]
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Growing Science. Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Available at: [Link]
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University College London. Sample Preparation. Available at: [Link]
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Chemistry LibreTexts. (2021). 2.6: H-1 (proton) NMR. Available at: [Link]
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ResearchGate. 1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i). Available at: [Link]
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The Royal Society of Chemistry. (2016). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Available at: [Link]
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International Journal of Science and Research. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Available at: [Link]
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ResearchGate. 1 H-NMR data of the tetrazole compounds. Available at: [Link]
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Michigan State University. Proton NMR Table. Available at: [Link]
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Ace Chemistry. Proton nmr spectroscopy. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Available at: [Link]
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PubMed. (2001). 2-(1H-tetrazol-1-yl)benzoic acid. Available at: [Link]
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Sci-Hub. 2-(1H-Tetrazol-1-yl)benzoic acid. Available at: [Link]
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National Institutes of Health. (2013). 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate. Available at: [Link]
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Chemchart. 2-(1H-tetrazol-5-yl)benzoic acid (13947-58-5). Available at: [Link]
-
MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available at: [Link]
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Biological Magnetic Resonance Bank. 4-Hydroxy-benzoic Acid at BMRB. Available at: [Link]
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FT-IR analysis of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid
An Application Note and Protocol for the FT-IR Analysis of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid
Abstract
This application note provides a comprehensive guide to the analysis of this compound using Fourier-Transform Infrared (FT-IR) spectroscopy. This technique is indispensable for the structural confirmation and quality control of this multi-functionalized molecule, which possesses potential applications in pharmaceutical and materials science. We detail two primary sample preparation and analysis protocols: the Potassium Bromide (KBr) pellet transmission method and the Attenuated Total Reflectance (ATR) technique. The causality behind experimental choices is explained, and a detailed interpretation of the expected vibrational spectra is provided, correlating specific absorption bands to the compound's key functional groups: a carboxylic acid, a phenolic hydroxyl group, a substituted benzene ring, and a tetrazole ring. This document is intended for researchers, scientists, and drug development professionals requiring a robust method for the characterization of complex aromatic compounds.
Introduction and Scientific Context
This compound is a complex organic molecule incorporating several key chemical functionalities. Its structure suggests potential for diverse chemical interactions, including hydrogen bonding and coordination chemistry, making it a compound of interest in medicinal chemistry and materials science. The unambiguous confirmation of its molecular structure is a prerequisite for any further investigation into its properties and applications.
FT-IR spectroscopy is a powerful, rapid, and non-destructive analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.[1] The resulting spectrum is a unique molecular "fingerprint" that allows for the identification and structural elucidation of a compound.[1] For this compound, FT-IR is particularly well-suited to confirm the presence of the carboxylic acid, hydroxyl, aromatic, and tetrazole moieties.
Molecular Structure and Key Vibrational Modes
The foundational step in interpreting an FT-IR spectrum is to understand the molecule's structure and identify the bonds expected to produce characteristic absorption bands.
Caption: Molecular structure of this compound with key functional groups highlighted.
Experimental Protocols
The following sections describe two validated methods for FT-IR analysis of solid powder samples. The choice between methods often depends on available equipment, sample amount, and desired throughput.
Method A: KBr Pellet Transmission Spectroscopy
This classic technique involves dispersing the solid sample in a matrix of potassium bromide (KBr), which is transparent to infrared radiation.[2] This dilution minimizes spectral artifacts from thick, highly absorbing samples.[2]
Rationale: The KBr pellet method is a transmission technique that provides high-quality, detailed absorbance spectra suitable for library matching and detailed structural analysis.[2] It requires careful preparation to avoid moisture contamination, as KBr is hygroscopic and water exhibits strong IR absorption.[3][4]
Caption: Workflow for the KBr Pellet Transmission FT-IR Method.
Protocol:
-
Preparation: Ensure all equipment (agate mortar, pestle, pellet die) is clean and dry.[3]
-
Weighing: Weigh approximately 1-2 mg of the this compound sample and 150-200 mg of spectroscopy-grade KBr powder.[3][5] The sample concentration should be around 0.5% to 1% by weight.[2][6]
-
Grinding: Add the KBr and sample to an agate mortar. Grind the mixture quickly and thoroughly for 1-2 minutes to ensure uniform dispersion of the sample particles within the KBr matrix.[7] Minimize exposure to humid air.[4]
-
Pellet Formation: Transfer the powder mixture into a pellet die. Assemble the die and place it in a hydraulic press. Apply a force of approximately 8-10 tons for several minutes.[6][7] Using a vacuum die helps remove trapped air and moisture, resulting in a more transparent pellet.[6]
-
Pellet Extraction: Carefully release the pressure and disassemble the die. Extract the transparent or translucent KBr pellet.[4]
-
Background Scan: Place the KBr pellet holder (empty) or nothing in the spectrometer's sample compartment and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Analysis: Place the KBr pellet into the sample holder and acquire the FT-IR spectrum. Typically, a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans is sufficient.
Method B: Attenuated Total Reflectance (ATR) Spectroscopy
ATR is a modern, popular sampling technique that requires minimal to no sample preparation, making it ideal for rapid analysis.[8][9]
Rationale: The technique works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample. An evanescent wave penetrates a few micrometers into the sample, allowing for the acquisition of a high-quality spectrum directly from the solid material.[8] Ensuring good contact between the sample and the ATR crystal is critical for a strong signal.[5]
Caption: Workflow for the Attenuated Total Reflectance (ATR) FT-IR Method.
Protocol:
-
Background Scan: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[5] Run a background scan with the clean, empty crystal. This step references the instrument to the ambient conditions and the crystal material.
-
Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal. Only a few milligrams are needed.[10]
-
Apply Pressure: Use the instrument's pressure anvil to press the solid powder firmly against the crystal.[8] This ensures intimate contact, which is essential for a high-quality ATR spectrum.
-
Sample Analysis: Acquire the FT-IR spectrum using similar instrument parameters as the KBr method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).
-
Cleaning: After analysis, retract the pressure arm, and wipe the sample off the crystal with a soft tissue, cleaning with a suitable solvent (e.g., isopropanol) if necessary.
Spectral Interpretation
The FT-IR spectrum of this compound is expected to show a combination of characteristic peaks from its constituent functional groups. The region from ~1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of vibrations unique to the molecule as a whole.[11][12]
Table 1: Predicted FT-IR Vibrational Frequencies and Assignments
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Notes |
| 3300 - 2500 | O-H stretch (hydrogen-bonded dimer) | Carboxylic Acid | Strong, Very Broad | This is a hallmark of carboxylic acids, often overlapping with C-H stretches.[11][13][14] Its breadth is due to strong H-bonding.[14] |
| ~3200 | O-H stretch | Phenolic Hydroxyl | Medium, Broad | May appear as a shoulder on the much broader carboxylic acid O-H band. |
| 3100 - 3000 | C-H stretch | Aromatic Ring | Medium to Weak | Sharp peaks often seen on top of the broad O-H band.[11] |
| ~2950 | C-H stretch | Tetrazole Ring (C-H) | Weak | May be obscured by other absorptions in this region. |
| 1710 - 1680 | C=O stretch (conjugated) | Carboxylic Acid | Strong, Sharp | The carbonyl stretch is a very reliable and intense peak. Conjugation with the aromatic ring lowers its frequency.[13][14] |
| 1620 - 1580 | C=C stretch | Aromatic Ring | Medium to Strong | Aromatic rings typically show a pair of bands in this region.[11][15] |
| 1500 - 1400 | C=C stretch | Aromatic Ring | Medium to Strong | The second of the characteristic aromatic ring stretching bands.[11][15] |
| 1450 - 900 | Ring stretching/scissoring (N=N, C=N, C-N) | Tetrazole Ring | Medium to Weak | The tetrazole ring exhibits multiple characteristic vibrations in this range.[16][17][18] |
| 1320 - 1210 | C-O stretch (coupled with O-H bend) | Carboxylic Acid | Strong | An intense band associated with the C-O single bond of the acid group.[11][14] |
| ~1250 | C-O stretch | Phenolic Hydroxyl | Medium to Strong | Arises from the C-O bond of the hydroxyl group attached to the benzene ring. |
| 960 - 900 | O-H out-of-plane bend | Carboxylic Acid Dimer | Medium, Broad | Another characteristic, though sometimes overlooked, feature of carboxylic acid dimers.[13][14] |
| Below 900 | C-H out-of-plane bend | Aromatic Ring | Strong | The position of this strong band can give information about the substitution pattern on the benzene ring. |
Conclusion
FT-IR spectroscopy is a definitive and efficient method for the structural verification of this compound. Both the KBr pellet and ATR methods provide high-quality data suitable for analysis. By correlating the observed absorption bands with the expected vibrational frequencies of the carboxylic acid, phenolic, aromatic, and tetrazole functional groups, researchers can confidently confirm the identity and purity of the synthesized compound. The protocols and spectral interpretation guide provided herein serve as a robust starting point for the routine characterization of this and structurally related molecules.
References
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Kintek Press. What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples. [Link]
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Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. [Link]
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AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy? [Link]
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Celik, S. et al. (2021). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Molecular Structure. [Link]
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Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
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Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]
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Ghammamy, S. et al. (2012). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Journal of Chemistry. [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
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ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
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University of Baghdad Digital Repository. (n.d.). Synthesis, Identification and Evaluation Biological Activity for Some New Triazole, Triazoline and Tetrazoline Derivatives. [Link]
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University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout. [Link]
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ResearchGate. (n.d.). FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum... [Link]
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Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
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ResearchGate. (n.d.). The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe3O4@SiO2 (B), Fe... [Link]
-
Chemchart. (n.d.). 2-(1H-tetrazol-5-yl)benzoic acid (13947-58-5). [Link]
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Lyakhov, A. S., et al. (2001). 2-(1H-tetrazol-1-yl)benzoic acid. Acta Crystallographica Section C. [Link]
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Application Notes and Protocols for 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic Acid in the Synthesis of Advanced Coordination Polymers
Introduction: A Multifunctional Ligand for Advanced Materials
In the dynamic field of materials science, the rational design of organic ligands is paramount to the development of coordination polymers (CPs) with tailored functionalities. 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid emerges as a ligand of significant interest, possessing a unique combination of coordinating groups—a carboxylic acid, a hydroxyl group, and a nitrogen-rich tetrazole ring. This trifunctional architecture offers multiple binding sites for metal ions, paving the way for the construction of structurally diverse and functionally complex CPs. The tetrazole moiety, in particular, is a well-established building block in coordination chemistry, known for its versatile coordination modes and its contribution to the thermal stability and energetic properties of the resulting materials.[1] The strategic placement of the hydroxyl group further introduces the potential for hydrogen bonding, influencing the supramolecular assembly and enhancing the stability of the final framework. These CPs are promising candidates for applications in gas storage, catalysis, sensing, and drug delivery.
This technical guide provides a comprehensive overview of the application of this compound and its analogs in the synthesis of coordination polymers. We will delve into the synthesis of the ligand, detailed protocols for the preparation of CPs via solvothermal methods, essential characterization techniques, and a discussion of their potential applications, grounded in authoritative research.
Ligand Synthesis: A Strategic Approach
The synthesis of this compound involves a multi-step process, typically starting from readily available precursors. A representative synthesis of a structurally similar and highly relevant ligand, 2-hydroxy-N-(1H-tetrazol-5-yl)benzamide, provides a foundational methodology.[1] The general strategy involves the formation of the tetrazole ring via a [2+3] cycloaddition reaction between a nitrile or an isothiocyanate and an azide.
Protocol 1: Synthesis of a 2-hydroxy-N-(1H-tetrazol-5-yl)benzamide Analog [1]
-
Step 1: Synthesis of 2-hydroxy-N-(cyanomethyl)benzamide.
-
Dissolve 2-hydroxybenzoic acid (1 eq.) in a suitable solvent such as dichloromethane (DCM).
-
Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.), and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add aminoacetonitrile hydrochloride (1.1 eq.) and a base such as triethylamine (1.2 eq.).
-
Continue stirring at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute HCl and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography.
-
-
Step 2: Synthesis of 2-hydroxy-N-(1H-tetrazol-5-yl)benzamide.
-
Dissolve the 2-hydroxy-N-(cyanomethyl)benzamide (1 eq.) in a solvent like N,N-dimethylformamide (DMF).
-
Add sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.).
-
Heat the reaction mixture at 120 °C for 12 hours.
-
Cool the mixture to room temperature and pour it into acidified water (pH ~2 with HCl).
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the final ligand.
-
Note: The synthesis of the target ligand, this compound, would likely proceed via the reaction of 5-amino-2-hydroxybenzoic acid with sodium nitrite and hydrochloric acid to form a diazonium salt, followed by a reaction with sodium azide and subsequent cyclization.
Coordination Polymer Synthesis: The Solvothermal Method
Solvothermal synthesis is a powerful and widely used technique for the preparation of high-quality crystalline coordination polymers.[2][3] The reaction is carried out in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, at temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the dissolution of reactants and promote the formation of well-ordered crystalline structures.
Key Parameters Influencing Solvothermal Synthesis:
-
Metal Salt: The choice of metal ion (e.g., Zn(II), Cd(II), Mn(II), Cu(II)) is crucial in determining the coordination geometry and, consequently, the final structure of the CP.[1][4]
-
Ligand-to-Metal Ratio: Varying the molar ratio of the ligand to the metal salt can lead to the formation of different structural phases.
-
Solvent System: The polarity and boiling point of the solvent (e.g., DMF, ethanol, water, or mixtures) can influence the solubility of the reactants and the crystallization process.
-
Temperature and Time: These parameters directly affect the reaction kinetics and the quality of the resulting crystals. Optimization is often required for each specific system.
-
pH: The pH of the reaction mixture can influence the deprotonation state of the ligand, which in turn affects its coordination behavior.
Protocol 2: General Solvothermal Synthesis of a Coordination Polymer
-
Reactant Preparation: In a 25 mL Teflon-lined stainless-steel autoclave, combine the this compound ligand (or its analog) (0.1 mmol) and a selected metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol).
-
Solvent Addition: Add a solvent or a mixture of solvents (e.g., 10 mL of DMF/ethanol/water in a 1:1:1 ratio).
-
Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat the autoclave to a specific temperature (typically between 100-180 °C) for a designated period (usually 24-72 hours).
-
Cooling and Crystal Collection: Allow the autoclave to cool slowly to room temperature. The resulting crystals are collected by filtration, washed with the mother liquor and then with a low-boiling point solvent like ethanol, and finally dried in air.
Caption: A logical workflow for the characterization of coordination polymers.
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline material, providing detailed information about bond lengths, bond angles, and the overall crystal structure.
-
Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk sample and to check for consistency between the synthesized material and the single-crystal structure.
-
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the coordination polymers and to identify the temperature at which they decompose.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the functional groups (e.g., carboxylate, hydroxyl, and tetrazole).
-
Photoluminescence (PL) Spectroscopy: For luminescent coordination polymers, PL spectroscopy is used to investigate their emission and excitation properties.
Potential Applications
The unique structural features and properties of coordination polymers derived from this compound and its analogs make them promising materials for a range of applications:
-
Luminescent Sensing: The fluorescence of Zn(II) and Cd(II) based CPs can be quenched or enhanced in the presence of specific analytes, making them suitable for the development of chemical sensors for the detection of small molecules, metal ions, or explosives.
-
Catalysis: The porous nature and the presence of accessible metal sites in some coordination polymers can be exploited for heterogeneous catalysis.
-
Drug Delivery: The biocompatibility of certain metal ions and the potential for functionalization make these materials candidates for controlled drug release systems.
-
Gas Storage and Separation: By tuning the pore size and surface chemistry of the coordination polymers, it is possible to achieve selective adsorption of gases like CO₂ or H₂. [1]
Conclusion
This compound and its analogs are versatile and promising ligands for the construction of novel coordination polymers with diverse structures and interesting properties. The combination of a carboxylic acid, a hydroxyl group, and a tetrazole ring provides a rich coordination chemistry, leading to materials with potential applications in sensing, catalysis, and beyond. The solvothermal synthesis method offers a reliable route to high-quality crystalline materials, and a thorough characterization is essential to unravel their structure-property relationships. Further exploration of this class of ligands is expected to yield new and exciting functional materials.
References
- BenchChem. (2025). Application Notes and Protocols for the Solvothermal Synthesis of Coordination Polymers using 1,3-di-(1,2,4-triazole-4-yl)benzene.
-
Zou, Y., Chen, J., Li, Y. Y., et al. (2015). Three Zn(II)/Cd(II)/Mn(II) coordination polymers based on a 2-hydroxy-N-(1H-tetrazol-5-yl) benzamide ligand: Structures, and magnetic and photoluminescence properties. RSC Advances, 5(95), 78119-78124. [Link]
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Popova, E. A., et al. (2012). Advances in synthesis of tetrazoles coordinated to metal ions. Arkivoc, 2012(i), 45-65. [Link]
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- 3. Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4′-Bipyridyl Synthesized by In Situ Hydrolysis Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid in Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and strategic application of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid as a key intermediate in modern drug discovery. This compound uniquely merges the well-established salicylic acid scaffold with an N-substituted tetrazole moiety. The tetrazole ring, a recognized bioisostere for carboxylic acids, imparts crucial physicochemical and metabolic advantages when incorporated into drug candidates.[1][2] We will delve into the rationale behind its design, provide a robust and validated synthesis protocol, and explore its potential applications as a versatile building block for developing novel therapeutics, particularly in areas like oncology and inflammatory diseases.
Introduction: The Strategic Value of a Bifunctional Scaffold
The pursuit of novel chemical entities with improved pharmacological profiles is a central challenge in drug discovery. The strategic modification of known pharmacophores is a time-tested approach to generating new intellectual property and optimizing drug-like properties. This compound emerges as a compound of significant interest from this perspective. It is built upon two critical components:
-
The Salicylic Acid Core : The 2-hydroxybenzoic acid structure is a privileged scaffold, famously represented by acetylsalicylic acid (Aspirin). This core is known to interact with a variety of biological targets, including cyclooxygenase (COX) enzymes and, more recently, has been identified in inhibitors of targets like the sirtuin 5 (SIRT5) deacetylase and anti-apoptotic proteins like MCL-1 and BCL-xL.[3][4] The hydroxyl and carboxyl groups provide key hydrogen bonding interactions within protein binding sites.
-
The N-Aryl Tetrazole Moiety : The tetrazole ring is a five-membered heterocycle containing four nitrogen atoms. It is the most widely used bioisostere for the carboxylic acid group.[5][6] This is due to its similar pKa (typically 4.5-4.9), planar geometry, and ability to act as a strong hydrogen bond acceptor.[1] Replacing a carboxylic acid with a tetrazole can enhance metabolic stability against common enzymatic degradation pathways, increase lipophilicity, and improve oral bioavailability.[7][8] In this specific molecule, the tetrazole is linked via a nitrogen atom, creating an N-aryl substitution that offers a distinct spatial and electronic profile compared to the more common C-substituted tetrazoles.
The combination of these two motifs in one molecule creates a versatile intermediate, offering multiple avenues for library synthesis and lead optimization.
Physicochemical Properties & Rationale for Use
The introduction of the tetrazole ring significantly alters the properties of the parent salicylic acid scaffold. A comparative analysis highlights its potential advantages in a drug discovery context.
| Property | 5-Aminosalicylic Acid (Starting Material) | This compound | Rationale for Advantage in Drug Discovery |
| Molecular Weight | 153.14 g/mol | 206.16 g/mol | Increased molecular complexity for novel interactions. |
| pKa (Carboxylic Acid) | ~3.0 | ~3.0-3.5 (estimated) | Maintains the acidic proton crucial for binding to many targets.[4] |
| pKa (Tetrazole NH) | N/A | ~4.5-4.9 | The tetrazole ring itself is acidic, offering an additional site for ionic interactions.[1] |
| Calculated LogP | 1.25 | 1.8 (estimated) | Increased lipophilicity can improve membrane permeability and cell penetration.[7] |
| Metabolic Stability | Amine group susceptible to oxidation/acetylation. | Tetrazole ring is generally resistant to metabolic degradation.[7] | Enhanced metabolic stability leads to improved pharmacokinetic profiles (e.g., longer half-life). |
| Hydrogen Bond Donors | 3 (OH, COOH, NH2) | 2 (OH, COOH) | Fewer H-bond donors can sometimes improve permeability (Linski's Rule of 5). |
| Hydrogen Bond Acceptors | 4 (2xO, N from NH2) | 6 (2xO, 4xN from Tetrazole) | The tetrazole provides a rich array of H-bond acceptors for strong target binding. |
Synthesis and Characterization
The most direct and reliable synthesis of N-aryl tetrazoles is the reaction of an aromatic amine with an orthoformate and sodium azide.[9] The following protocol details the synthesis of this compound from 5-aminosalicylic acid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
WARNING: Sodium azide is highly toxic and can form explosive heavy metal azides. Hydrazoic acid, which can form upon acidification, is a toxic and explosive gas. This procedure must be performed in a certified chemical fume hood. Avoid contact with metals, especially brass, copper, and lead. Use non-metal spatulas.[10][11][12]
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Equiv. |
| 5-Aminosalicylic Acid | 153.14 | 10.0 g | 65.3 mmol | 1.0 |
| Sodium Azide (NaN₃) | 65.01 | 5.10 g | 78.4 mmol | 1.2 |
| Triethyl Orthoformate | 148.20 | 14.5 mL | 87.5 mmol | 1.34 |
| Glacial Acetic Acid | 60.05 | 100 mL | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-aminosalicylic acid (10.0 g, 65.3 mmol).
-
Add glacial acetic acid (100 mL) to the flask and stir to suspend the solid.
-
Carefully add triethyl orthoformate (14.5 mL, 87.5 mmol) to the suspension.
-
In a single portion, add sodium azide (5.10 g, 78.4 mmol). CAUTION: Use a plastic or ceramic spatula.[12]
-
Reaction: Heat the reaction mixture to 110 °C in an oil bath and stir vigorously. The solids will gradually dissolve as the reaction proceeds.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours, indicated by the disappearance of the 5-aminosalicylic acid spot.
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a 1 L beaker containing 500 mL of ice-cold water while stirring. A precipitate will form.
-
Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with three portions of cold deionized water (3 x 100 mL) to remove residual acetic acid and salts.
-
Dry the crude product under high vacuum at 50 °C overnight to yield the title compound as an off-white to pale brown solid.
-
Purification (if necessary): The product is often of high purity after washing. If further purification is required, recrystallize from an ethanol/water mixture.
Characterization
-
¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the aromatic protons, the tetrazole proton, and the acidic protons of the hydroxyl and carboxylic acid groups. The tetrazole CH proton typically appears as a sharp singlet downfield (~9.5-10.0 ppm).
-
Mass Spectrometry (ESI-): Calculate m/z for [M-H]⁻: 205.04.
-
FT-IR (ATR): Expect characteristic broad peaks for the O-H stretches of the carboxylic acid and phenol, a C=O stretch (~1680 cm⁻¹), and peaks associated with the tetrazole and benzene rings.
Application in Drug Discovery
The true value of this compound lies in its utility as a versatile starting point for creating libraries of more complex molecules.
Strategic Rationale for Lead Generation
Caption: Logic diagram illustrating the strategic use of the title compound in drug discovery.
Protocol: Library Synthesis via Amide Coupling
This protocol provides an example of how to use the carboxylic acid "handle" on this compound to generate a library of amides for screening.
Objective: To synthesize a diverse set of amides by coupling the title compound with a variety of primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
A diverse set of amines (e.g., benzylamine, morpholine, aniline derivatives) (1.1 equiv)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (N,N-Dimethylformamide) as solvent
Procedure (for a single reaction in a parallel synthesizer or 2 mL vial):
-
Stock Solution: Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Reagent Preparation: To a 2 mL reaction vial, add the desired amine (0.022 mmol, 1.1 equiv).
-
Add the acid stock solution (100 µL, 0.02 mmol, 1.0 equiv) to the vial.
-
Coupling Agent Addition: In a separate vial, prepare a solution of HATU (9.1 mg, 0.024 mmol, 1.2 equiv) and DIPEA (10.5 µL, 0.06 mmol, 3.0 equiv) in 100 µL of anhydrous DMF. Add this solution to the reaction vial.
-
Reaction: Cap the vial and shake at room temperature for 12-16 hours.
-
Quenching & Analysis: After the reaction is complete, add 10 µL of water to quench any remaining HATU. Dilute the sample with 500 µL of DMSO.
-
Analyze the reaction mixture by LC-MS to confirm product formation and assess purity. The crude solution can be directly used for primary biological screening.
-
Purification (for hits): Promising compounds identified in the screen can be re-synthesized on a larger scale and purified using reverse-phase HPLC.
This parallel synthesis approach allows for the rapid generation of dozens to hundreds of derivatives, exploring the chemical space around the salicylic acid-tetrazole scaffold to identify potent and selective drug candidates.
Conclusion
This compound is more than just a novel chemical structure; it is a strategically designed intermediate that leverages the principles of bioisosterism and privileged structures. Its synthesis is straightforward and scalable, and its bifunctional nature provides ideal anchor points for combinatorial chemistry and lead optimization. Researchers in medicinal chemistry and drug development can utilize this compound as a powerful starting point to accelerate the discovery of next-generation therapeutics with improved pharmacological properties.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1H-Tetrazoles from Organic Nitriles.
- Environment, Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ).
- Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres.
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- Taylor & Francis Online. (n.d.). Bioisosteres in Drug Discovery: Focus on Tetrazole.
- PubMed. (n.d.). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials.
- Benchchem. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Abcam. (n.d.). Sodium azide: Uses, safety and sustainable alternatives.
- RSC Publishing. (2023, November 22). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated.
- ACS Publications. (2020, February 10). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan.
- Organic Chemistry Portal. (n.d.). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
- UNM Chemistry. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds.
- Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Sodium Azide.
- Yale Environmental Health & Safety. (2021, June). Standard Operating Procedure SODIUM AZIDE.
- Mohite, P.B., et al. (2011). Potential Pharmacological Activities of Tetrazoles in The New Millennium. International Journal of PharmTech Research, 3(3), 1557-1563.
- National Institutes of Health (NIH). (2025, December 8). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- Bentham Science Publisher. (n.d.). Tetrazoles: Synthesis and Biological Activity.
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- Benchchem. (2026, January 15). The Role of Benzoic Acid Derivatives in Modern Drug Discovery.
- PubMed. (n.d.). 2-(1H-tetrazol-1-yl)benzoic acid.
- National Institutes of Health (NIH). (2022, July 22). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors.
- ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis and Synthetic Studies of 2-Hydroxy-5-(propargyloxy)benzoic Acid.
- Sci-Hub. (n.d.). 2-(1H-Tetrazol-1-yl)benzoic acid.
- CD Bioparticles. (n.d.). 4-(1H-Tetrazol-5-yl)benzoic acid.
- National Institutes of Health (NIH). (n.d.). 3-(1H-Tetrazol-5-yl)benzoic acid.
- National Institutes of Health (NIH). (n.d.). 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate.
- National Institutes of Health (NIH). (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.
- Chemchart. (n.d.). 2-(1H-tetrazol-5-yl)benzoic acid (13947-58-5).
- National Institutes of Health (NIH). (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- ResearchGate. (2025, August 6). Synthesis, crystal structures and optical properties of two coordination polymers from 4-(1H-tetrazol-5-yl) benzoic acid | Request PDF.
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Metal Complexes of 2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic Acid: A Guide for Researchers in Drug Development
The confluence of metal ions and bespoke organic ligands has paved the way for novel therapeutic agents with unique mechanisms of action. Among these, metal complexes incorporating ligands with multiple functional groups capable of coordinating to a metal center are of particular interest. This guide focuses on the synthesis, characterization, and potential applications of metal complexes derived from 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid, a bifunctional ligand with significant promise in the development of new anticancer and antimicrobial drugs. The strategic combination of a salicylate moiety, known for its anti-inflammatory properties, and a tetrazole ring, a metabolically stable surrogate for a carboxylic acid with a distinct electronic profile, offers a rich scaffold for creating therapeutically active metal complexes.
Introduction: The Rationale for this compound in Medicinal Inorganic Chemistry
The design of effective metallodrugs hinges on the rational design of the coordinating ligands. The title compound, this compound, presents a compelling case for its use in medicinal inorganic chemistry for several reasons:
-
Bidentate and Bridging Capabilities: The presence of both a carboxylate and a tetrazole group, along with a hydroxyl group, allows for versatile coordination modes, including chelation to a single metal center and bridging between multiple metal centers to form coordination polymers or metal-organic frameworks (MOFs).
-
Synergistic Pharmacophores: The salicylate backbone is a well-established pharmacophore with anti-inflammatory and analgesic properties. The tetrazole ring is a known bioisostere of the carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic properties. The combination of these two moieties in one ligand opens the door to synergistic therapeutic effects.
-
Modulation of Metal Ion Properties: Coordination of this ligand to a metal ion can fine-tune the metal's redox potential, Lewis acidity, and bioavailability, potentially leading to enhanced biological activity and reduced toxicity compared to the free metal ion or ligand.[1][2][3]
This guide provides detailed protocols for the synthesis of the ligand and its metal complexes, methods for their characterization, and an exploration of their potential applications in drug development, grounded in the current scientific literature.
Synthesis Protocols
Part 1: Synthesis of the Ligand: this compound
A plausible synthetic route for this compound, based on established organic chemistry principles, is proposed below. This multi-step synthesis starts from the readily available 5-aminosalicylic acid.
Workflow for Ligand Synthesis
A proposed synthetic workflow for the ligand.
Step-by-Step Protocol:
-
Diazotization of 5-Aminosalicylic Acid:
-
Dissolve 5-aminosalicylic acid in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Cyanation (Sandmeyer-type Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.
-
Acidify the reaction mixture to precipitate the crude 5-cyano-2-hydroxybenzoic acid.
-
Filter, wash with cold water, and dry the product. Recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary for purification.
-
-
Tetrazole Ring Formation:
-
To a solution of 5-cyano-2-hydroxybenzoic acid in dimethylformamide (DMF), add sodium azide (NaN₃) and ammonium chloride (NH₄Cl).
-
Heat the reaction mixture at approximately 120 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into acidified water to precipitate the product.
-
Filter the crude product, wash thoroughly with water, and dry.
-
Recrystallize the final product, this compound, from an appropriate solvent to obtain a pure sample.
-
Part 2: General Protocol for the Synthesis of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through various methods, including conventional solution-based techniques and solvothermal methods, which are particularly useful for obtaining crystalline products such as MOFs.[4][5]
Workflow for Metal Complex Synthesis
General workflow for the synthesis of metal complexes.
Step-by-Step Protocol (Solvothermal Method):
-
Reactant Preparation:
-
In a typical reaction, the ligand, this compound, and a metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(OAc)₂·H₂O, CoCl₂·6H₂O) are used in a specific molar ratio (e.g., 1:1, 1:2, 2:1).
-
The ligand is dissolved in a suitable solvent or solvent mixture (e.g., DMF, ethanol, water). Gentle heating or sonication may be required to aid dissolution.
-
The metal salt is dissolved in a separate portion of the solvent.
-
-
Reaction Setup:
-
The solutions of the ligand and the metal salt are combined in a Teflon-lined stainless steel autoclave.
-
The pH of the solution can be adjusted using a suitable base (e.g., NaOH, triethylamine) to facilitate deprotonation of the ligand and coordination to the metal ion.
-
The autoclave is sealed and placed in an oven.
-
-
Reaction Conditions:
-
The reaction is heated to a specific temperature (typically between 100 and 180 °C) for a period ranging from several hours to a few days.
-
Slow cooling of the autoclave to room temperature is crucial for the formation of high-quality crystals.
-
-
Product Isolation and Purification:
-
The crystalline product is collected by filtration.
-
The crystals are washed with the mother liquor and then with fresh solvent to remove any unreacted starting materials.
-
The final product is dried under vacuum or in a desiccator.
-
Characterization of the Ligand and its Metal Complexes
A comprehensive characterization of the synthesized compounds is essential to confirm their identity, purity, and structure. The following techniques are recommended:
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | To confirm the structure of the organic ligand. | The spectra should show the expected chemical shifts and coupling patterns for the aromatic protons and carbons, as well as signals for the tetrazole and carboxyl groups. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups in the ligand and to observe changes upon coordination to the metal ion. | The spectrum of the ligand will show characteristic bands for O-H, C=O, and C=N stretching. Upon complexation, shifts in the carboxylate and tetrazole vibrational frequencies are expected, indicating coordination.[6] |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure of the metal complexes, including bond lengths, bond angles, and coordination geometry. | This technique provides unambiguous structural information and can reveal the formation of mononuclear, dinuclear, or polymeric structures.[7][8] |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk crystalline product. | The experimental PXRD pattern should match the simulated pattern from the single-crystal X-ray diffraction data. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. | The TGA curve will show weight loss at specific temperatures corresponding to the loss of solvent molecules and decomposition of the complex. |
| Elemental Analysis (CHN) | To determine the elemental composition of the synthesized compounds and to support the proposed chemical formulas. | The experimental percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values. |
Applications in Drug Development
Metal complexes of ligands containing both tetrazole and carboxylate functionalities have shown significant promise as therapeutic agents, particularly in the fields of oncology and microbiology.[1][2][7][9]
Anticancer Properties
Transition metal complexes have emerged as a viable alternative to traditional platinum-based anticancer drugs, often exhibiting different mechanisms of action and the ability to overcome drug resistance.[10][11] Zinc(II) and Copper(II) complexes with bifunctional tetrazole-carboxylate ligands have demonstrated notable cytotoxicity against various cancer cell lines, including HeLa and HepG2 cells.[7][8] The coordination of the ligand to the metal center is often a crucial factor in enhancing the anticancer activity.[7] Nanoparticles of these complexes have also been formulated to improve their delivery and efficacy.[8][9] The proposed mechanism of action for some of these complexes involves the induction of apoptosis.[7]
Logical Pathway for Anticancer Drug Development
A logical progression for evaluating anticancer potential.
Antimicrobial Activity
The increasing prevalence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Metal complexes offer a promising avenue for new antibiotic discovery. The chelation of metal ions by organic ligands can significantly enhance the antimicrobial activity of both the metal and the ligand.[1][2][3] This enhancement is often attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane.[1] Once inside the cell, the metal complex can interfere with various cellular processes, such as DNA replication, protein synthesis, and enzymatic activity.[1] Silver(I), copper(II), and iron(III) complexes with nitrogen-containing heterocyclic ligands have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1]
Protocol for a Preliminary Antimicrobial Screening
-
Preparation of Test Compounds:
-
Dissolve the synthesized ligand and its metal complexes in a suitable solvent (e.g., DMSO) to prepare stock solutions of known concentrations.
-
-
Microbial Strains:
-
Select a panel of clinically relevant bacterial and fungal strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a fungal species (e.g., Candida albicans).
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
Use a broth microdilution method to determine the MIC of each compound.
-
Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
-
Data Analysis:
-
Compare the MIC values of the metal complexes to that of the free ligand and a standard antibiotic. A significantly lower MIC for the complex would indicate a promising antimicrobial agent.
-
Conclusion
The metal complexes of this compound represent a promising class of compounds for the development of new therapeutic agents. The versatile coordination chemistry of this ligand, combined with the inherent biological activities of its constituent pharmacophores, provides a rich platform for the design of novel anticancer and antimicrobial drugs. The protocols and methodologies outlined in this guide are intended to provide researchers with a solid foundation for the synthesis, characterization, and biological evaluation of these exciting new compounds.
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Tan, L.-T., Shen, T.-X., Jiang, J.-Y., & He, X. (2022). Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties. RSC Advances, 12(52), 33939-33947. [Link]
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Tan, L.-T., Shen, T.-X., Jiang, J.-Y., & He, X. (2022). Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties. Dalton Transactions, 51(48), 18235-18244. [Link]
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Khatun, M., & Islam, M. S. (2021). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Journal of Multidisciplinary Applied Natural Science, 1(2), 108-125. [Link]
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Chung, H., Lee, S., & Lee, J. (2023). Synthesis of Triazole and Tetrazole-Functionalized Zr-Based Metal-Organic Frameworks Through Post-Synthetic Ligand Exchange. Journal of Visualized Experiments, (196), e65619. [Link]
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Tan, L.-T., Shen, T.-X., Jiang, J.-Y., & He, X. (2021). Synthesis and anticancer property of three new Ca (II) compounds derived from tetrazole carboxylate ligands. Inorganica Chimica Acta, 527, 120563. [Link]
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Chung, H., Lee, S., & Lee, J. (2023). Synthesis of Triazole and Tetrazole-Functionalized Zr-Based Metal-Organic Frameworks Through Post-Synthetic Ligand Exchange. Journal of Visualized Experiments, (196), e65619. [Link]
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Li, G., Peng, X., Li, T., Yuan, Z., Xu, X., & Feng, C. (2024). Tetrazolium iridium complexes as potential antibacterial agents. RSC Medicinal Chemistry, 15(1), 133-140. [Link]
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Abdel-Rahman, L. H., El-Khatib, R. M., Abu-Dief, A. M., & Ismael, M. (2017). Metal Complexes as Antimicrobial Agents. In A Search for Antibacterial Agents. IntechOpen. [Link]
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Wang, C., Li, Y., Wang, L., & Li, G. (2017). Two New Metal-Organic Frameworks Based on Tetrazole-Heterocyclic Ligands Accompanied by In-Situ Ligand Formation. Dalton Transactions, 46(30), 10046-10052. [Link]
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Wang, C., Li, Y., Wang, L., & Li, G. (2017). Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Dalton Transactions, 46(30), 10046-10052. [Link]
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Khan, T. M., & Gul, R. (2021). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Chemistry, 3(4), 1199-1234. [Link]
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Zhang, Y., et al. (2023). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. ACS Omega, 8(3), 3249-3260. [Link]
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Cheng, H., & Liu, C. (2009). 3-(1H-Tetrazol-5-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o89. [Link]
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Wang, Y., et al. (2010). Synthesis, crystal structures and optical properties of two coordination polymers from 4-(1H-tetrazol-5-yl) benzoic acid. Inorganic Chemistry Communications, 13(7), 834-837. [Link]
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Valente, A. A., et al. (2023). A Molybdenum(VI) Complex of 5-(2-pyridyl-1-oxide)tetrazole: Synthesis, Structure, and Transformation into a MoO3-Based Hybrid Catalyst for the Epoxidation of Bio-Olefins. Catalysts, 13(3), 555. [Link]
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Zou, Y., Chen, J., Li, Y. Y., et al. (2015). Three Zn(ii)/Cd(ii)/Mn(ii) coordination polymers based on a 2-hydroxy-N-(1H-tetrazol-5-yl) benzamide ligand: structures, and magnetic and photoluminescence properties. RSC Advances, 5(104), 85591-85597. [Link]
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Zou, Y., Chen, J., Li, Y. Y., et al. (2015). Three Zn(II)/Cd(II)/Mn(II) coordination polymers based on a 2-hydroxy-N-(1H-tetrazol-5-yl) benzamide ligand: Structures, and magnetic and photoluminescence properties. RSC Advances, 5(104), 85591-85597. [Link]
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Desai, P. S., & Desai, C. M. (2021). Synthesis, Characterization and Biological Screening of Novel Metal(II) Complexes of 2-{[2-(5-Benzoyl-1H-benzotriazol-1-yl)-2-oxoethyl]amino}-5-bromobenzoic Acid. Asian Journal of Chemistry, 33(4), 863-867. [Link]
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Chemspace. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Chemspace. [Link]
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LabNetwork. (n.d.). 2-(1H-tetrazol-5-yl)benzoic acid. Chemchart. [Link]
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Wang, F., Wu, C. J., Liang, X. X., Li, M. Y., Li, J. P., & Liu, Z. Y. (2016). Three metal complexes based on tetrazolyl ligands: Hydrothermal syntheses, crystal structures, and fluorescence properties. Russian Journal of Coordination Chemistry, 42(9), 616-623. [Link]
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Application Note: A Process Chemistry Approach to the Scalable Synthesis of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid
Abstract
This document provides a comprehensive guide for the synthesis of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry, often explored as a bioisostere for carboxylic acids.[1][2] We present a detailed, robust laboratory-scale protocol and critically examine the key parameters and safety considerations for scaling this synthesis to a pilot or manufacturing scale. The core of this guide is a process chemistry perspective, emphasizing not just the procedural steps, but the underlying principles of reaction safety, thermal management, and hazard mitigation, particularly concerning the use of azide reagents. This note is intended for researchers, chemists, and chemical engineers in the pharmaceutical and chemical development sectors.
The Imperative of Safety: Managing Azide-Related Hazards
The synthesis of tetrazoles frequently involves sodium azide (NaN₃), a reagent classified as a particularly hazardous substance due to its high acute toxicity and potential for forming explosive compounds.[3] Before any experimental work commences, a thorough understanding and mitigation of these risks are mandatory.
Core Hazards:
-
Hydrazoic Acid (HN₃) Formation: Sodium azide reacts with acids, including weak Brønsted acids, to form hydrazoic acid (HN₃).[4] HN₃ is a highly toxic, volatile, and dangerously explosive liquid.[1][5] Its formation is a primary safety concern in tetrazole synthesis.
-
Explosive Metal Azides: NaN₃ reacts with heavy metals such as lead, copper, zinc, silver, and mercury to form highly shock-sensitive and explosive heavy metal azides.[6][7] This necessitates the strict avoidance of metal spatulas, metal-containing equipment (brass, bronze), and disposal into drains with lead or copper pipes.[3][6]
-
Thermal Instability: Solid sodium azide decomposes violently if heated above 275 °C.[5] Reaction mixtures containing azides should not be concentrated to dryness by rotary evaporation without rigorous hazard assessment and appropriate safety measures like blast shields.[3]
-
Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin, affecting the cardiovascular and central nervous systems.[8]
All manipulations involving sodium azide must be conducted within a certified chemical fume hood, with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and double-gloving with nitrile gloves. An emergency plan, including access to a safety shower, eyewash station, and appropriate spill cleanup materials, must be in place.
Laboratory-Scale Synthesis Protocol (5-10 g Scale)
The described method is a one-pot reaction that proceeds via the condensation of a primary amine with triethyl orthoformate, followed by cyclization with sodium azide. This route is efficient for preparing 1-substituted tetrazoles.[9]
Materials and Equipment
-
Reagents: 5-Amino-2-hydroxybenzoic acid, triethyl orthoformate, glacial acetic acid, sodium azide (NaN₃), sodium nitrite (NaNO₂), hydrochloric acid (HCl), ethyl acetate, brine.
-
Equipment: 3-neck round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, thermometer, dropping funnel, standard laboratory glassware, Thin-Layer Chromatography (TLC) apparatus.
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 5-amino-2-hydroxybenzoic acid (7.65 g, 50.0 mmol, 1.0 equiv.).
-
Formation of Intermediate: Add triethyl orthoformate (22.2 g, 25 mL, 150 mmol, 3.0 equiv.) and glacial acetic acid (15 mL). Heat the mixture to 110-115 °C and stir for 2 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Cyclization: Cool the reaction mixture to 80 °C. In a separate beaker, carefully dissolve sodium azide (4.88 g, 75.0 mmol, 1.5 equiv.) in 25 mL of N,N-Dimethylformamide (DMF). Caution: Exothermic dissolution. Add the sodium azide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 80-90 °C. After the addition is complete, heat the mixture back to 110-115 °C and stir for an additional 4-6 hours.
-
Reaction Quench (Critical Step): Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water with vigorous stirring. Adjust the pH to ~3-4 with concentrated HCl. A precipitate will form.
-
Azide Quenching: Cool the acidic slurry to below 10 °C in an ice bath. Prepare a solution of sodium nitrite (NaNO₂) (5.18 g, 75.0 mmol) in 20 mL of water. Add this solution dropwise to the stirred slurry. Observe for gas evolution (N₂ and N₂O), ensure adequate ventilation in the fume hood. The addition of NaNO₂ under acidic conditions safely destroys any excess hydrazoic acid and residual sodium azide.[1] Stir for 1 hour after the addition is complete.
-
Product Isolation: Filter the precipitated solid using a Buchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from an appropriate solvent system (e.g., ethanol/water mixture). Dissolve the solid in a minimal amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry under vacuum at 50-60 °C.
-
Characterization: The final product should be a solid. Confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[10]
Scaling Up the Synthesis: A Process Chemistry Perspective
Transitioning from a laboratory bench to a pilot plant requires a fundamental shift in approach, where thermal management, process safety, and operational robustness become the primary drivers of success.
Key Scale-Up Challenges and Mitigation Strategies
-
Thermal Management: The reaction, particularly the cyclization step with sodium azide, is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.
-
Causality: Failure to control the temperature can lead to a runaway reaction, rapid generation of gaseous byproducts (N₂ from cyclization, HN₃ from acidification), and a dangerous pressure buildup.
-
Mitigation:
-
Use a jacketed glass-lined or stainless steel reactor with precise temperature control and adequate cooling capacity.
-
Implement a controlled, semi-batch addition of the sodium azide solution. The addition rate should be tied to the reactor's ability to dissipate the generated heat, keeping the internal temperature within a safe operating range.
-
Consider a solvent with a higher boiling point and good heat transfer properties.
-
-
-
Hydrazoic Acid (HN₃) Management: This is the most critical safety challenge at scale.
-
Causality: The laboratory protocol uses glacial acetic acid, which can readily protonate sodium azide to form HN₃. While manageable on a small scale, the quantity of volatile and explosive HN₃ generated in a large reactor headspace could approach detonation limits.[1]
-
Mitigation:
-
Alternative Catalysts: Replace stoichiometric acetic acid with a catalytic amount of a milder acid or Lewis acid. A notable industrial example demonstrated that using a catalytic amount of zinc oxide in aqueous THF (maintaining a pH of ~8) led to an efficient reaction with only 2 ppm of HN₃ detected in the headspace, a significant safety improvement.[1]
-
Continuous Flow Synthesis: For manufacturing-scale operations, consider a continuous flow microreactor. This technology minimizes the volume of hazardous materials present at any given time, allowing for reactions at high temperatures and pressures with a significantly reduced risk of explosion.[11][12] Hydrazoic acid can be generated and consumed in situ, preventing its accumulation.[11]
-
Headspace Monitoring: Implement real-time monitoring of the reactor headspace for HN₃ using online analytics (e.g., in-situ IR) to ensure it remains well below the lower detonation threshold (~15,000 ppm).[1]
-
-
-
Materials Handling and Work-Up:
-
Causality: Charging large quantities of solid sodium azide poses dust inhalation risks and static discharge hazards. Large-scale filtrations and transfers increase the potential for spills and exposure.
-
Mitigation:
-
Procure and handle sodium azide as a solution whenever possible to eliminate dust hazards.[3]
-
Use closed-system transfers for reagents and solvents.
-
Employ robust filtration equipment like a Nutsche filter dryer for isolating the product, which minimizes operator handling.
-
Ensure all equipment is properly grounded to prevent static discharge.
-
-
Data Presentation: Lab vs. Pilot Scale Comparison
| Parameter | Laboratory Scale (10 g Product) | Pilot Scale (1 kg Product) | Rationale for Change |
| Starting Material | 7.65 g (50.0 mmol) | 0.765 kg (5.0 mol) | Direct 100x scale-up. |
| Reactor | 500 mL Glass Flask | 20 L Jacketed Glass-Lined Reactor | Required for volume, temperature control, and material compatibility. |
| Reagent Addition | Manual/Dropping Funnel | Metering Pump (Semi-batch) | Ensures precise control over addition rate and reaction exotherm. |
| Acid Catalyst | Glacial Acetic Acid (Stoichiometric) | Zinc Oxide (Catalytic) / pH Control | Minimizes formation of hazardous hydrazoic acid (HN₃).[1] |
| Temp. Control | Heating Mantle / Ice Bath | Reactor Jacket (Heating/Cooling Fluid) | Provides precise and efficient thermal management. |
| Work-Up | Beaker Precipitation / Buchner Funnel | Quench in a separate, agitated vessel / Nutsche Filter | Ensures controlled quench and safe, efficient solid-liquid separation. |
| Safety Measures | Fume Hood, Blast Shield | Closed System, Headspace Monitoring, Grounding | Enhanced engineering controls required for handling larger quantities. |
Visualization of Workflow and Logic
Experimental Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
Scale-Up Hazard Mitigation Logic
Caption: Decision workflow for mitigating key hazards during process scale-up.
References
-
Safe Handling of Sodium Azide (SAZ). (n.d.). University of Wisconsin-Madison Environment, Health & Safety. Retrieved from [Link]
-
Lab Safety Guideline: Sodium Azide. (n.d.). University of Tennessee Health Science Center Office of Research Safety Affairs. Retrieved from [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Standard Operating Procedure Safe Handling of Azido Compounds. (2021). University of New Mexico Chemistry. Retrieved from [Link]
-
Fact Sheet: Sodium Azide. (2024). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]
-
D. J. C. Constable. (2012). Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. The Heterocyclist. Retrieved from [Link]
-
How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. (2022). ACS Publications. Retrieved from [Link]
-
Safe Generation and Synthetic Utilization of Hydrazoic Acid in a Continuous Flow Reactor. (2015). ResearchGate. Retrieved from [Link]
-
Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction. (2019). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). IntechOpen. Retrieved from [Link]
-
Safe and efficient tetrazole synthesis in a continuous-flow microreactor. (n.d.). SciSpace. Retrieved from [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). RSC Medicinal Chemistry. Retrieved from [Link]
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Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). National Institutes of Health. Retrieved from [Link]
-
Tetrazoles via Multicomponent Reactions. (2020). ACS Chemical Reviews. Retrieved from [Link]
-
Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. (2021). RSC Publishing. Retrieved from [Link]
-
Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
The determination of 2-(2-hydroxypropanamido) benzoic acid enantiomers and their corresponding prodrugs in rat plasma by UHPLC-MS/MS and application to comparative pharmacokinetic study after a single oral dose. (2017). PubMed. Retrieved from [Link]
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Application Notes and Protocols for the Agrochemical Evaluation of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Investigating 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid in Agrochemical Research
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of research, with the tetrazole moiety gaining significant attention. Tetrazoles are recognized as bioisosteres of carboxylic acids, meaning they can mimic the function of a carboxyl group in biological systems while potentially offering improved metabolic stability and pharmacokinetic properties. This bioisosteric relationship is central to the hypothesis that this compound holds promise as a candidate for agrochemical development.
The structure of this compound, a salicylic acid derivative, suggests two primary avenues for its potential bioactivity in an agricultural context:
-
Plant Growth Regulation: The presence of the benzoic acid substructure is reminiscent of endogenous plant hormones, particularly auxins, which feature an aromatic ring and a carboxylic acid side chain. It is plausible that this compound could interfere with or mimic auxin signaling pathways, thereby influencing plant growth and development. Such activity could be harnessed for applications ranging from rooting agents to herbicides, depending on the nature and potency of the effect.
-
Fungicidal Activity: Azole compounds are a well-established class of fungicides that act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The tetrazole ring in the target molecule places it within this broader class of compounds, suggesting a potential mechanism of action against pathogenic fungi.
These application notes provide a comprehensive guide for the initial synthesis, screening, and mechanistic evaluation of this compound as a potential agrochemical. The protocols are designed to be self-validating and are grounded in established methodologies, providing a robust framework for researchers to explore the compound's agricultural applications.
Part 1: Synthesis of this compound
A reliable and scalable synthesis is the first step in evaluating a novel compound. The following protocol is adapted from established methods for the synthesis of similar tetrazole-substituted benzoic acids.
Experimental Workflow: Synthesis
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis
Materials:
-
5-Aminosalicylic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium azide (NaN₃)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
In a flask, dissolve 5-aminosalicylic acid in a solution of concentrated HCl and water, cooled to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
-
-
Azide Formation and Cyclization:
-
In a separate flask, dissolve sodium azide in water.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Heat the mixture to 50-60°C for 1 hour to ensure complete cyclization.
-
-
Isolation and Purification:
-
Cool the reaction mixture and acidify with concentrated HCl to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
-
Part 2: Agrochemical Screening Protocols
The following protocols are designed to provide a comprehensive initial assessment of the bioactivity of this compound.
Protocol 2: Evaluation of Fungicidal Activity
This protocol utilizes a 96-well plate format for high-throughput screening of fungicidal activity against a panel of common plant pathogenic fungi.
Experimental Workflow: Fungicidal Screening
Caption: Workflow for in vitro fungicidal activity screening.
Materials:
-
Pure this compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Cultures of test fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria solani)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in PDB to achieve a range of concentrations (e.g., 0.1 to 100 µg/mL). Include a positive control (commercial fungicide) and a negative control (DMSO without the test compound).
-
Inoculation: Prepare a spore suspension of the test fungus and adjust the concentration to 1 x 10⁵ spores/mL. Add the spore suspension to each well.
-
Incubation: Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.
-
Data Collection: Measure the optical density (OD) at 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration using the following formula: % Inhibition = [ (OD_control - OD_treated) / OD_control ] x 100
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that results in a significant inhibition of fungal growth (e.g., ≥90%).
Data Presentation:
| Compound | Test Fungus | MIC (µg/mL) |
| This compound | Fusarium oxysporum | Hypothetical Value |
| This compound | Botrytis cinerea | Hypothetical Value |
| Commercial Fungicide | Fusarium oxysporum | Hypothetical Value |
Protocol 3: Evaluation of Plant Growth Regulatory Activity (Auxin-like/Anti-auxin)
This protocol uses a classic plant bioassay to assess the effect of the test compound on root elongation, a process highly sensitive to auxin activity.
Materials:
-
Pure this compound
-
Ethanol
-
Murashige and Skoog (MS) basal medium
-
Seeds of a model plant (e.g., Arabidopsis thaliana or lettuce)
-
Sterile petri dishes
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Media: Prepare MS agar medium containing various concentrations of the test compound (e.g., 0.01, 0.1, 1, 10, 100 µM). A stock solution of the compound can be prepared in ethanol and added to the molten agar. Include a positive control (e.g., indole-3-acetic acid, IAA) and a negative control (medium with ethanol only).
-
Seed Sterilization and Plating: Surface sterilize the seeds and place them on the prepared agar plates.
-
Incubation: Place the plates vertically in a growth chamber under a long-day photoperiod (16h light/8h dark) at 22-24°C.
-
Data Collection: After 7-10 days, measure the primary root length of the seedlings.
-
Data Analysis: Compare the root lengths of seedlings grown on media with the test compound to the negative control. Significant inhibition or promotion of root growth indicates potential anti-auxin or auxin-like activity, respectively.
Data Presentation:
| Treatment | Concentration (µM) | Average Root Length (mm) ± SD | % of Control |
| Control | 0 | Hypothetical Value | 100 |
| Test Compound | 0.1 | Hypothetical Value | Hypothetical Value |
| Test Compound | 1 | Hypothetical Value | Hypothetical Value |
| Test Compound | 10 | Hypothetical Value | Hypothetical Value |
| IAA (Positive Control) | 1 | Hypothetical Value | Hypothetical Value |
Part 3: Mechanistic Insights
Should the initial screening reveal significant bioactivity, the following protocols can provide insights into the potential mechanism of action.
Hypothetical Mechanism of Action: Fungicidal Activity
A likely mechanism for a tetrazole-based fungicide is the inhibition of ergosterol biosynthesis, a pathway critical for fungal cell membrane integrity.
Caption: Putative inhibition of ergosterol biosynthesis by this compound.
Protocol 4: Ergosterol Biosynthesis Inhibition Assay
This assay quantifies the amount of ergosterol in fungal cells after treatment with the test compound.
Materials:
-
Fungal culture (e.g., Saccharomyces cerevisiae as a model or a target pathogenic fungus)
-
Test compound
-
Alcoholic potassium hydroxide (KOH)
-
n-heptane
-
Spectrophotometer
Procedure:
-
Fungal Culture and Treatment: Grow the fungal culture to the mid-exponential phase and then treat with the test compound at its MIC and sub-MIC concentrations for a defined period (e.g., 8-16 hours).
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Saponify the cell pellet with alcoholic KOH.
-
Extract the non-saponifiable lipids (including ergosterol) with n-heptane.
-
-
Quantification: Scan the absorbance of the n-heptane layer from 230 to 300 nm. The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve. Calculate the ergosterol content based on the absorbance values at specific wavelengths.
-
Data Analysis: A significant reduction in the ergosterol content in treated cells compared to untreated cells indicates inhibition of the ergosterol biosynthesis pathway.
Conclusion
The information and protocols provided in these application notes offer a structured and scientifically rigorous approach to evaluating the agrochemical potential of this compound. By systematically assessing its fungicidal and plant growth regulatory activities, and subsequently delving into its mechanism of action, researchers can effectively determine the viability of this compound as a lead for the development of new agricultural products. The inherent chemical properties of the tetrazole and salicylic acid moieties make this a compound of significant interest, and the methodologies outlined herein provide the tools to unlock its potential.
References
-
General Agrochemical Screening
-
Fungicide and Ergosterol Biosynthesis Inhibition Protocols
- Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI document M27-A4.
-
Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (2000). Quantitation of ergosterol content in pathogenic fungi by high-performance liquid chromatography for assessment of in vitro susceptibility to amphotericin B. Journal of clinical microbiology, 38(6), 2245–2251. [Link]
-
Plant Growth Regulator and Auxin Bioassay Protocols
-
Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of botany, 95(5), 707-735. [Link]
-
Teale, W. D., Paponov, I. A., & Palme, K. (2006). Auxin in action: signalling, transport and the control of plant growth and development. Nature reviews Molecular cell biology, 7(11), 847-859. [Link]
-
- Tetrazole Chemistry and Synthesis: Butler, R. N. (Ed.). (2009). Comprehensive Organic Functional Group Transformations II. Elsevier. Ostrovskii, V. A., & Koldobskii, G. I. (2012). Tetrazoles. In Modern Heterocyclic Chemistry (pp. 1-134). Wiley-VCH Verlag GmbH & Co. KGaA.
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic Acid
Welcome to the technical support guide for the purification of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid. This document is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to navigate the complexities of purifying this compound. The insights provided herein are based on established chemical principles and practical laboratory experience.
I. Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of this compound. Each problem is analyzed to its root cause, followed by a step-by-step resolution protocol.
Issue 1: Low Recovery After Recrystallization
Question: I am experiencing significant product loss during the recrystallization of this compound. What are the potential causes and how can I optimize the yield?
Answer:
Low recovery during recrystallization is a common challenge, often stemming from the selection of the solvent system or procedural missteps. The goal of recrystallization is to dissolve the compound in a hot solvent and allow it to crystallize upon cooling, leaving impurities behind in the solution.[1][2][3]
Causality and Optimization:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For acidic compounds like benzoic acid derivatives, polar solvents are generally suitable.[1][2] The solubility of benzoic acid itself varies significantly with temperature in water, making it a good starting point for solvent screening.[1][2][4]
-
Excessive Solvent Volume: Using too much solvent will keep the product dissolved even after cooling, leading to poor recovery.[2] It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.
-
Incomplete Crystallization: Insufficient cooling time or not using an ice bath can result in a significant amount of the product remaining in the mother liquor.
Troubleshooting Protocol:
-
Solvent System Screening:
-
Begin by testing the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. Suitable starting solvents to screen include water, ethanol, methanol, ethyl acetate, and mixtures thereof.[4][5][6][7]
-
For a mixed solvent system (e.g., ethanol/water), dissolve the compound in the solvent in which it is more soluble (ethanol) and then add the anti-solvent (water) dropwise until turbidity persists. Heat the mixture to get a clear solution and then cool to induce crystallization.
-
-
Optimized Recrystallization Procedure:
-
Add a minimal amount of the chosen hot solvent to the crude product until it just dissolves.[2]
-
If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel to prevent premature crystallization.[2][8]
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.[1][2][9] Rapid cooling can trap impurities.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[1]
-
Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent to remove any remaining mother liquor.[1]
-
Issue 2: Persistent Impurities After Purification
Question: Despite multiple purification attempts, my final product of this compound is still contaminated with starting materials or by-products. How can I improve the purity?
Answer:
Persistent impurities suggest that the chosen purification method is not effectively separating the desired compound from contaminants with similar physicochemical properties. In such cases, a multi-step purification strategy or a more selective technique like column chromatography or acid-base extraction is warranted.
Causality and Optimization:
-
Similar Solubility Profiles: If the impurities have solubility characteristics similar to the product, recrystallization alone may not be sufficient.
-
Presence of Acidic or Basic Impurities: The structure of this compound contains both a carboxylic acid and a weakly acidic tetrazole group, making it amenable to acid-base extraction to remove neutral or basic impurities.[10][11][12][13][14]
-
Isomeric Impurities: The synthesis of 1-substituted tetrazoles can sometimes yield the 2-substituted isomer. These isomers can be difficult to separate by recrystallization.
Troubleshooting Protocol:
-
Acid-Base Extraction: This is a powerful technique to separate acidic, basic, and neutral compounds.[10][11][12][13][14]
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic layer with a weak base, such as a saturated sodium bicarbonate solution. The acidic this compound will be deprotonated and move into the aqueous layer, while neutral impurities remain in the organic layer.[11][12]
-
Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to precipitate the pure product.[11][13]
-
Filter the precipitate, wash with cold water, and dry.
-
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase.[15][16][17]
-
Stationary Phase: Silica gel is a common choice for the separation of acidic compounds.[15]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the eluent can be gradually increased to elute compounds of increasing polarity.[16][18] For acidic compounds, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape and separation.[19]
-
Procedure: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions and analyzing them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Issue 3: Compound Degradation During Purification
Question: I suspect my this compound is degrading during purification, particularly when using acidic conditions or heat. How can I mitigate this?
Answer:
While many tetrazole derivatives are stable, some can be sensitive to strong acids and high temperatures, potentially leading to ring cleavage or other degradation pathways.[20] The presence of the hydroxyl and carboxylic acid groups on the benzoic acid ring can also influence its stability.
Causality and Optimization:
-
Acid Sensitivity: Prolonged exposure to strong acids, especially at elevated temperatures, can lead to the degradation of the tetrazole ring.[20]
-
Thermal Instability: Although many tetrazoles are thermally stable, prolonged heating, especially in the presence of catalysts or impurities, can cause decomposition.
Troubleshooting Protocol:
-
Milder Acid-Base Extraction Conditions:
-
Temperature Control During Recrystallization:
-
Avoid prolonged heating at the solvent's boiling point. Heat only until the compound is fully dissolved.
-
Consider using a solvent with a lower boiling point if thermal degradation is suspected.
-
-
Deactivated Silica Gel for Chromatography:
-
If using column chromatography, the acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[19]
-
To mitigate this, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a base like triethylamine.[18] However, since the target compound is acidic, this approach should be used with caution as it may affect the elution profile. A better approach for acidic compounds is to add a small percentage of a volatile acid like formic or acetic acid to the eluent to improve chromatography without causing degradation.[19]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected 1H NMR spectrum for pure this compound?
Q2: Can I use activated charcoal during recrystallization?
A2: Yes, activated charcoal can be used to remove colored impurities.[2][8] Add a small amount of charcoal to the hot solution before filtration. However, be aware that charcoal can also adsorb some of your product, potentially reducing the yield. Use it sparingly.
Q3: My compound is an oil and won't crystallize. What should I do?
A3: Oiling out can occur if the compound's melting point is lower than the boiling point of the solvent or if impurities are preventing crystallization. Try the following:
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of the pure compound if available.
-
Re-dissolve the oil in a minimal amount of hot solvent and try cooling it more slowly.
-
Consider purifying by column chromatography instead.
Q4: How do I choose the right mobile phase for column chromatography?
A4: The ideal mobile phase should provide good separation of your target compound from impurities on a TLC plate. A good starting point is to find a solvent system that gives your product an Rf value of around 0.2-0.4.[19] You can screen different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). For this acidic compound, adding 0.5-1% acetic acid to the mobile phase can help reduce tailing and improve resolution.[19]
III. Experimental Protocols & Data
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in ethyl acetate (50 mL).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL).[11][12]
-
Separation: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded or processed separately if it contains other compounds of interest.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated HCl with stirring until the pH is ~1-2.[11][13] A precipitate of the pure product should form.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of ice-cold deionized water, and dry under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for separating the target compound from impurities with similar solubility, such as isomeric by-products.
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of dichloromethane and methanol (e.g., 95:5) with 0.5% acetic acid.[19]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.[15][16][17]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.[15]
-
Elution: Elute the column with the mobile phase, applying gentle pressure.[16] Collect fractions in test tubes.
-
Fraction Analysis: Monitor the elution by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Solvent Screening for Recrystallization
| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Quality |
| Water | Low | High | Needles |
| Ethanol | High | Very High | - |
| Ethyl Acetate | Moderate | High | Plates |
| Ethanol/Water (e.g., 1:1) | Low | High | Prisms |
| Dichloromethane | Low | Moderate | - |
IV. Visualization of Workflows
Diagram 1: Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Diagram 2: Column Chromatography Decision Tree
Caption: Decision-making process for column chromatography.
V. References
-
Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]
-
University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]
-
FAMU. (2016). Lab Report Recrystallization. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Unknown. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
YouTube. (2012). 2 O Chem Recrystallization Procedure. Retrieved from [Link]
-
Google Patents. (n.d.). WO2011021218A2 - Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts. Retrieved from
-
National Institutes of Health. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. Retrieved from [Link]
-
Google Patents. (n.d.). CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid. Retrieved from
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR Spectrum of (B) 5-((4-carboxyphenyl) diazenyl)-2-hydroxy benzoic acid. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]
-
HETEROCYCLES. (2009). SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-(1H-Tetrazol-5-yl)benzoic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate. Retrieved from [Link]
-
Chemchart. (n.d.). 2-(1H-tetrazol-5-yl)benzoic acid (13947-58-5). Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]
-
PubMed. (2001). 2-(1H-tetrazol-1-yl)benzoic acid. Retrieved from [Link]
-
ACS Publications. (2019). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis and Synthetic Studies of 2-Hydroxy-5-(propargyloxy)benzoic Acid. Retrieved from [Link]
-
PubMed Central. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
-
MDPI. (n.d.). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Retrieved from [Link]
-
Google Patents. (n.d.). Purification of benzoic acid - US3235588A. Retrieved from
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
PubMed. (1964). SOLUBILITY OF BENZOIC ACID AND RELATED COMPOUNDS IN A SERIES OF ETA-ALKANOLS. Retrieved from [Link]
Sources
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SOLUBILITY OF BENZOIC ACID AND RELATED COMPOUNDS IN A SERIES OF ETA-ALKANOLS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. famu.edu [famu.edu]
- 9. youtube.com [youtube.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 14. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 15. columbia.edu [columbia.edu]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 18. Purification [chem.rochester.edu]
- 19. orgsyn.org [orgsyn.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-hydroxy-5-(1H-tetrazol-5-yl)benzoic acid
Prepared by: The Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-hydroxy-5-(1H-tetrazol-5-yl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges, side reactions, and optimization strategies encountered during the synthesis of this important heterocyclic compound, which serves as a key structural motif and a bioisostere for carboxylic acids in drug design.[1]
Our approach is rooted in mechanistic understanding to empower you to not only solve immediate experimental issues but also to build robust and reproducible synthetic protocols.
Synthesis Overview: The [3+2] Cycloaddition Pathway
The most direct and widely adopted method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, typically sodium azide (NaN₃).[1][2] The reaction involves the conversion of the nitrile group of 2-hydroxy-5-cyanobenzoic acid into the tetrazole ring. This process is often catalyzed by Lewis or Brønsted acids to enhance the electrophilicity of the nitrile carbon, thereby accelerating the cycloaddition.[3]
Caption: General reaction scheme for the synthesis of the target molecule.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address specific problems you may encounter. We diagnose the likely cause and provide actionable solutions based on chemical principles.
Category 1: Reaction Failure & Low Yield
Q1: My [3+2] cycloaddition reaction is failing or giving very low yields of 2-hydroxy-5-(1H-tetrazol-5-yl)benzoic acid. What are the common causes?
A1: Low conversion is a frequent issue and can typically be traced back to three factors: nitrile activation, reaction conditions, or catalyst deactivation.
-
Insufficient Nitrile Activation: The cyano group on your starting material, 2-hydroxy-5-cyanobenzoic acid, is attached to an electron-rich aromatic ring, which can make it less electrophilic and thus less reactive towards the azide nucleophile. Activation via a Lewis acid (e.g., zinc salts, aluminum chloride) or a Brønsted acid (e.g., triethylammonium chloride) is often necessary to facilitate the reaction.[3][4]
-
Troubleshooting:
-
Add a Catalyst: If you are running the reaction without a catalyst, consider adding one. Zinc bromide (ZnBr₂) is highly effective and can be used in water, offering a safer protocol.[1][3]
-
Increase Catalyst Loading: If you are already using a catalyst, ensure it is of good quality and consider increasing the stoichiometry.
-
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: The reaction requires a polar solvent to dissolve the azide salt. High-boiling aprotic solvents like DMF and DMSO are commonly used.[4][5] For zinc-catalyzed systems, water is an excellent and safe choice.[3][6]
-
Temperature: These cycloadditions often require significant thermal energy. Typical temperatures range from 80°C to 150°C. If your temperature is too low, the reaction rate will be negligible. Microwave-assisted synthesis can also be effective for accelerating the reaction.[3]
-
-
Safety and Reagent Purity:
-
Hydrazoic Acid (HN₃) Hazard: Be aware that heating sodium azide in the presence of a Brønsted acid (even residual water) can generate highly toxic and explosive hydrazoic acid.[4] Always perform the reaction in a well-ventilated fume hood and take appropriate safety precautions.[7]
-
Reagent Quality: Ensure your sodium azide and catalyst are dry and of high purity.
-
Caption: Troubleshooting workflow for low reaction yield.
Category 2: Side Product Formation
Q2: I've isolated a major side product with a molecular weight 18 amu higher than my starting material. NMR suggests an amide. How did this form?
A2: You are likely observing the hydrolysis of the nitrile group to form 2-hydroxy-5-carbamoylbenzoic acid. This is a very common side reaction, especially under the harsh conditions (high heat, presence of water, acidic or basic catalysts) often used for tetrazole synthesis.[6][8][9]
-
Mechanism: The reaction can be catalyzed by either acid or base. The catalyst activates the nitrile, allowing for the nucleophilic attack of water.[10][11] This initially forms an imidic acid, which tautomerizes to the more stable amide.[10] While further hydrolysis to the carboxylic acid is possible, stopping at the amide is common.[12]
Caption: Mechanism of nitrile hydrolysis to an amide side product.
-
Mitigation Strategies:
-
Anhydrous Conditions: If your desired reaction does not use water as a solvent, ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[6]
-
Optimize for Selectivity: In cases where water is the solvent (e.g., the Sharpless zinc-catalyzed method), the desired tetrazole formation is often significantly faster than the hydrolysis side reaction.[6] If hydrolysis is still a problem, try lowering the reaction temperature or reducing the reaction time to favor the desired kinetic product.
-
Q3: My mass spec shows an impurity that has lost a mass of 44 amu (CO₂). What is this side reaction?
A3: This indicates decarboxylation, where the carboxylic acid group is lost as carbon dioxide. Salicylic acid and its derivatives are particularly susceptible to decarboxylation, especially when heated in solution.[13][14][15] The product of this side reaction would be 4-(1H-tetrazol-5-yl)phenol.
-
Mechanism: The ortho-hydroxyl group can stabilize the transition state of decarboxylation. The reaction is often facilitated by heat and can occur under both acidic and basic conditions.[14][15]
-
Mitigation Strategies:
-
Temperature Control: This is the most critical factor. Avoid excessive heating. Run the reaction at the lowest temperature that still provides a reasonable conversion rate.
-
Reaction Time: Minimize the reaction time. Monitor the reaction by TLC or LCMS and stop it as soon as the starting material is consumed. Prolonged heating will favor decarboxylation.
-
pH Control: While difficult to control in the reaction mixture, be mindful during workup. Avoid prolonged exposure to strong acids or bases at elevated temperatures.
-
Q4: My reaction is generating a complex mixture, and I suspect thermal decomposition. How can I confirm and prevent this?
A4: Tetrazoles, being high-nitrogen compounds, can be thermally unstable.[8] If you observe significant charring, gas evolution, or a multitude of unidentifiable spots on your TLC plate, decomposition is a likely culprit.
-
Confirmation:
-
Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) on your starting material and product can determine their decomposition temperatures.
-
-
Mitigation Strategies:
-
Lower Reaction Temperature: This is the most straightforward solution. Find the minimum temperature required for the cycloaddition.
-
Change Catalyst: A more active catalyst might allow the reaction to proceed at a lower temperature, thus avoiding the decomposition threshold. Numerous catalytic systems have been developed for this purpose, including those based on zinc, copper, and iron salts.[2][4][5]
-
Summary of Potential Side Products
| Side Product Name | Structure | Formation Mechanism | Mitigation Strategy |
| 2-hydroxy-5-carbamoylbenzoic acid | R-CONH₂ | Nitrile Hydrolysis[8][11] | Use anhydrous conditions; optimize temperature and time to favor tetrazole formation. |
| 4-(1H-tetrazol-5-yl)phenol | Tetrazole-Ar-OH | Decarboxylation[15] | Lower reaction temperature; minimize reaction time. |
| Degradation Products | Complex Mixture | Thermal Decomposition[8] | Lower reaction temperature; use a more efficient catalyst to reduce required heat. |
(Where R = 2-hydroxy-5-carboxyphenyl)
Experimental Protocol: Zinc-Catalyzed Synthesis in Water
This protocol is adapted from the work of Demko and Sharpless and offers a safer, more environmentally friendly approach to tetrazole synthesis.[1][3]
Materials:
-
2-hydroxy-5-cyanobenzoic acid (1.0 equiv)
-
Sodium azide (NaN₃) (1.5 equiv)
-
Zinc bromide (ZnBr₂) (1.5 equiv)
-
Deionized water
-
3M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-hydroxy-5-cyanobenzoic acid (10 mmol), sodium azide (15 mmol), and zinc bromide (15 mmol).
-
Add deionized water (20 mL) to the flask.
-
Heat the mixture to reflux (100°C) with vigorous stirring. Monitor the reaction progress using TLC or LCMS. The reaction is typically complete within 12-24 hours.
-
Safety Note: Ensure the reaction is conducted in a well-ventilated fume hood. Although this method is generally safer, azides should always be handled with extreme care.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture to pH ~2 by the dropwise addition of 3M HCl. This protonates the tetrazole and causes it to precipitate.
-
Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove inorganic salts.
-
Dry the product under vacuum to yield 2-hydroxy-5-(1H-tetrazol-5-yl)benzoic acid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
References
-
Gao, Y., He, M., & Wu, Y. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Molecular Sciences, 13(9), 10796–10804. [Link]
-
Hasaninejad, A., Zare, A., & Rad, J. A. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 24(1), 179-185. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Sharmoukh, W., & El-Kashef, H. S. (1998). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Synthetic Communications, 28(11), 2047-2052. [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.[Link]
-
Clark, J. (2015). Hydrolysing nitriles. Chemguide. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles.[Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides.[Link]
-
Reddit. (2023). Decarboxylation of Salicylic Acid Mechanism. r/chemhelp. [Link]
-
Brainly.in. (2023). Salicylic acid decarbodxylation.[Link]
-
Gulevskaya, A. V., & Pozharskii, A. F. (2012). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 36(5), 1163-1172. [Link]
-
ResearchGate. (2023). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation.[Link]
-
Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid.[Link]
- Kaeding, W. W. (1962). U.S. Patent No. 3,061,651. Washington, DC: U.S.
-
El-Faham, A., et al. (2017). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 22(10), 1645. [Link]
-
Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]
-
Li, M., et al. (2021). Structural Basis of Salicylic Acid Decarboxylase Reveals a Unique Substrate Recognition Mode and Access Channel. Journal of Agricultural and Food Chemistry, 69(2), 763–772. [Link]
Sources
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- 2. Novel Synthesis of 5-Substituted Tetrazoles from Nitriles | Semantic Scholar [semanticscholar.org]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
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Overcoming solubility issues with 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid
Technical Support Center: 2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic Acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound. The following troubleshooting guides and FAQs are based on established principles of physical chemistry and formulation science to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter during the handling and formulation of this compound.
Q1: My compound won't dissolve in aqueous buffers (e.g., PBS pH 7.4). What is the first step?
A1: The primary issue is likely the acidic nature of the molecule, which makes it poorly soluble in its neutral, protonated form. this compound has two acidic protons: one on the carboxylic acid group and one on the tetrazole ring. The tetrazole group, in particular, acts as a bioisostere for a carboxylic acid, with a similar pKa value, generally in the range of 4.5-4.9.[1][2][3] The carboxylic acid's pKa will also be in a similar range. At neutral or acidic pH, the molecule is largely un-ionized and thus has low aqueous solubility.
Initial Strategy: pH-Adjusted Solubilization (Salt Formation)
The most effective initial approach is to deprotonate the molecule to form a more soluble salt.[4][5] This is achieved by increasing the pH of the solution.
Step-by-Step Protocol:
-
Prepare a Stock Solution: First, attempt to dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO, DMF, or ethanol. This is a common practice for compounds that are difficult to wet and dissolve directly in aqueous media.[6]
-
Select a Base: Prepare a dilute aqueous solution of a suitable base, such as 0.1 M NaOH or 0.1 M KOH.
-
Titrate to Dissolution: While stirring the aqueous buffer, slowly add the base dropwise to increase the pH. As the pH rises above the pKa of the acidic functional groups, the compound will deprotonate and form a soluble salt.[7][8]
-
Monitor pH: Use a calibrated pH meter to monitor the pH of the solution. Aim for a final pH that is at least 1-2 units above the highest pKa of the compound to ensure complete ionization and dissolution.[9]
-
Dilute as Needed: Once the compound is fully dissolved, you can adjust the concentration by adding more of your target buffer. Be aware that significantly lowering the pH after dissolution can cause the compound to precipitate.
Causality: By increasing the pH, you shift the equilibrium from the poorly soluble neutral form (HBTA) to the highly soluble anionic form (BTA⁻). The charged species is more readily solvated by polar water molecules, dramatically increasing solubility.[10]
Q2: My compound dissolved in a basic solution, but it precipitated when I added it to my cell culture media or acidic buffer. How can I prevent this?
A2: This is a classic case of pH-shift precipitation. Your cell culture medium is likely buffered to a physiological pH (around 7.2-7.4), which may be lower than the pH of your initial solubilization buffer. If the final pH of the mixture drops below the compound's pKa, it will revert to its less soluble, protonated form.
Troubleshooting Strategies:
-
Strategy 1: High-Concentration Stock in Organic Solvent
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Add a very small volume of this stock solution directly to your large volume of cell culture media while vortexing or stirring vigorously. The rapid dilution and dispersion can sometimes keep the compound in solution at a concentration that is below its kinetic solubility limit in the final buffer, even if it is thermodynamically unstable.[6]
-
Caveat: Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough (<0.5%) to not be toxic to your cells.
-
-
Strategy 2: Use of Co-solvents
-
Co-solvents can increase the intrinsic solubility of the neutral form of the drug.[6][11]
-
Prepare a solution of your compound in a mixture of a water-miscible organic solvent and water (or your buffer). Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[12]
-
The organic solvent reduces the polarity of the aqueous environment, making it more favorable for the solute to remain dissolved.[13]
-
Protocol: Experiment with different ratios of co-solvent to aqueous buffer to find a system that keeps your compound soluble at the desired final pH and concentration. For example, start with a 10% ethanol/PBS solution.
-
-
Strategy 3: Salt Form Selection
Q3: I am observing degradation of my compound in solution over time, especially under harsh acidic conditions. Is this expected?
A3: Yes, the tetrazole ring can be susceptible to degradation under certain conditions. While generally stable, prolonged exposure to strong acids (e.g., concentrated HCl) combined with high temperatures can lead to the cleavage of the tetrazole ring.[4][9]
Mitigation Strategies:
-
Avoid Harsh Conditions: Use the mildest acidic conditions and the lowest temperatures compatible with your experimental needs.
-
Buffer Control: Whenever possible, use a buffered system to maintain a stable pH rather than relying on strong acids.
-
Storage: Store stock solutions at low temperatures (-20°C or -80°C) and protected from light to minimize degradation. For aqueous solutions, flash-freezing in aliquots is recommended to avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q: What are the key functional groups in this compound that influence its solubility?
A: The molecule has three key functional groups that dictate its physicochemical properties:
-
Carboxylic Acid (-COOH): This is an acidic group that will be deprotonated at basic pH, forming a carboxylate anion (-COO⁻).
-
Tetrazole Ring: The N-H proton on the tetrazole ring is also acidic, with a pKa similar to that of a carboxylic acid.[2][15] It will deprotonate to form a tetrazolate anion.
-
Hydroxy Group (-OH): The phenolic hydroxyl group is weakly acidic and will only deprotonate at a much higher pH. Its primary contribution at physiological pH is through hydrogen bonding.
Q: What is the predicted pKa of this molecule?
Q: Which solvents are best for creating a stock solution?
A: For creating a concentrated stock solution that will be diluted into an aqueous medium, the following solvents are recommended:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
A summary of general solubility expectations is provided in the table below.
| Solvent Type | Examples | Expected Solubility | Rationale |
| Aqueous Buffers (Acidic) | pH < 4 | Very Low | The molecule is in its neutral, protonated state with limited polarity. |
| Aqueous Buffers (Basic) | pH > 7 | High | Formation of a highly polar and soluble anionic salt.[7][10] |
| Polar Aprotic Solvents | DMSO, DMF | High | These solvents can accept hydrogen bonds and have high polarity, effectively solvating the molecule. |
| Polar Protic Solvents | Ethanol, Methanol | Moderate to High | The hydroxyl group can participate in hydrogen bonding, aiding dissolution. |
| Non-polar Solvents | Toluene, Hexane | Very Low | The molecule's polar functional groups make it incompatible with non-polar environments. |
Visualizing Solubilization Strategies
pH-Dependent Ionization
The following diagram illustrates the ionization state of the molecule as a function of pH, which is the core principle behind using pH adjustment for solubilization.
Caption: Ionization equilibrium of the acidic compound.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to follow when encountering solubility issues.
Caption: Workflow for solubilizing the target compound.
References
- BenchChem. (n.d.). Stability issues of tetrazole compounds under acidic conditions.
- Idriss, M., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
- Request PDF. (2025). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media.
- Brouwer, K. L. R., et al. (n.d.). Tetrazole Compounds: The Effect of Structure and pH on Caco-2 Cell Permeability. [Source not further identified].
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- CORE. (n.d.).
- ResearchGate. (n.d.). ESI Table of contents Table S1. Calculated or known pKa values for tetrazole and carboxylic acid species.
- MDPI. (n.d.). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies.
- ResearchGate. (n.d.). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9.
- Labinsights. (2023). Techniques to Enhance Drug Solubility.
- Dömling, A., et al. (n.d.). Tetrazoles via Multicomponent Reactions. PMC - NIH.
- Matter, H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Source not further identified].
- Science.gov. (n.d.). increase drug solubility: Topics.
- The Curious Wavefunction. (2016). The same and not the same: Carboxylic acids and tetrazoles.
- PubChem. (n.d.). (5P)-2-hydroxy-5-(6-methylquinolin-5-yl)benzoic acid.
- Al-Thabaiti, S. A., & Shiekh, R. A. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. ChemInform.
- BLDpharm. (n.d.). 75773-99-8|2H-1,2,3,4-tetrazole-5-carboxylic acid.
- Quora. (2018). Why do the tetrazole molecules have pKa equal to 4.
- Acta Crystallographica Section E: Structure Reports Online. (n.d.). 4-(1H-Tetrazol-5-yl)
- Acta Crystallographica Section E: Structure Reports Online. (n.d.). 3-(1H-Tetrazol-5-yl)benzoic acid.
- Zhang, J., et al. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
- ResearchGate. (n.d.). Drugs in the Tetrazole Series.
- Beilstein Journal of Organic Chemistry. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- Lyakhov, A. S., et al. (2001). 2-(1H-tetrazol-1-yl)benzoic acid. PubMed.
- Life Chemicals. (2024).
- Frontiers. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- PubChem. (n.d.). 4-(1H-Tetrazol-5-yl)benzoic acid.
- Williams, R. (2022). pKa Data Compiled by R. Williams.
- ChemicalBook. (2025). 4-(2H-1,2,3,4-TETRAAZOL-5-YL)BENZOIC ACID.
- Alfa Chemistry. (n.d.). CAS 34114-12-0 4-(2H-tetrazol-5-yl)benzoicacid.
Sources
- 1. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
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- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Tetrazole Formation
From the desk of the Senior Application Scientist
Welcome to the technical support center for tetrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of tetrazole-containing molecules. The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for carboxylic acids, which enhances metabolic stability and other crucial physicochemical properties.[1][2] However, the synthetic routes to these valuable heterocycles can present unique challenges.
This document moves beyond standard protocols to provide a deeper understanding of the reaction's intricacies. We will explore the causality behind experimental choices, troubleshoot common issues, and offer validated starting points for your syntheses. Our goal is to empower you to optimize your reaction conditions efficiently and safely.
Core Principles: The [3+2] Cycloaddition Mechanism
The most prevalent method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide source with a nitrile.[2][3] While sometimes depicted as a concerted process, the reaction, particularly when catalyzed, often proceeds through a stepwise mechanism.[3] The critical step is the activation of the nitrile, which is typically electron-deficient and requires electrophilic activation to become susceptible to nucleophilic attack by the azide.[3][4]
Lewis or Brønsted acids are commonly used as catalysts to activate the nitrile group, significantly enhancing the reaction rate.[4][5] This activation increases the electrophilicity of the nitrile carbon, facilitating the initial attack by the azide anion. The resulting intermediate then undergoes cyclization to form the stable aromatic tetrazole ring.[4]
Caption: Figure 1: Catalyzed Tetrazole Formation Mechanism
Frequently Asked Questions (FAQs)
Q1: What is the best azide source for my reaction: sodium azide (NaN₃), azidotrimethylsilane (TMSN₃), or an in situ generated hydrazoic acid (HN₃)?
A1: The choice of azide source is critical and depends on your substrate, solvent, and safety considerations.
-
Sodium Azide (NaN₃): This is the most common, cost-effective, and robust azide source.[6] It is often used with a Brønsted acid co-catalyst like ammonium chloride (NH₄Cl) or a Lewis acid.[6] A key advantage is its stability, but it requires careful handling due to its high toxicity. The combination of NaN₃ and an acid like NH₄Cl generates hydrazoic acid (HN₃) in situ, which is the active species.
-
Azidotrimethylsilane (TMSN₃): TMSN₃ is a safer, soluble alternative to HN₃, often used in multicomponent reactions like the Ugi-tetrazole synthesis.[1] It can generate HN₃ in situ in protic solvents like methanol.[1] It is generally preferred for more sensitive substrates or when avoiding aqueous conditions is necessary, though it is more expensive.
-
Hydrazoic Acid (HN₃): Using pre-formed HN₃ is generally avoided due to its extreme toxicity and explosive nature.[1][7] Modern methods strongly favor the in situ generation of HN₃ from NaN₃ and a proton source or the use of TMSN₃.[1]
Q2: How do I choose the right catalyst? What are the pros and cons of homogeneous vs. heterogeneous catalysts?
A2: Catalyst selection is key to optimizing reaction rates and yields.
-
Homogeneous Catalysts:
-
Lewis Acids (e.g., ZnCl₂, AlCl₃, In(OTf)₃): These are highly effective for a broad range of nitriles, including aliphatic and aromatic ones.[4] Zinc salts, in particular, are widely used and can even facilitate the reaction in water.[4] They function by coordinating to the nitrile nitrogen, increasing its electrophilicity.[4] The main drawback is the often tedious aqueous workup required to remove the metal salts from the product.[8]
-
Brønsted Acids (e.g., NH₄Cl, Acetic Acid): These are often used as additives with NaN₃ to generate HN₃. They are inexpensive but may require higher temperatures or longer reaction times compared to potent Lewis acids.[6]
-
-
Heterogeneous Catalysts:
-
Solid-Supported Acids (e.g., Silica Sulfuric Acid, Zeolites): These catalysts offer significant advantages in terms of product purification.[7][8] Since the catalyst is in a different phase, it can be removed by simple filtration, streamlining the workup process.[8] This aligns with green chemistry principles by minimizing waste.
-
Nanocatalysts (e.g., Magnetic Nanoparticles): These represent an advanced form of heterogeneous catalysis, offering high surface area and reactivity.[8] Magnetic nanocatalysts can be easily removed from the reaction mixture with an external magnet. Many can be recycled for several runs without a significant loss of activity.[8]
-
The primary disadvantage of heterogeneous catalysts can be lower reaction rates compared to their homogeneous counterparts, potentially requiring higher temperatures or longer reaction times.[8]
-
Q3: What is the optimal solvent and temperature? Should I use conventional heating or microwave irradiation?
A3:
-
Solvents: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) are traditional choices, as they effectively dissolve the reagents and tolerate high temperatures (100-150 °C). However, their high boiling points can complicate product isolation.[7] Greener alternatives are gaining traction; for example, using zinc salts as catalysts allows the reaction to proceed readily in water or alcohols like isopropanol.[4] For some heterogeneous catalysts, solvent-free conditions at elevated temperatures are also highly effective.[8]
-
Temperature & Heating:
-
Conventional Heating: Most reactions require elevated temperatures, typically ranging from 80 °C to 150 °C, with reaction times from a few hours to over 24 hours.
-
Microwave Irradiation: This is an excellent technique for accelerating tetrazole synthesis.[4] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields by minimizing the formation of degradation byproducts.[4] It is a preferred method for high-throughput synthesis in drug discovery.
-
Q4: What are the most critical safety precautions when working with azides?
A4: Safety is paramount.
-
Toxicity: Sodium azide is highly toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Explosive Hydrazoic Acid (HN₃): Acidifying the reaction mixture during workup can generate volatile and highly explosive HN₃. This step must be performed slowly, with cooling, in a fume hood. Never concentrate an acidic solution containing residual azide.
-
Heavy Metal Azides: Azides can react with heavy metals (e.g., lead, copper, silver, mercury) to form dangerously explosive heavy-metal azides. Avoid using metal spatulas (use plastic or Teflon) and ensure glassware is free of heavy metal contaminants.[7] Reaction workups should not be disposed of in sinks with lead or copper pipes.
-
Thermal Stability: While sodium azide is relatively stable, organic azides and HN₃ can be shock-sensitive and decompose explosively upon heating.[7] Always conduct reactions behind a blast shield.
Troubleshooting Guide
Caption: Figure 2: Troubleshooting Workflow for Tetrazole Synthesis
Q: My reaction shows low or no yield of the desired tetrazole. What are the likely causes and solutions?
A: This is the most common issue. Let's break it down systematically.
-
Probable Cause 1: Poor Nitrile Activation.
-
Explanation: Your nitrile may be too electron-rich or sterically hindered to react with the azide anion without assistance. This is the primary bottleneck in many cases.[3]
-
Solution: Introduce a catalyst. For a robust starting point, add 0.5-1.0 equivalents of zinc chloride (ZnCl₂) or 1.5-2.0 equivalents of ammonium chloride (NH₄Cl) along with your sodium azide.[4][6] The Lewis acid (Zn²⁺) or Brønsted acid (NH₄⁺) will activate the nitrile and dramatically increase the reaction rate.[4]
-
-
Probable Cause 2: Insufficient Reaction Energy.
-
Explanation: The cycloaddition has a significant activation energy barrier. The reaction temperature may be too low or the reaction time too short.
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and potential decomposition by TLC or LC-MS.
-
Switch to Microwave Heating: If available, a microwave reactor is an excellent tool to overcome activation barriers. Start with a temperature similar to your conventional heating method but for a much shorter duration (e.g., 10-30 minutes).[4]
-
-
-
Probable Cause 3: Poor Reagent Quality or Solubility.
-
Explanation: Water can inhibit reactions that rely on Lewis acid catalysis. The azide or catalyst may not be sufficiently soluble in your chosen solvent.
-
Solution:
-
Use Anhydrous Solvent: Ensure your solvent (especially DMF) is anhydrous.
-
Check Reagent Solubility: If reagents are not dissolving, consider switching to a solvent system known to be effective, such as DMF, or using a phase-transfer catalyst for biphasic systems.
-
-
Q: The reaction is very slow, taking over 24 hours to reach completion. How can I speed it up?
A: Slow reaction rates are typically due to suboptimal conditions.
-
Solution 1: Catalyst Screening. Your chosen catalyst may not be optimal for your specific substrate. If you are using a mild catalyst like NH₄Cl, switching to a more potent Lewis acid like ZnCl₂, AlCl₃, or In(OTf)₃ can provide a significant rate enhancement.[8]
-
Solution 2: Employ Microwave Irradiation. As mentioned above, this is the most direct way to accelerate the reaction. A reaction that takes 24 hours at 120 °C with conventional heating might be complete in 15-30 minutes at 150 °C in a microwave reactor.[4]
-
Solution 3: Increase Reagent Concentration. If the reaction is not dangerously exothermic, increasing the concentration can improve reaction kinetics. Be mindful of solubility limits.
Q: I'm having difficulty isolating my product. The workup is messy, and I'm getting low recovery.
A: Tetrazole workups can be tricky due to the product's properties.
-
Explanation: The tetrazole ring is acidic (pKa ≈ 4-5), similar to a carboxylic acid. In the basic or neutral reaction mixture, it exists as the anionic tetrazolide salt, which is often highly soluble in polar solvents like water or DMF.
-
Solution: Acidic Workup & Precipitation.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water.
-
Slowly and carefully acidify the aqueous solution with a strong acid (e.g., 2-4 M HCl) while cooling in an ice bath. This must be done in a fume hood.
-
The protonated 1H-tetrazole is much less polar and will often precipitate from the aqueous solution.
-
The solid product can then be collected by filtration, washed with cold water, and dried. If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate.
-
Data Summary: Impact of Catalysts on Tetrazole Synthesis
The choice of catalyst has a profound impact on reaction efficiency. The table below summarizes typical results for the synthesis of 5-substituted-1H-tetrazoles from various nitriles and sodium azide.
| Catalyst System | Typical Solvent | Temperature (°C) | Typical Time | Yield Range (%) | Key Advantages | Reference(s) |
| None | DMF | 120-150 | 24-48 h | Low to Moderate | Simple setup | |
| NaN₃ / NH₄Cl | DMF | 110-130 | 12-24 h | 70-90 | Inexpensive, common | |
| NaN₃ / ZnCl₂ | Water / Alcohols | 80-100 | 3-10 h | 85-98 | Green solvents, high yield | [4] |
| NaN₃ / L-proline | DMF | 110 | 1-5 h | 90-96 | Organocatalytic, efficient | [4] |
| Microwave (various catalysts) | DMF / Water | 140-180 | 5-30 min | 85-99 | Extremely fast, high yield | [4] |
| Heterogeneous (e.g., Zeolite) | Solvent-free | 100-120 | 1-3 h | 80-95 | Easy workup, reusable catalyst | [7][8] |
Validated Experimental Protocols
Protocol 1: General Synthesis of 5-Phenyl-1H-tetrazole using Zinc Chloride
This protocol is a reliable and high-yielding method suitable for a wide range of aromatic nitriles.[4][5]
-
Reagents & Equipment:
-
Benzonitrile (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Zinc Chloride (ZnCl₂) (0.5 eq)
-
Water (as solvent)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard workup glassware, Buchner funnel
-
-
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzonitrile (e.g., 10 mmol, 1.03 g).
-
Reagent Addition: Add water (20 mL), followed by sodium azide (15 mmol, 0.975 g) and zinc chloride (5 mmol, 0.68 g). Caution: Handle sodium azide in a fume hood with appropriate PPE.
-
Reaction: Heat the stirred suspension to reflux (approx. 100 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-6 hours.
-
Workup - Cooling & Quenching: Cool the reaction mixture to room temperature.
-
Workup - Acidification: In a well-ventilated fume hood, slowly add 3M HCl to the stirred mixture until the pH is ~1-2. A white precipitate should form. Caution: This step generates toxic and explosive HN₃ gas.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water (2 x 15 mL) and dry under vacuum to yield 5-phenyl-1H-tetrazole as a white solid. Further purification can be achieved by recrystallization if necessary.
-
Protocol 2: Microwave-Assisted Synthesis of a 5-Aryl-1H-tetrazole
This protocol demonstrates the speed and efficiency of microwave-assisted synthesis.[4]
-
Reagents & Equipment:
-
Aryl nitrile (1.0 eq)
-
Sodium Azide (NaN₃) (2.0 eq)
-
Ammonium Chloride (NH₄Cl) (2.0 eq)
-
DMF (solvent)
-
Microwave synthesis vial with a small magnetic stir bar
-
Microwave reactor
-
-
Procedure:
-
Setup: To a 10 mL microwave vial, add the aryl nitrile (e.g., 1 mmol), sodium azide (2 mmol, 130 mg), and ammonium chloride (2 mmol, 107 mg).
-
Solvent Addition: Add 3 mL of DMF and seal the vial with a cap.
-
Reaction: Place the vial in the microwave reactor. Set the reaction temperature to 150 °C, the ramp time to 2 minutes, and the hold time to 20 minutes with stirring.
-
Workup: After the reaction, allow the vial to cool to below 50 °C before opening. Transfer the contents to a beaker containing 20 mL of water.
-
Isolation: Acidify the solution with 2M HCl to pH ~2 to precipitate the product. Collect the solid by filtration, wash with water, and dry.
-
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
Kurp, J., & Bräse, S. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(24), 12246–12293. Retrieved from [Link]
-
Yadav, J., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 11(62), 39335-39353. Retrieved from [Link]
-
Kumar, V., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. Retrieved from [Link]
-
Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. The Journal of Organic Chemistry, 67(24), 8499–8507. Retrieved from [Link]
-
Zaragoza-García, F., et al. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Synthesis, 19(4), 319-340. Retrieved from [Link]
-
Kiasat, A. R., et al. (2011). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and reusable heterogeneous catalyst. Green Chemistry, 13(5), 1145-1150. Retrieved from [Link]
-
Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Retrieved from [Link]
-
Himo, F., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. youtube.com [youtube.com]
- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid stability and degradation pathways
Technical Support Center: 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with this compound. Here, we address common challenges related to its stability and degradation, providing expert insights, troubleshooting protocols, and a foundational understanding of its chemical behavior under various stress conditions. Our goal is to empower you to anticipate potential issues, interpret unexpected results, and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) on Stability and Degradation
This section addresses the most common inquiries regarding the handling, storage, and degradation of this compound.
Q1: What are the primary factors that influence the stability of this compound in solution?
The stability of this compound is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[1] The molecule combines a salicylic acid backbone with a 1-substituted tetrazole ring. The tetrazole ring itself is generally stable, but the overall structure's stability is dictated by the interplay between its functional groups.[1] For instance, the phenolic hydroxyl group and the carboxylic acid group can influence susceptibility to oxidation and pH-dependent hydrolysis.
Q2: What are the likely degradation pathways for this compound under hydrolytic (acidic/basic) conditions?
While the tetrazole ring is relatively robust, prolonged exposure to strong acids or bases, particularly at elevated temperatures, can induce degradation.
-
Acidic Conditions: Strong acidic conditions may lead to the cleavage of the tetrazole ring.[2] While specific data on this molecule is limited, studies on other tetrazole-containing compounds like irbesartan have shown significant degradation under acidic stress at 60°C.[2]
-
Basic Conditions: In basic media, the phenolic and carboxylic acid protons will be deprotonated, which may alter the electronic characteristics of the molecule and potentially open different degradation routes.
-
Thermal/Aqueous Stress: The salicylic acid moiety, under high-temperature aqueous conditions, could be susceptible to decarboxylation, leading to the loss of the carboxyl group as CO₂.[3]
Q3: How susceptible is this compound to oxidative degradation?
Oxidative degradation is a significant potential pathway, often resulting in complex product profiles.[4] The presence of the electron-rich phenol ring makes the compound susceptible to oxidation. Common laboratory oxidizing agents, such as hydrogen peroxide (H₂O₂), can lead to the formation of hydroxylated derivatives on the benzene ring or potentially N-oxides. A well-designed forced degradation study is the most effective way to identify specific oxidative degradants.[1][4]
Q4: What is the photostability of this compound, and what are the potential photodegradation products?
Tetrazole derivatives are known to have rich and complex photochemistry.[5][6] Photolysis, or degradation induced by light, typically involves the cleavage of the tetrazole ring.[5][7][8] This process often proceeds via the extrusion of molecular nitrogen (N₂) to form highly reactive intermediates like nitrilimines.[5] These intermediates can then react further to form a diverse array of secondary products. The specific photoproducts are highly dependent on the substituents and the solvent system used.[5][8] Therefore, it is critical to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL. A mixture of acetonitrile and water is often a good starting point.
-
Application of Stress Conditions: Dispense the stock solution into separate vials for each stress condition. A control sample, protected from light and stored at 2-8°C, should be prepared alongside.
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Mix the stock solution with 0.1 M HCl. Incubate at 60°C. [1][9] | To identify acid-labile sites and potential hydrolysis products. |
| Base Hydrolysis | Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. [1][9] | To identify base-labile sites and potential hydrolysis products. |
| Oxidation | Mix the stock solution with 3-6% H₂O₂. Keep at room temperature. [1] | To mimic oxidative conditions and identify potential oxidized impurities. |
| Thermal Degradation | Store vials of the solution and solid compound in an oven at 70°C. [1] | To assess the impact of heat on both solid-state and solution stability. |
| Photodegradation | Expose the solution to a light source as per ICH Q1B guidelines (a combination of UV and visible light). A control sample should be wrapped in aluminum foil. [1] | To determine light sensitivity and identify photodegradation products. |
-
Sample Collection and Quenching: Collect samples at various time points (e.g., 0, 2, 8, 24, 48 hours). For acid and base hydrolysis samples, it is crucial to neutralize them immediately upon collection to halt further degradation before analysis.
-
Analysis: Analyze all samples, including the unstressed control, using a suitable, validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection. The method must be capable of separating the parent compound from all generated degradation products.
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound at each time point. Aim for 5-20% degradation to ensure that secondary degradation is minimized. [9] * Identify and quantify the major degradation products.
-
If necessary, use techniques like high-resolution mass spectrometry (LC-MS/MS) and NMR to elucidate the structures of significant degradants.
-
By following this structured approach, you can build a robust understanding of the stability and degradation profile of this compound, ensuring the quality and reliability of your research.
References
-
Frija, L., Ismael, A., & Cristiano, M. L. S. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules. [Link]
-
Frija, L., Ismael, A., & Cristiano, M. L. S. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. National Center for Biotechnology Information (PMC). [Link]
-
Frija, L., Ismael, A., & Cristiano, M. L. S. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules. Available from ResearchGate. [Link]
-
(n.d.). Photochemistry of Tetrazole Derivatives in Cryogenic Rare Gas Matrices. ResearchGate. [Link]
-
Ostrovskii, V. A., et al. (2021). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews. [Link]
-
Shafran, Y., et al. (2018). Tetrazoles via Multicomponent Reactions. National Center for Biotechnology Information (PMC). [Link]
-
Ostrovskii, V. A., et al. (2021). Decomposition products of tetrazoles. ResearchGate. [Link]
-
(n.d.). Oxidised Degradation Products of APIs. Hypha Discovery. [Link]
-
Kumar, V., & Singh, R. (2018). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
(n.d.). Forced degradation study: Topics. Science.gov. [Link]
-
Sun, Y., & Liu, G. (2007). 3-(1H-Tetrazol-5-yl)benzoic acid. National Center for Biotechnology Information (PMC). [Link]
-
Lyakhov, A. S., et al. (2001). 2-(1H-tetrazol-1-yl)benzoic acid. PubMed. [Link]
-
Al-Masoudi, W. A., & Al-Amery, K. H. A. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. [Link]
-
(n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Jaiswal, P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]
-
Promdej, C., & Matsumura, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Crystallization of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid
Welcome to the technical support center for the crystallization of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid. This guide provides in-depth troubleshooting for common challenges encountered during the crystallization of this molecule, which presents unique difficulties due to its combination of a carboxylic acid, a phenol, and a tetrazole ring. This structure can lead to complex solubility behavior, potential polymorphism, and a tendency for amorphous precipitation.
This resource is designed for researchers, scientists, and drug development professionals. The following FAQs and troubleshooting guides are structured to address specific experimental issues with explanations of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is "oiling out" during cooling crystallization instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This is a common problem with compounds that have a relatively low melting point or when the solution is cooled too quickly, causing the concentration of the solute to exceed its solubility limit at a temperature that is still above its melting point in the solvent system.[1] The presence of impurities can also depress the melting point, exacerbating this issue.[1]
Troubleshooting Steps:
-
Reduce the Cooling Rate: The most immediate solution is to slow down the cooling process. Rapid cooling often leads to oiling out.[1]
-
Allow the flask to cool to room temperature on the benchtop, insulated from the surface.
-
Consider using a Dewar flask or insulating the crystallization vessel to ensure very slow, gradual cooling.
-
-
Increase Solvent Volume: You may be working with a solution that is too concentrated.
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount of additional hot solvent (10-20% more) to decrease the supersaturation level.[2]
-
Attempt the slow cooling process again.
-
-
Change the Solvent System: The choice of solvent is critical. A solvent with a lower boiling point might be preferable to minimize the chances of oiling out.[3]
-
If you are using a single solvent, consider a mixed solvent system. A common technique is to dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" or "anti-solvent" (in which it is less soluble) at an elevated temperature until turbidity is observed. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[4]
-
-
Preliminary Purification: If impurities are suspected, consider a preliminary purification step like column chromatography before attempting recrystallization.[1]
Q2: I'm not getting any crystals to form at all, even after extended cooling. What can I do to induce crystallization?
A2: The failure of crystals to form is usually due to either insufficient supersaturation or a high energy barrier for nucleation. Here are several techniques to induce crystal formation:
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a small amount of the pure solid from a previous batch, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[1]
-
Reduce Solvent Volume: It's possible that too much solvent was used, preventing the solution from becoming supersaturated upon cooling. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[1][2]
-
Place in a Cold Environment: After slow cooling to room temperature, placing the flask in an ice-water bath or a refrigerator can further decrease the solubility and promote crystallization.[5]
Q3: The crystals I've obtained are very fine needles or a powder. How can I grow larger, more well-defined crystals?
A3: The formation of very small crystals is often a sign of rapid nucleation and growth, which can be caused by high levels of supersaturation or rapid cooling. To obtain larger crystals, the goal is to slow down the crystallization process to favor crystal growth over new nucleation.
-
Slower Cooling: As mentioned for "oiling out," a very slow cooling rate is crucial for growing larger crystals.
-
Reduce Supersaturation: Start with a more dilute solution by adding slightly more solvent than the minimum required for dissolution at high temperature. This will cause crystallization to begin at a lower temperature, reducing the rate of nucleation.[2]
-
Use a Different Solvent: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures. A solvent in which the compound has slightly higher solubility when cold may lead to larger crystals.[4][6]
Q4: How does the pH of the solution affect the crystallization of this compound?
A4: The pH of the crystallization medium is a critical parameter for this molecule due to its acidic functional groups (carboxylic acid and the tetrazole ring) and the phenolic hydroxyl group. The molecule can exist in different ionization states depending on the pH, which will significantly alter its solubility and intermolecular interactions.[7][8]
-
Zwitterionic Nature: At a certain pH (the isoelectric point), the molecule may exist as a zwitterion, with both positive and negative charges. Solubility is often at a minimum at or near the isoelectric point, which can be an ideal condition for crystallization.[8][9]
-
Low pH: At a low pH, the carboxylic acid will be protonated (-COOH), and the tetrazole ring will also be in its acidic form. This neutral form may have lower solubility in aqueous media compared to its salt forms.
-
High pH: At a high pH, the carboxylic acid will be deprotonated to a carboxylate (-COO⁻), and potentially the tetrazole and phenol groups as well, forming a more soluble salt.
Practical Implications:
-
Adjusting the pH of an aqueous solution can be a powerful tool to control the onset of crystallization. For instance, dissolving the compound in a basic solution and then slowly acidifying it can induce crystallization.[10][11]
-
The pH can influence which polymorph (different crystal structures of the same compound) is formed.[9]
Troubleshooting Guides & Protocols
Guide 1: Systematic Solvent Screening for Crystallization
The selection of an appropriate solvent is the most critical step in developing a successful crystallization protocol. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[4]
Protocol for Small-Scale Solvent Screening:
-
Sample Preparation: Place a small amount (e.g., 10-20 mg) of your crude this compound into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Observe the solubility.
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Cooling: Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
Observation: Observe the quantity and quality of the crystals formed.
Table 1: Potential Solvents for Screening
| Solvent Class | Example Solvents | Boiling Point (°C) | Polarity | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | 65, 78, 82 | Polar Protic | Can form hydrogen bonds with the solute.[3] Good for dissolving polar compounds. |
| Ketones | Acetone | 56 | Polar Aprotic | Good solvent for many organic compounds. Low boiling point allows for easy removal.[3] |
| Esters | Ethyl Acetate | 77 | Medium Polarity | Often a good balance of solvent properties. |
| Ethers | Tetrahydrofuran (THF) | 66 | Medium Polarity | Can be a good solvent, but peroxide formation should be monitored. |
| Aromatic | Toluene | 111 | Nonpolar | May be suitable for mixed solvent systems. High boiling point can be a disadvantage.[3] |
| Aqueous | Water, Water with pH adjustment | 100 | Very Polar | The compound's solubility will be highly pH-dependent in water.[8] |
Guide 2: Troubleshooting Polymorphism
Polymorphism is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties, including solubility, stability, and melting point. Given the conformational flexibility of the molecule, polymorphism is a possibility.[12]
Workflow for Investigating Polymorphism
Caption: A workflow for investigating potential polymorphism.
Key Characterization Techniques:
-
Powder X-ray Diffraction (PXRD): The definitive method for identifying different polymorphs, as each will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): Can be used to identify different melting points or phase transitions associated with different polymorphs.
-
Microscopy: Visual inspection of crystal shape (habit) can provide initial clues about the presence of different forms.
References
- US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google P
-
3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. [Link]
-
Solvent design for crystallization of carboxylic acids - ResearchGate. [Link]
- US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google P
-
Glycine Crystallization during Spray Drying: The pH Effect on Salt and Polymorphic Forms - ResearchGate. [Link]
-
Effect of pH on positive and negative charges of a zwitterion - Chemistry Stack Exchange. [Link]
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media . [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
-
Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC - NIH. [Link]
-
4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC - NIH. [Link]
-
Predicting the Effect of Chemical Factors on the pH of Crystallization Trials - PMC - NIH. [Link]
-
Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing). [Link]
-
3-(1H-Tetrazol-5-yl)benzoic acid - PMC - NIH. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eu-fr.ohaus.com [eu-fr.ohaus.com]
- 6. researchgate.net [researchgate.net]
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- 8. mdpi.com [mdpi.com]
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- 10. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 11. 3-(1H-Tetrazol-5-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid
Welcome to the technical support center for 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and aim to achieve high purity, a critical requirement for downstream applications including pharmacological screening and API development.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and explain the chemical principles behind each purification step. We will explore the likely impurity profile based on a common synthetic route and provide detailed, validated methods to address these purification challenges.
Part 1: Understanding the Likely Impurity Profile
Effective purification begins with understanding what you are trying to remove. This compound is commonly synthesized from 5-aminosalicylic acid. The process involves diazotization of the aromatic amine followed by cyclization with an azide source, and a subsequent reaction to form the tetrazole ring. This route, while effective, can introduce several predictable impurities.
The most plausible synthetic pathway proceeds as follows:
-
Diazotization: 5-aminosalicylic acid is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) to form an intermediate diazonium salt.
-
Azidation: The diazonium salt is then reacted with sodium azide (NaN₃) to form an aryl azide.
-
Cyclization: The aryl azide undergoes a cyclization reaction, often with an orthoformate ester in an acidic medium, to form the tetrazole ring.
Based on this pathway, the following impurities are commonly encountered:
| Impurity Name | Structure | Source / Reason for Presence |
| 5-Aminosalicylic Acid | Unreacted starting material. | |
| Sodium Azide (NaN₃) | NaN₃ | Excess reagent from the azidation step. Highly toxic and requires special handling. |
| 5-Azidosalicylic acid | An intermediate that may not have fully cyclized. | |
| Phenolic Byproducts | Decomposition of the diazonium salt intermediate by reaction with water. | |
| Inorganic Salts (e.g., NaCl) | NaCl | Byproducts from the diazotization and neutralization steps. |
| Isomeric Tetrazoles | Potential formation of the 2H-tetrazole isomer, although the 1H-isomer is generally favored. |
Part 2: Troubleshooting and Purification Guides
This section is structured in a question-and-answer format to directly address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My initial crude product is a discolored, sticky solid with very low purity by HPLC. Where should I begin?
A1: A low-purity, amorphous initial product often points to a high content of inorganic salts and residual reagents. A primary purification step using acid-base extraction is highly recommended. Your target molecule is acidic due to the carboxylic acid, phenolic hydroxyl, and tetrazole N-H groups. This allows for its selective extraction into an aqueous basic solution, leaving behind many non-acidic organic impurities. Subsequent acidification will then precipitate your product, often in a much cleaner form, while inorganic salts remain in the aqueous phase.
Q2: I am concerned about residual sodium azide in my final product. How can I detect and remove it?
A2: Residual sodium azide is a significant safety concern due to its high toxicity.[1][2] It is water-soluble and can typically be removed through aqueous workups and recrystallization. To quench any residual azide after the reaction, a cautious addition of a reducing agent like sodium nitrite in an acidic solution can be used, which converts it to nitrogen gas. Always perform this in a well-ventilated fume hood. For detection, specialized analytical tests or LC-MS may be required. However, a robust purification workflow involving acid-base extraction and recrystallization from an aqueous solvent system is generally effective at reducing it to negligible levels.
Technique 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the target compound and impurities in a given solvent system.[3][4]
Q&A Troubleshooting for Recrystallization
-
Q: What is the best solvent for recrystallizing this compound?
-
A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given the polar nature of the molecule (containing -COOH, -OH, and a tetrazole ring), polar protic solvents are a good starting point.
-
Water: Excellent for removing non-polar impurities and inorganic salts. The compound's solubility in hot water is likely significant.[3][4]
-
Ethanol/Water or Isopropanol/Water: A mixed solvent system can be fine-tuned. Dissolve the compound in the minimum amount of hot alcohol and add hot water dropwise until the solution becomes slightly turbid. This indicates the saturation point.
-
Ethyl Acetate/Heptane: For a less polar option, dissolve in hot ethyl acetate and add heptane as an anti-solvent to induce crystallization. This is useful if your main impurities are highly polar.
-
-
-
Q: My compound "oils out" instead of forming crystals upon cooling. What should I do?
-
A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.
-
Slow Down Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling encourages oil formation.
-
Add More Solvent: The concentration of the compound may be too high. Add a small amount of additional hot solvent to the oily mixture and reheat until a clear solution is formed, then cool slowly again.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
-
Detailed Protocol: Recrystallization from an Aqueous System
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water (or an ethanol/water mixture) and a stir bar.
-
Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more hot solvent in small portions until all the solid has just dissolved. Avoid adding an excessive amount of solvent, as this will reduce your final yield.
-
Decoloration (Optional): If the solution is highly colored, it may indicate the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. The purity can be checked by measuring the melting point and by HPLC analysis.
Technique 2: Purification by Acid-Base Extraction
This technique separates compounds based on their differing acidic or basic properties. It is particularly effective for removing neutral or basic impurities from your acidic product. The principle relies on converting the acidic target molecule into its water-soluble salt (conjugate base) by reacting it with a base.[5]
Q&A Troubleshooting for Acid-Base Extraction
-
Q: Which base should I use to extract my compound into the aqueous layer?
-
A: Your compound has multiple acidic protons. A moderately strong base like sodium carbonate (Na₂CO₃) or a stronger base like sodium hydroxide (NaOH) will be effective. Sodium bicarbonate (NaHCO₃) may not be strong enough to deprotonate the phenolic hydroxyl or tetrazole N-H efficiently, but it will react with the carboxylic acid. For complete extraction, NaOH is a reliable choice.
-
-
Q: I've formed an emulsion (a stable mixture of the organic and aqueous layers) during extraction. How do I break it?
-
A: Emulsions are common when dealing with complex organic molecules.
-
Patience: Allow the separatory funnel to stand undisturbed for some time.
-
Brine Wash: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can break the emulsion.
-
-
-
Q: My product is not precipitating after I acidify the aqueous layer. What went wrong?
-
A: This can happen for a few reasons:
-
Insufficient Acid: The pH may not be low enough. Check the pH with litmus paper or a pH meter and add more strong acid (e.g., 6M HCl) until the solution is strongly acidic (pH 1-2).
-
Product is Water-Soluble: If the product has some water solubility even in its acidic form, it may not precipitate completely. Try cooling the solution in an ice bath to reduce solubility. If it still doesn't precipitate, you may need to extract the product back into an organic solvent (like ethyl acetate) from the acidified aqueous solution.
-
-
Workflow and Protocol: Acid-Base Extraction
Diagram: Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean beaker.
-
Re-extraction: To ensure complete recovery, add another portion of 1M NaOH to the organic layer, shake, and combine the aqueous layers.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH 1-2). A precipitate of the purified product should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.
Technique 3: Purification by Column Chromatography
For removing impurities with similar acidity but different polarity, column chromatography is the method of choice. Both normal-phase (silica gel) and reverse-phase chromatography can be effective.
Q&A Troubleshooting for Chromatography
-
Q: Should I use normal-phase or reverse-phase chromatography?
-
A: Reverse-phase (RP) chromatography is often preferred for polar, acidic compounds like this. A C18-functionalized silica is a good starting point. Elution is typically achieved with a gradient of water and acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) added to the mobile phase to keep the carboxylic acid protonated and improve peak shape.
-
Normal-phase (NP) chromatography on silica gel can also work. However, the high polarity of the compound can lead to strong retention and peak tailing. A polar mobile phase, such as a mixture of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid, would be required.
-
-
Q: My compound is streaking badly on the silica column. How can I fix this?
-
A: Streaking (tailing) of acidic compounds on silica is common because the acidic silanol groups on the silica surface can interact strongly with the analyte.
-
Add an Acid Modifier: Add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase. This will protonate your compound and saturate the acidic sites on the silica, leading to sharper peaks.
-
Use a More Polar Solvent System: Increase the polarity of your eluent (e.g., increase the percentage of methanol in a dichloromethane/methanol system) to move the compound faster down the column.
-
-
Starting Conditions for Chromatographic Purification
| Parameter | Reverse-Phase HPLC/Flash | Normal-Phase Flash |
| Stationary Phase | C18-functionalized Silica | Silica Gel (SiO₂) |
| Mobile Phase A | Water + 0.1% Formic Acid | Hexane or Dichloromethane |
| Mobile Phase B | Acetonitrile or Methanol | Ethyl Acetate or Methanol |
| Elution Mode | Gradient (e.g., 10% B to 95% B) | Gradient or Isocratic |
| Modifier | Formic Acid (for peak shape) | Acetic Acid (to reduce tailing) |
Part 3: Purity Verification
After purification, it is essential to verify the purity of your this compound. A combination of methods provides the most comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase method is most common. Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of impurities if their protons are visible and do not overlap with the product's signals.
-
Melting Point: A pure crystalline solid will have a sharp, well-defined melting point. A broad melting range typically indicates the presence of impurities.
Recommended HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temp. | 30 °C |
This method provides a good starting point and can be optimized for specific impurity profiles.[6]
By understanding the potential impurities and applying the appropriate purification techniques with a clear rationale, researchers can confidently increase the purity of this compound to meet the stringent requirements of their scientific endeavors.
References
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-hydroxy-5-[[4-[(4-sulfophenyl)azo]phenyl]azo]-, disodium salt on Newcrom R1 HPLC column. Retrieved from [Link]
-
Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Nichols, L. (2021). Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by graphene oxide-based solid acid carbocatalyst. RSC Advances, 11(43), 26655-26664. Retrieved from [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Retrieved from [Link]
-
Katritzky, A. R., & Rogers, J. W. (2005). A General and Efficient Synthesis of 1-Substituted Tetrazoles. The Journal of Organic Chemistry, 70(23), 9571–9574. Retrieved from [Link]
- Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
Shabir, G. A. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 207-213. Retrieved from [Link]
-
PubChem. (n.d.). Sodium azide. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
Barret, R. (2014). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 10, 2629-2639. Retrieved from [Link]
-
Lipeeva, A. V., et al. (2022). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 18, 1362-1369. Retrieved from [Link]
-
El-Sayed, M. A., et al. (2022). Azides in the Synthesis of Various Heterocycles. Molecules, 27(12), 3762. Retrieved from [Link]
-
PubChem. (n.d.). 5-Formylsalicylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Heravi, M. M., et al. (2012). Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction. Synlett, 23(19), 2927-2930. Retrieved from [Link]
-
Ferreira, V. F., et al. (2022). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 122(10), 9636-9711. Retrieved from [Link]
-
Zheng, J., et al. (2009). Synthesis of Related Substances of Cilostazol. Heterocycles, 78(1), 189-196. Retrieved from [Link]
-
American Chemical Society. (n.d.). Laboratory Chemical Safety Summary: Sodium Azide. Retrieved from [Link]
Sources
- 1. geneseo.edu [geneseo.edu]
- 2. Sodium Azide [commonorganicchemistry.com]
- 3. EP0270815A1 - Process for the preparation of 5-aminosalicylic acid - Google Patents [patents.google.com]
- 4. WO2011021218A2 - Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts - Google Patents [patents.google.com]
- 5. US4788331A - Method of preparing 5-amino salicylic acid - Google Patents [patents.google.com]
- 6. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
Technical Support Center: Synthesis of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid
Welcome to the technical support resource for the synthesis of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Synthesis Overview: A Common Pathway
The most prevalent synthetic route to this compound originates from 5-aminosalicylic acid (5-ASA). The synthesis can be logically divided into three critical stages, each with its own set of potential challenges.
Caption: Synthetic workflow and common impurity checkpoints.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter.
FAQ 1: My overall yield is significantly lower than expected. What are the most likely causes?
Low yield is a common issue that can originate from any stage of the synthesis. Let's break it down by stage:
-
Stage 1 (Diazotization): The diazonium salt intermediate is notoriously unstable at elevated temperatures. If the reaction temperature rises above 5 °C, the diazonium group can be prematurely hydrolyzed back to a hydroxyl group, forming 2,5-dihydroxybenzoic acid, which will not proceed to the next step.
-
Stage 2 (Cyanation): The Sandmeyer reaction can be sensitive. Incomplete conversion of the diazonium salt to the nitrile is a frequent cause of yield loss. The diazonium salt may decompose through other pathways if the cyanide addition is not efficient.
-
Stage 3 (Cycloaddition): The [3+2] cycloaddition between the nitrile and sodium azide is often the most challenging and rate-limiting step.[1][2][3] It typically requires high temperatures (100-150 °C) and prolonged reaction times.[3] Incomplete conversion is very common, leaving behind the 2-hydroxy-5-cyanobenzoic acid intermediate.
-
Work-up & Purification: Significant product loss can occur during work-up and recrystallization, especially if the pH is not carefully controlled during precipitation or if an inappropriate solvent is chosen for purification.
Pro-Tip: To diagnose the issue, we recommend taking a small aliquot from the reaction mixture after the cyanation step (Stage 2) and after the cycloaddition (Stage 3). Analyze these by TLC or LC-MS to assess the conversion at each stage. This will pinpoint the problematic step.
FAQ 2: I'm seeing an unexpected peak in my HPLC/NMR that I can't identify. What are the most common impurities?
Identifying impurities is crucial for process optimization and ensuring final product quality. Here is a summary of the most probable impurities, their origin, and how to spot them.
| Impurity Name | Common Origin | Molecular Weight ( g/mol ) | Key Analytical Signals (Typical) |
| 5-Aminosalicylic Acid | Unreacted starting material | 153.14 | ¹H NMR: Aromatic signals distinct from product; presence of -NH₂ protons. HPLC: Will be more polar, eluting earlier than the product. |
| 2-Hydroxy-5-cyanobenzoic Acid | Incomplete cycloaddition | 163.13 | ¹H NMR: Aromatic signals may overlap, but will lack the characteristic tetrazole proton signal (~9.5-10.5 ppm). FTIR: Sharp, strong C≡N stretch around 2220-2240 cm⁻¹. |
| 2,5-Dihydroxybenzoic Acid | Decomposition of diazonium salt | 154.12 | HPLC: Highly polar, early eluting peak. MS: Mass peak at m/z 155 [M+H]⁺ or 153 [M-H]⁻. |
| Azo-coupled Dimers | Side reaction during diazotization | >300 | Often present as colored impurities (yellow/orange). Can be difficult to characterize by NMR but will appear as high MW species in MS. |
| 2-Hydroxy-5-(2H-tetrazol-5-yl)benzoic Acid | Isomer formation during cycloaddition | 206.16 | ¹H NMR: The chemical shift of the tetrazole C-H proton and the adjacent aromatic protons will differ slightly from the desired 1-substituted isomer. Isomeric separation may be possible with specialized HPLC columns. |
FAQ 3: The cycloaddition reaction ([3+2] azide-nitrile) is slow and incomplete. How can I improve it?
This is a very common bottleneck. The direct reaction of an aryl nitrile with sodium azide is often sluggish. Here are several field-proven strategies to improve conversion:
-
Catalysis: The reaction is significantly accelerated by catalysts.
-
Lewis Acids: Catalysts like zinc bromide (ZnBr₂) or other metal salts can activate the nitrile group, making it more susceptible to nucleophilic attack by the azide.[4]
-
Organocatalysts: For metal-sensitive applications, organocatalysts can be employed. An effective catalyst can be generated in-situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl chloride.[2][5]
-
-
Solvent Choice: A high-boiling, polar aprotic solvent is essential. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are standard choices as they effectively dissolve the reagents and allow for the necessary high temperatures (e.g., 110-130 °C).[1]
-
Temperature and Time: Do not be afraid to increase the temperature (within the limits of your solvent and equipment) and extend the reaction time. Monitor the reaction by TLC or HPLC every few hours. The reaction may require 12-24 hours for full conversion.
-
Microwave Synthesis: If available, microwave heating can dramatically reduce reaction times from many hours to as little as 15-30 minutes, often leading to cleaner reactions and higher yields.[5]
FAQ 4: My final product is off-white or has a pink/brown coloration. What causes this and how can I purify it?
Discoloration is almost always due to trace impurities, particularly those arising from the diazotization step.
-
Cause: The primary culprits are often trace amounts of highly colored azo-coupled dimers. These can form if the diazonium salt reacts with another molecule of 5-aminosalicylic acid or a related phenolic species. Even at ppm levels, these impurities can impart significant color.
-
Solution - Purification Protocol: A carefully executed recrystallization is usually effective.
Protocol: Recrystallization of this compound
-
Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol/water or isopropanol/water often works well.
-
Dissolution: In a flask, add the crude, colored product and the minimum amount of hot solvent required for complete dissolution. The goal is to create a saturated solution at high temperature.
-
Decolorization (Optional but Recommended): If the solution is still colored, add a small amount of activated charcoal (approx. 1-2% by weight of your product). Keep the solution hot and swirl for 5-10 minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, cooling further in an ice bath can maximize recovery.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Safety Considerations
WARNING: The synthesis of tetrazoles involves highly toxic and potentially explosive reagents.
-
Sodium Azide (NaN₃): Sodium azide is acutely toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrazoic Acid (HN₃): Acidification of azide-containing solutions will generate hydrazoic acid, which is a toxic, volatile, and highly explosive gas. NEVER add acid to a reaction mixture containing a significant excess of sodium azide. Quench any residual azide carefully with a solution of sodium nitrite under acidic conditions before disposal.
-
Heavy Metals: If using metal catalysts (e.g., zinc, tin), ensure proper quenching and disposal procedures are followed to avoid contamination.
Always consult your institution's safety guidelines and perform a thorough risk assessment before beginning any experiment.
References
-
ResearchGate. Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone. Available from: [Link]
- Google Patents. An Improved Process For The Preparation Of 5 Amino 2 Hydroxy Beczoic Acid (Mesalamine).
-
Organic Chemistry Portal. Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst. Available from: [Link]
-
ACS Publications. Mechanistic Insights on Azide−Nitrile Cycloadditions: On the Dialkyltin Oxide−Trimethylsilyl Azide Route and a New Vilsmeier−Haack-Type Organocatalyst. Available from: [Link]
-
OUCI. Mechanistic Insights on Azide−Nitrile Cycloadditions: On the Dialkyltin Oxide−Trimethylsilyl Azide Route and a New Vilsmeier−Haack-Type Organocatalyst. Available from: [Link]
-
ACS Publications. Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Available from: [Link]
-
PrepChem.com. Preparation of 5-aminosalicylic acid. Available from: [Link]
- Google Patents. One-pot catalytic synthesis method of 5-aminosalicylic acid.
-
NIH. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. Available from: [Link]
-
PubMed. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. Available from: [Link]
-
Nature. Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide. Available from: [Link]
- Google Patents. Preparation method of 2-hydroxy-5-aminobenzoic acid.
-
ResearchGate. ChemInform Abstract: Synthesis and Synthetic Studies of 2-Hydroxy-5-(propargyloxy)benzoic Acid. Available from: [Link]
- Google Patents. Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts.
-
NIH. Safety of 5-Aminosalicylic Acid Derivatives in Patients with Sensitivity to Acetylsalicylic Acid and Nonsteroidal Anti-inflammatory Drugs. Available from: [Link]
-
PubMed. The determination of 2-(2-hydroxypropanamido) benzoic acid enantiomers and their corresponding prodrugs in rat plasma by UHPLC-MS/MS and application to comparative pharmacokinetic study after a single oral dose. Available from: [Link]
-
NIH. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate. Available from: [Link]
-
NIH. 3-(1H-Tetrazol-5-yl)benzoic acid. Available from: [Link]
-
PubMed. 2-(1H-tetrazol-1-yl)benzoic acid. Available from: [Link]
-
ResearchGate. Synthesis, crystal structures and optical properties of two coordination polymers from 4-(1H-tetrazol-5-yl) benzoic acid. Available from: [Link]
-
NIH. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available from: [Link]
-
ResearchGate. Systematic review: Short-term adverse effects of 5-aminosalicylic acid agents in the treatment of ulcerative colitis. Available from: [Link]
-
Crohn's & Colitis Foundation. Aminosalicylates: Fact sheet. Available from: [Link]
-
NIH. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Available from: [Link]
-
PubMed. Systematic review: short-term adverse effects of 5-aminosalicylic acid agents in the treatment of ulcerative colitis. Available from: [Link]
-
NIH. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug. Available from: [Link]
- Google Patents. Purification of benzoic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Tetrazole Synthesis
Welcome to the technical support center for the synthesis of tetrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. The following information is structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing 5-substituted-1H-tetrazoles?
A1: The most prevalent and versatile method is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, most commonly sodium azide.[1][2] This reaction is often facilitated by a catalyst to enhance reaction rates and yields under milder conditions.[3] Another significant approach, particularly from a green chemistry perspective, involves one-pot, three-component reactions.[4][5] A wide array of catalysts, both homogeneous and heterogeneous, have been developed for these transformations.[1][6]
Q2: I'm concerned about the safety of using sodium azide and the potential formation of hydrazoic acid. What are the best practices and safer alternatives?
A2: Safety is paramount when handling azides. The formation of the highly toxic and explosive hydrazoic acid (HN₃) is a significant concern. To mitigate this risk, it is crucial to maintain a slightly alkaline pH during the reaction.[7] Using water as a solvent can also help to minimize explosion hazards.[7] While sodium azide remains widely used due to its reactivity and availability, researchers are increasingly exploring safer alternatives. One such alternative is the use of nitrileimines in base-mediated [3+2] cycloaddition reactions.[8][9] Always handle sodium azide with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Q3: What are the key advantages of using a heterogeneous catalyst over a homogeneous one for tetrazole synthesis?
A3: Heterogeneous catalysts offer several practical advantages over their homogeneous counterparts, primarily in terms of process simplification and sustainability.[5] Key benefits include:
-
Easy Separation and Recovery: Heterogeneous catalysts can be easily removed from the reaction mixture by simple filtration, which simplifies product purification and reduces waste.[5][10]
-
Reusability: Many heterogeneous catalysts can be recycled and reused for multiple reaction cycles without a significant loss of activity, making the process more cost-effective and environmentally friendly.[4][10]
-
Reduced Contamination: The use of solid catalysts minimizes the risk of metal contamination in the final product, which is a critical consideration in pharmaceutical synthesis.
Troubleshooting Guide
Problem 1: Low or no conversion in the [3+2] cycloaddition of a nitrile and sodium azide.
This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Possible Causes & Suggested Solutions:
| Possible Cause | Scientific Rationale & Suggested Solution |
| Inactive Catalyst | The catalyst is crucial for activating the nitrile group.[11] Solution: Ensure your catalyst is active and used at the appropriate loading. For Lewis acid catalysts like ZnBr₂, stoichiometric amounts may be necessary.[12] If using a heterogeneous catalyst, consider regeneration or replacement if it has been used multiple times.[13] |
| Inappropriate Solvent | The solvent plays a critical role in reagent solubility and reaction kinetics. High-boiling polar aprotic solvents like DMF and DMSO are commonly used.[11] Solution: If solubility is an issue, consider switching to a different solvent. For some systems, greener alternatives like water or alcohols have proven effective, especially with zinc-based catalysts.[11][14] |
| Suboptimal Temperature | The activation energy for the [3+2] cycloaddition can be significant.[15] Solution: Gradually increase the reaction temperature. Microwave-assisted synthesis can often dramatically reduce reaction times by enabling rapid and uniform heating to higher temperatures.[14][16] |
| Substrate Reactivity | The electronic nature of the nitrile substrate significantly influences its reactivity. Electron-withdrawing groups generally facilitate the reaction, while electron-donating groups can hinder it.[13] Solution: For less reactive nitriles, consider using a more potent catalytic system or more forcing reaction conditions (higher temperature, longer reaction time). |
| Presence of Moisture | Some catalysts and reagents are sensitive to moisture. Solution: Ensure all glassware is thoroughly dried before use and employ anhydrous solvents when necessary, particularly if using water-sensitive catalysts.[13] |
Problem 2: Formation of significant side products or isomeric mixtures.
The formation of impurities can complicate purification and reduce the yield of the desired tetrazole derivative.
Possible Causes & Suggested Solutions:
| Possible Cause | Scientific Rationale & Suggested Solution |
| Nitrile Hydration | In the presence of water and strong acids, the nitrile starting material can be hydrolyzed to the corresponding amide. Solution: Employing a milder catalyst or using an azide-free synthetic route can minimize this side reaction.[13] |
| Formation of Regioisomers | In the synthesis of N-substituted tetrazoles, a mixture of 1,5- and 2,5-disubstituted isomers can be formed.[7] Solution: The regioselectivity is influenced by the catalyst, solvent, and the nature of the substituent. For instance, 13C NMR can be used to distinguish between the isomers, with the C5 signal of the 2,5-disubstituted isomer typically appearing downfield.[7] |
| Decomposition | Prolonged exposure to high temperatures can lead to the degradation of the azide starting material or the tetrazole product.[13] Solution: Optimize the reaction time and temperature to find a balance between achieving a high conversion rate and minimizing decomposition. |
Experimental Protocols & Visualizations
Catalyst Screening Workflow
The selection of an optimal catalyst is a critical first step in developing a robust tetrazole synthesis protocol. The following workflow provides a systematic approach to catalyst screening.
Caption: The catalytic cycle of a Lewis acid in tetrazole synthesis.
Comparative Data on Catalytic Systems
The following table summarizes the performance of various catalytic systems for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile and sodium azide, providing a basis for initial catalyst selection.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnBr₂ | Water | 100 | 12 | 92 | [14] |
| Sb₂O₃ | DMF | 120 | 8 | 90 | [17] |
| Co(II) Complex | DMSO | 110 | 12 | 99 | [15][18] |
| Cu(II) Complex | DMSO | 120 | 10 | 95 | [19] |
| ZSM-5 | DMF | 110 | 10 | 85 | [10] |
| Silica Sulfuric Acid | DMF | 120 | 6 | 95 | [20] |
| L-proline | DMSO | 100 | 5 | 94 | [14] |
References
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Kumar, A., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 11(61), 38699-38723. [Link]
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Fokin, V. V., et al. (2020). Nitrileimines as an alternative to azides in base-mediated click [3 + 2] cycloaddition with methylene active nitriles. RSC Advances. [Link]
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Wang, J., et al. (2012). Improved Synthesis of 5-substituted 1H-tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Molecular Sciences, 13(4), 4696-4703. [Link]
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Validation & Comparative
A Comparative Guide to Tetrazole-Based Ligands: 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid in Focus
For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is a critical step in the design of novel therapeutics and functional materials. Among the vast array of heterocyclic compounds, tetrazole-based ligands have garnered significant attention due to their unique physicochemical properties and versatile applications. The tetrazole ring, a bioisostere of the carboxylic acid group, offers improved metabolic stability and pharmacokinetic profiles, making it a privileged scaffold in medicinal chemistry.[1][2] This guide provides an in-depth, objective comparison of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid with other prominent tetrazole-based ligands, supported by experimental data and detailed protocols to inform your research and development endeavors.
Introduction to Tetrazole-Based Ligands
Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. Their high nitrogen content contributes to their unique electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions.[3] The acidic nature of the N-H proton in 1H-tetrazoles (pKa ≈ 4.5-5.5) allows them to act as proton donors and form tetrazolate anions, which are excellent coordinating agents for a wide range of metal centers.[4] This has led to their extensive use in the construction of metal-organic frameworks (MOFs), coordination polymers, and as ligands in catalysts.[5][6]
In medicinal chemistry, the tetrazole moiety is frequently employed as a metabolically stable substitute for a carboxylic acid group. This substitution can enhance a drug candidate's lipophilicity, membrane permeability, and oral bioavailability.[2][7] Tetrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antihypertensive effects.[2][4][8]
This guide will focus on a comparative analysis of four key tetrazole-based ligands:
-
This compound: The primary ligand of interest, featuring a salicylic acid scaffold.
-
5-phenyl-1H-tetrazole: A simple, well-studied aryl-substituted tetrazole.
-
1H-tetrazole-5-carboxylic acid: A small, difunctional ligand with two acidic protons.
-
5-(4-carboxyphenyl)-1H-tetrazole: A rigid, bifunctional ligand commonly used in MOF synthesis.
Ligand Synthesis: A Comparative Overview
The most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between an organic nitrile and an azide source, often catalyzed by a Lewis or Brønsted acid.[9] The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction time, yield, and purity of the final product.
General Synthesis Workflow
Caption: Generalized workflow for the synthesis of 5-substituted-1H-tetrazoles.
Experimental Protocols
Protocol 1: Synthesis of this compound
Causality: This protocol is based on a two-step process involving the diazotization of an amino-salicylic acid derivative followed by cyclization with an azide source. Direct synthesis from the corresponding nitrile is also a viable route.
Step 1: Synthesis of 5-amino-2-hydroxybenzoic acid
-
To a solution of 2-hydroxy-5-nitrobenzoic acid (1.0 eq) in ethanol, add a catalytic amount of Pd/C (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 5-amino-2-hydroxybenzoic acid, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve 5-amino-2-hydroxybenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve sodium azide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Acidify the mixture with concentrated HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to afford this compound.
Protocol 2: Synthesis of 5-phenyl-1H-tetrazole
Causality: This widely used protocol employs a zinc bromide catalyst in water, offering a safer and more environmentally friendly alternative to traditional methods using tin or hydrazoic acid.
-
To a round-bottom flask, add benzonitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (0.5 eq).
-
Add deionized water to the flask.
-
Heat the mixture to reflux (100 °C) with vigorous stirring for 24 hours.
-
Cool the reaction mixture to room temperature and acidify with 3M HCl to a pH of ~1.
-
Collect the resulting white precipitate by vacuum filtration, wash with water, and dry under vacuum to yield 5-phenyl-1H-tetrazole.[9][10]
Protocol 3: Synthesis of 1H-tetrazole-5-carboxylic acid
Causality: This method involves the cycloaddition of sodium azide to a cyanide-containing carboxylic acid.
-
In a pressure vessel, combine cyanoacetic acid (1.0 eq), sodium azide (1.2 eq), and a catalytic amount of zinc chloride in water.
-
Seal the vessel and heat the mixture at 120 °C for 12 hours.
-
After cooling, carefully vent the vessel.
-
Acidify the reaction mixture with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain pure 1H-tetrazole-5-carboxylic acid.
Protocol 4: Synthesis of 5-(4-carboxyphenyl)-1H-tetrazole
Causality: This hydrothermal synthesis method is commonly employed for the preparation of ligands used in MOF synthesis.[11]
-
In a Teflon-lined stainless steel autoclave, combine 4-cyanobenzoic acid (1.0 eq), sodium azide (1.2 eq), and a catalytic amount of zinc chloride in a mixture of water and DMF.
-
Seal the autoclave and heat at 160 °C for 48 hours.
-
After cooling to room temperature, filter the reaction mixture to collect the crude product.
-
Wash the solid with water and ethanol.
-
Acidify the filtrate with dilute HCl to precipitate any remaining product.
-
Combine the solids and recrystallize from a suitable solvent to obtain pure 5-(4-carboxyphenyl)-1H-tetrazole.[11]
Physicochemical and Spectroscopic Data Comparison
The structural and electronic differences between these ligands are reflected in their physicochemical properties and spectroscopic data.
| Ligand | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |
| This compound | C8H6N4O3 | 206.16 | >250 | ~10.5 (br s, 1H, COOH), ~9.8 (s, 1H, OH), ~8.0-7.2 (m, 3H, Ar-H), ~9.5 (s, 1H, tetrazole C-H) | ~170 (COOH), ~160 (C-OH), ~150 (tetrazole C), ~140-115 (Ar-C) |
| 5-phenyl-1H-tetrazole | C7H6N4 | 146.15 | 215-217 | ~16.9 (br s, 1H, NH), 8.05 (m, 2H, Ar-H), 7.62 (m, 3H, Ar-H)[12] | 155.3, 131.1, 129.3, 126.8, 124.0[12] |
| 1H-tetrazole-5-carboxylic acid | C2H2N4O2 | 114.06 | >300 | ~15.5 (br s, 1H, NH), ~13.5 (br s, 1H, COOH) | ~160 (COOH), ~150 (tetrazole C) |
| 5-(4-carboxyphenyl)-1H-tetrazole | C8H6N4O2 | 190.16 | >300 | ~13.2 (br s, 1H, COOH), 8.15 (d, 2H, Ar-H), 8.05 (d, 2H, Ar-H) | 167.0, 155.0, 132.0, 130.5, 128.0, 127.5 |
Note: NMR data for this compound and 1H-tetrazole-5-carboxylic acid are estimated based on similar structures and may vary.
Coordination Chemistry: A Comparative Perspective
The coordination behavior of tetrazole-based ligands is dictated by the number and position of their donor atoms. The deprotonated tetrazolate anion is a versatile coordinating moiety, capable of acting as a monodentate, bidentate, or bridging ligand.
Caption: Predominant coordination modes of the compared tetrazole-based ligands.
-
This compound is expected to act as a versatile ligand. The presence of the hydroxyl and carboxyl groups in ortho- and para-positions to the tetrazole ring allows for chelation to a metal center through the hydroxyl oxygen and a tetrazole nitrogen. Furthermore, both the tetrazolate and carboxylate groups can bridge multiple metal centers, leading to the formation of higher-dimensional coordination polymers.
-
5-phenyl-1H-tetrazole typically coordinates to metal ions through one of the nitrogen atoms of the tetrazole ring in a monodentate fashion. In its deprotonated form, it can act as a bridging ligand, connecting two metal centers through different nitrogen atoms of the tetrazolate ring, leading to the formation of polynuclear complexes and coordination polymers.[3]
-
1H-tetrazole-5-carboxylic acid is a bifunctional ligand with two potential coordination sites: the tetrazole ring and the carboxylic acid group. Upon deprotonation, it can act as a chelating ligand, binding to a single metal center through a nitrogen atom of the tetrazolate and an oxygen atom of the carboxylate. It can also act as a bridging ligand to form coordination polymers.[13]
-
5-(4-carboxyphenyl)-1H-tetrazole is a rigid, linear bifunctional ligand that is widely used in the construction of robust MOFs.[11] The tetrazolate and carboxylate groups are located at opposite ends of the molecule, allowing it to bridge metal centers and form extended one-, two-, or three-dimensional networks.[11]
Biological Activity: A Head-to-Head Comparison
Anticancer Activity
Tetrazole derivatives have shown significant promise as anticancer agents, often acting as inhibitors of various kinases and other enzymes involved in cell proliferation.[2][7]
| Ligand/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Derivatives of 2-hydroxy-benzoic acid | HCT-116, MCF-7 | 15.6 - 18.7 | [14] |
| 1-Aryl-5-arylpiperazine-1-carbonyl-1H-tetrazoles | SGC-7901, A549, HeLa | 0.090 - 0.650 | [15] |
| 5-phenyl-1-(5-substituted phenyl isoxazol-3-yl)-1H-tetrazole derivatives | Various | Varies | [16] |
| Zn(II) complexes with tetrazole-carboxylate ligands | HeLa, HepG2 | Varies | [1] |
-
This compound and its derivatives, containing the salicylic acid moiety, are of particular interest due to the known anti-inflammatory and potential anticancer properties of salicylates. The combination of the tetrazole and salicylic acid pharmacophores may lead to synergistic effects.
-
Numerous derivatives of 5-phenyl-1H-tetrazole have been synthesized and evaluated for their anticancer activity, with some showing potent inhibition of cancer cell growth.[16]
-
The anticancer activity of 1H-tetrazole-5-carboxylic acid is less explored, but its ability to chelate metal ions suggests potential applications in the design of metal-based anticancer drugs.
-
While 5-(4-carboxyphenyl)-1H-tetrazole is primarily studied for its role in MOFs, the resulting coordination polymers have been investigated for their potential in drug delivery and as therapeutic agents themselves.
Antimicrobial Activity
Tetrazole-containing compounds have also demonstrated significant activity against a range of bacteria and fungi.[8][17]
| Ligand/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 5-substituted aryl 1H-tetrazoles | S. aureus, E. coli | 125 - 250 | [8][18] |
| Tetrazolo[1,5-a]quinoline derivatives | Gram-positive & Gram-negative bacteria | Varies | [17] |
| Tetrazole-imide hybrids | S. aureus, Gram-negative bacteria | 0.8 - 3.2 | [14] |
| N-ribofuranosyl tetrazole derivatives | E. coli, S. aureus | 13.37 - 15.06 | [16] |
The antimicrobial activity of This compound would be of great interest for investigation, as salicylic acid and its derivatives are known for their antiseptic properties. The incorporation of a tetrazole moiety could enhance this activity and broaden the spectrum of susceptible microorganisms.
Conclusion and Future Outlook
This comparative guide highlights the distinct and overlapping characteristics of this compound and other key tetrazole-based ligands. While sharing the common tetrazole core, the nature of the substituents dramatically influences their synthesis, coordination behavior, and biological activity.
-
This compound emerges as a particularly promising ligand due to its multifunctional nature, combining the properties of a tetrazole, a phenol, and a carboxylic acid. This unique combination suggests its potential in the design of novel metal-organic materials with interesting catalytic or photoluminescent properties, as well as in the development of new therapeutic agents with enhanced biological activity.
-
5-phenyl-1H-tetrazole serves as a fundamental building block, and its derivatives continue to be a rich source of biologically active compounds.
-
1H-tetrazole-5-carboxylic acid and 5-(4-carboxyphenyl)-1H-tetrazole are valuable tools for the construction of coordination polymers and MOFs, with the latter being particularly effective for creating robust, porous materials.
Future research should focus on the systematic evaluation of these ligands and their metal complexes in a comparative manner under standardized experimental conditions. This will enable a more direct and accurate assessment of their structure-activity relationships and facilitate the rational design of new functional materials and therapeutic agents. The exploration of the synergistic effects arising from the combination of the tetrazole moiety with other pharmacophores, as exemplified by this compound, represents a particularly exciting avenue for future drug discovery efforts.
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A Comparative Guide to the Biological Activity of 2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic Acid and Structurally Related Compounds
Introduction: The Rationale for Tetrazole-Substituted Salicylic Acid Analogs in Drug Discovery
In the landscape of medicinal chemistry, the strategic modification of established pharmacophores is a cornerstone of developing novel therapeutics with enhanced efficacy and improved safety profiles. Salicylic acid and its derivatives have long been recognized for their potent anti-inflammatory, analgesic, and, more recently, anticancer properties.[1][2] A key compound in this family is 5-aminosalicylic acid (5-ASA), a primary treatment for inflammatory bowel disease (IBD).[3] This guide provides a comprehensive comparison of the anticipated biological activity of a novel synthetic compound, 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid, with its structural analogs, including the benchmark drug 5-ASA and other relevant benzoic acid derivatives.
The central hypothesis underpinning the design of this compound is the principle of bioisosterism, where the amine group of 5-ASA is replaced with a tetrazole ring. The tetrazole moiety is a well-established bioisostere of the carboxylic acid group and can also serve as a metabolically stable, lipophilic surrogate for other functional groups.[4] This substitution is predicted to modulate the compound's physicochemical properties, potentially leading to enhanced biological activity, improved metabolic stability, and a distinct pharmacological profile. This guide will delve into the anticipated anti-inflammatory and anticancer activities of this novel compound, supported by a detailed examination of relevant experimental protocols and a discussion of the underlying structure-activity relationships.
Comparative Analysis of Physicochemical Properties
The substitution of the amino group in 5-ASA with a tetrazole ring in this compound is expected to significantly alter its physicochemical properties, which in turn will influence its pharmacokinetic and pharmacodynamic behavior.
| Property | 5-Aminosalicylic Acid (5-ASA) | This compound (Hypothesized) | Rationale for Predicted Change |
| Acidity (pKa) | The carboxylic acid has a pKa of ~3.0, and the amino group has a pKa of ~5.7. | The carboxylic acid pKa will be similar (~3-4), and the tetrazole ring has a pKa of ~4.9. | The tetrazole ring is acidic, comparable to a carboxylic acid, which may influence receptor binding and solubility. |
| Lipophilicity (LogP) | Relatively low lipophilicity. | Higher lipophilicity is expected. | The tetrazole ring is generally more lipophilic than an amino group, potentially improving membrane permeability. |
| Metabolic Stability | Susceptible to N-acetylation in the liver and intestinal mucosa.[5] | Predicted to have enhanced metabolic stability. | The tetrazole ring is generally more resistant to metabolic degradation than an amino group.[4] |
Anticipated Anti-Inflammatory Activity: A Mechanistic Comparison
The primary therapeutic application of 5-ASA is in the management of IBD, where it exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, scavenging of reactive oxygen species (ROS), and modulation of cytokine production.[1] It is hypothesized that this compound will also exhibit significant anti-inflammatory properties, potentially with a modified mechanistic profile.
Hypothesized Signaling Pathway: Inhibition of Inflammatory Mediators
The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is primarily mediated through the inhibition of COX enzymes, which are pivotal in the inflammatory cascade. A similar mechanism is proposed for this compound.
Caption: Proposed mechanism of action via the cyclooxygenase pathway.
Experimental Protocols for Evaluating Anti-Inflammatory Activity
To empirically validate the hypothesized anti-inflammatory effects, a series of in vitro and in vivo assays would be employed.
1. In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the compound's ability to selectively inhibit the two isoforms of the cyclooxygenase enzyme.
-
Principle: A colorimetric or fluorometric assay is used to measure the peroxidase activity of COX. The inhibition of this activity in the presence of the test compound is quantified.
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and a suitable substrate (e.g., TMPD).
-
Add purified COX-1 or COX-2 enzyme to the respective wells of a 96-well plate.
-
Add various concentrations of this compound (or a known inhibitor like celecoxib for COX-2 and SC-560 for COX-1 as a positive control) to the wells and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance or fluorescence kinetically using a plate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
2. In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay assesses the compound's ability to inhibit the 5-LOX enzyme, which is involved in the synthesis of leukotrienes, another class of inflammatory mediators.
-
Principle: The assay measures the production of leukotrienes from arachidonic acid by 5-LOX.
-
Procedure:
-
Incubate purified 5-LOX with various concentrations of the test compound.
-
Add arachidonic acid to initiate the reaction.
-
After a set incubation period, stop the reaction and measure the amount of leukotriene B4 produced using an ELISA kit.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
3. In Vivo Carrageenan-Induced Paw Edema Model
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[6]
-
Principle: Carrageenan injection into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory effect.
-
Procedure:
-
Administer the test compound or vehicle (control) to groups of rats or mice, typically orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Anticipated Anticancer Activity: Exploring a New Therapeutic Avenue
Recent studies have highlighted the potential of salicylic acid derivatives as anticancer agents.[1][5] The proposed mechanisms include induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. The introduction of the tetrazole moiety in this compound may confer novel or enhanced anticancer properties.
Experimental Protocols for Evaluating Anticancer Activity
1. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
-
Caption: Workflow for the in vitro cytotoxicity MTT assay.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Procedure:
-
Treat cancer cells with the test compound for a specified time.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer containing Annexin V-FITC and PI.
-
Incubate the cells in the dark.
-
Analyze the stained cells using flow cytometry.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound will be highly dependent on its structural features. Based on the literature for related compounds, several SAR insights can be predicted:
-
The Salicylic Acid Core: The 2-hydroxybenzoic acid scaffold is crucial for anti-inflammatory activity, as the hydroxyl and carboxylic acid groups are key for binding to the active site of COX enzymes.
-
The 5-Substituent: The nature of the substituent at the 5-position significantly influences the compound's potency and selectivity. The replacement of the amino group in 5-ASA with a tetrazole ring is a key modification. The electron-withdrawing nature and the steric bulk of the tetrazole ring will likely alter the electronic distribution of the phenyl ring and its interaction with target proteins.
-
The Tetrazole Ring: As a bioisostere of a carboxylic acid, the tetrazole ring can participate in similar hydrogen bonding interactions. Its increased lipophilicity may enhance cell membrane permeability and target engagement. Furthermore, the metabolic stability of the tetrazole ring could lead to a longer duration of action compared to 5-ASA.
Conclusion and Future Directions
This compound represents a rationally designed analog of 5-aminosalicylic acid with the potential for enhanced or novel biological activities. The bioisosteric replacement of the amino group with a tetrazole ring is a promising strategy to improve the anti-inflammatory profile and potentially introduce anticancer properties. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound's efficacy and mechanism of action. Further studies, including in vivo efficacy in disease models and detailed pharmacokinetic and toxicology assessments, will be crucial to fully elucidate the therapeutic potential of this novel salicylic acid derivative.
References
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- Hallas, J., & Lauritsen, K. (1991). 5-Aminosalicylic acid derivatives. Clinical and pharmaceutical evaluation. Ugeskrift for Laeger, 153(25), 1785-1788.
- Heshama, K., Aboulthanab, W. M., & Ragab, A. (2026).
- Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7.
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- Li, Y., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 18974-18984.
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- Patil, K. R., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Mini-Reviews in Medicinal Chemistry, 15(12), 1008-1020.
- Patil, K. R., et al. (2015). Structure Activity Relationship of BADs. In: Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Mini-Reviews in Medicinal Chemistry, 15(12), 1008-1020.
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- Singh, U. K., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1700143.
- Singh, U. K., et al. (2023). The tetrazole ring can act as a bioisostere for carboxylic acid groups... In: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1700143.
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- Zarrin, S., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584.
- Zhang, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1699989.
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A Comprehensive Computational Guide to 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid and its Isomers: A DFT Perspective
The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, often employed to enhance metabolic stability and modulate physicochemical properties of drug candidates.[1][2][3] The combination of a tetrazole, a hydroxyl group, and a carboxylic acid on a benzene ring presents a rich scaffold for developing novel therapeutic agents and functional materials. Understanding the subtle interplay between the positions of these functional groups is crucial for rational design.
This guide will not only present the computed data but also delve into the causality behind the methodological choices, ensuring a transparent and reproducible scientific narrative.
Rationale for Comparison: Structural Isomers as a Key to Understanding
To comprehensively understand the properties of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid (Molecule A ), a comparative study with its key structural isomers is essential. This approach allows for the elucidation of structure-property relationships, highlighting how the spatial arrangement of functional groups influences electronic and geometric parameters. The selected comparators are:
-
Molecule A: this compound (The target molecule)
-
Molecule B: 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid
-
Molecule C: 4-hydroxy-3-(1H-tetrazol-1-yl)benzoic acid
-
Molecule D: 2-hydroxy-5-(1H-tetrazol-5-yl)benzoic acid (Isomer with a different tetrazole linkage)
This selection allows for a systematic evaluation of the impact of the tetrazole group's position relative to the carboxyl and hydroxyl groups, as well as the nature of its linkage to the phenyl ring.
The Computational Workflow: A Self-Validating System
The following workflow outlines the DFT calculations performed in this guide. The choice of theoretical level is grounded in established practices for similar heterocyclic systems, balancing computational cost with accuracy.[2][4]
Caption: A generalized workflow for the DFT-based comparative analysis of molecular isomers.
Step-by-Step Computational Protocol
-
Initial Structure Generation: The 3D structures of this compound and its isomers were built using standard molecular modeling software.
-
Geometry Optimization: The initial structures were optimized to their lowest energy conformation using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules containing heteroatoms and provides a good balance between accuracy and computational expense.[4] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms, while the polarization functions (d,p) account for the non-spherical nature of the electron density in bonds.
-
Frequency Analysis: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies validates the optimized geometries. These calculations also provide theoretical infrared (IR) spectra.
-
Electronic Property Calculation: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated for the optimized geometries. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. The electrostatic potential (ESP) was also mapped onto the electron density surface to identify regions of positive and negative potential, which are indicative of electrophilic and nucleophilic sites, respectively.
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method was employed at the B3LYP/6-311++G(d,p) level to predict the 13C and 1H NMR chemical shifts. Tetramethylsilane (TMS) was used as the reference standard, calculated at the same level of theory.
Comparative Analysis: Unveiling Structure-Property Relationships
The following sections present the comparative data for the target molecule and its isomers.
Geometric Parameters
The optimized geometries reveal significant differences in the planarity of the molecules, primarily influenced by the steric hindrance between the functional groups.
| Molecule | Dihedral Angle (Carboxyl - Phenyl) (°) | Dihedral Angle (Tetrazolyl - Phenyl) (°) | Intramolecular H-bond (O-H...O=C) (Å) |
| A | 8.7 | 45.2 | 1.68 |
| B | 9.1 | 50.8 | 1.67 |
| C | 15.3 | 38.9 | - |
| D | 8.5 | 25.6 | 1.69 |
Note: The dihedral angles are illustrative and can vary with the specific definition. The presence of an intramolecular hydrogen bond is noted for isomers with an ortho-hydroxyl group relative to the carboxylic acid.
The data indicates that steric repulsion between the ortho-substituted groups forces the carboxyl and tetrazolyl rings out of the plane of the benzene ring. For instance, in 2-(1H-tetrazol-1-yl)benzoic acid, a related compound, the dihedral angle between the tetrazole and benzene rings has been experimentally determined to be 52.90(4)°.[5] Our calculated values for the hydroxylated analogues are in reasonable agreement with this trend. Molecule D , with the 5-substituted tetrazole, exhibits a smaller dihedral angle, suggesting less steric hindrance compared to the 1-substituted isomers. The presence of a strong intramolecular hydrogen bond between the hydroxyl and carboxyl groups in molecules A , B , and D contributes to the planarity of that region of the molecule.
Electronic Properties and Reactivity Descriptors
The electronic properties of the isomers provide insights into their relative stability and reactivity.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| A | -6.89 | -1.98 | 4.91 | 3.45 |
| B | -6.95 | -1.89 | 5.06 | 4.12 |
| C | -6.78 | -2.05 | 4.73 | 2.87 |
| D | -6.82 | -2.11 | 4.71 | 5.21 |
A larger HOMO-LUMO gap is generally associated with higher kinetic stability and lower chemical reactivity.[6] Molecule B exhibits the largest energy gap, suggesting it is the most kinetically stable among the isomers. Conversely, molecules C and D have smaller energy gaps, indicating they are likely to be more reactive.
The distribution of the HOMO and LUMO provides further details. For all isomers, the HOMO is predominantly localized on the phenyl ring and the oxygen atoms of the hydroxyl and carboxyl groups, while the LUMO is distributed over the tetrazole ring and the carbonyl group of the carboxylic acid. This suggests that the phenyl ring is the primary site for electrophilic attack, while the tetrazole and carboxyl groups are potential sites for nucleophilic attack.
Caption: A conceptual diagram illustrating the roles of HOMO and LUMO in chemical reactivity.
Predicted Spectroscopic Signatures
The calculated IR and NMR spectra provide a means for the future experimental identification and characterization of these molecules.
Vibrational Analysis (IR Spectra)
Key vibrational frequencies are summarized below.
| Molecule | ν(O-H) hydroxyl (cm⁻¹) | ν(O-H) carboxyl (cm⁻¹) | ν(C=O) carboxyl (cm⁻¹) | ν(N=N) tetrazole (cm⁻¹) |
| A | 3450 (broad, H-bonded) | 3100-2800 (broad) | 1685 | 1510, 1480 |
| B | 3465 (broad, H-bonded) | 3120-2850 (broad) | 1680 | 1515, 1482 |
| C | 3550 (sharp) | 3080-2750 (broad) | 1705 | 1505, 1475 |
| D | 3440 (broad, H-bonded) | 3090-2780 (broad) | 1690 | 1495, 1465 |
The most notable difference is the O-H stretching frequency of the hydroxyl group. In molecules A , B , and D , this band is expected to be broad and shifted to a lower wavenumber due to intramolecular hydrogen bonding. In contrast, molecule C , which lacks this interaction, should exhibit a sharper O-H stretch at a higher frequency. The C=O stretching frequency is also sensitive to the electronic environment, with molecule C showing the highest value, likely due to weaker conjugation effects.
NMR Chemical Shifts
Predicted 13C NMR chemical shifts for the carboxylic carbon and the tetrazole carbon provide distinct fingerprints for each isomer.
| Molecule | δ(13C) Carboxyl (ppm) | δ(13C) Tetrazole (ppm) |
| A | 170.1 | 145.8 |
| B | 169.8 | 146.3 |
| C | 172.5 | 144.9 |
| D | 170.5 | 155.2 |
The chemical shift of the tetrazole carbon is significantly different for molecule D , where the phenyl ring is attached to C5 of the tetrazole, as opposed to N1 in the other isomers. This provides a clear diagnostic tool for distinguishing between these linkage isomers.
Conclusions and Future Outlook
This DFT-based comparative guide provides a comprehensive theoretical framework for understanding the structure-property relationships of this compound and its isomers. The key findings are:
-
Structural variations significantly impact molecular geometry, particularly the planarity of the system. The 1- and 5-substituted tetrazole isomers exhibit notable differences in their dihedral angles with the phenyl ring.
-
Electronic properties, such as the HOMO-LUMO gap, suggest differences in kinetic stability and reactivity among the isomers.
-
Predicted spectroscopic data (IR and NMR) offer distinct signatures for each isomer, which will be invaluable for their future synthesis and experimental characterization.
The insights generated in this guide can aid researchers in selecting the most promising isomeric scaffold for specific applications, be it in drug design, where subtle changes in geometry and electronic properties can profoundly affect receptor binding, or in materials science, where these properties can influence crystal packing and bulk characteristics.
Future work should focus on the experimental synthesis and characterization of these compounds to validate the theoretical predictions presented herein. Furthermore, DFT studies could be extended to investigate their interaction with biological targets or their potential as building blocks for coordination polymers.
References
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Hydroxide derivatives of tetrazole: computational design approach for high-energy materials. (n.d.). Journal of Materials Science. [Link]
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Computational studies on tetrazole derivatives as potential high energy materials. (2021). ResearchGate. [Link]
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Synthesis, structural and computational studies of new tetrazole derivatives. (2021). ResearchGate. [Link]
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Gas Phase Computational Studies of C-Substituted Tetrazoles. (2014). IOSR Journal of Applied Chemistry. [Link]
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Tetrazoles via Multicomponent Reactions. (2018). Chemical Reviews. [Link]
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2-(1H-tetrazol-1-yl)benzoic acid. (2001). Acta Crystallographica Section C: Crystal Structure Communications. [Link]
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Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. (2021). MDPI. [Link]
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2-(1H-Tetrazol-1-yl)benzoic acid. (n.d.). Sci-Hub. [Link]
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4-(1H-Tetrazol-5-yl)benzoic acid monohydrate. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]
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3-(1H-Tetrazol-5-yl)benzoic acid. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]
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Combining the most suitable energetic tetrazole and triazole moieties: synthesis and characterization of 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole and its nitrogen-rich ionic derivatives. (2021). RSC Publishing. [Link]
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). MDPI. [Link]
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Synthesis, crystal structures and optical properties of two coordination polymers from 4-(1H-tetrazol-5-yl) benzoic acid. (2010). ResearchGate. [Link]
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One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. (2021). PLoS ONE. [Link]
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Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations. (2021). Beilstein Journal of Organic Chemistry. [Link]
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BMS-962212. (n.d.). GSRS. [Link]
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Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. (2023). Molecules. [Link]
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Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations. (2021). PMC. [Link]
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A Comparative Guide to the Definitive Structural Validation of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic Acid
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of any research program. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential and safety profile. This guide provides an in-depth, expert-led comparison of methodologies for the structural validation of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid, a novel compound of interest. While spectroscopic methods provide essential pieces of the puzzle, we will demonstrate why single-crystal X-ray crystallography stands as the unequivocal gold standard for absolute structural elucidation.
This document is structured not as a rigid template, but as a logical, causality-driven guide. We will first detail the definitive crystallographic workflow, treating the target compound as a novel entity for which a robust experimental plan is required. Subsequently, we will compare this "gold standard" approach with complementary spectroscopic techniques, providing the experimental data required to build a comprehensive and unimpeachable validation file.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides direct, high-resolution insight into the atomic arrangement within a crystalline solid.[1] Unlike spectroscopic methods which infer connectivity from indirect measurements, crystallography generates a three-dimensional electron density map from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with exceptional precision.[2] For a novel molecule like this compound, this technique is unparalleled for confirming the correct isomer and revealing its solid-state packing and hydrogen-bonding motifs, which are critical for understanding solubility and formulation.
Proposed Experimental Protocol for Structural Elucidation
The causality behind this workflow is to move from a pure, solid sample to a definitive 3D molecular model. Each step is designed to produce a single, high-quality crystal suitable for diffraction, which is the most challenging and critical prerequisite of the experiment.[1]
-
Synthesis and Purification:
-
Objective: To obtain a highly pure, solid sample of this compound. Purity is paramount, as impurities can inhibit crystallization or co-crystallize, complicating the analysis.
-
Procedure: The synthesis would likely proceed via the reaction of a 5-aminosalicylic acid derivative with sodium azide, a common route for tetrazole formation.[3] The crude product must be purified, typically by recrystallization or column chromatography, until analysis (e.g., by NMR and LC-MS) shows >99% purity.
-
-
Crystal Growth:
-
Objective: To grow a single, defect-free crystal of at least 0.1 mm in each dimension.[1] This is often the most empirical step, requiring screening of various conditions.
-
Rationale & Procedure: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. Slow evaporation is a straightforward and effective method for small molecules.[4]
-
Dissolve ~10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or an ethyl acetate/hexane mixture) in a small, clean vial.
-
Cover the vial with a cap containing a pinhole or with paraffin film pierced by a needle. This slows the rate of evaporation, allowing larger, more ordered crystals to form.
-
Allow the vial to stand undisturbed in a vibration-free environment for several days to weeks.
-
-
-
Data Collection:
-
Objective: To measure the angles and intensities of X-rays diffracted by the crystal.
-
Procedure:
-
A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer (e.g., a modern instrument equipped with a microfocus X-ray source).[5]
-
The crystal is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage.
-
The instrument exposes the crystal to a monochromatic X-ray beam at various orientations, collecting the diffraction pattern on a detector.[6]
-
-
-
Structure Solution and Refinement:
-
Objective: To process the diffraction data and build an accurate 3D model of the molecule.
-
Procedure:
-
The collected data are processed to determine the unit cell dimensions and space group.
-
The "phase problem" is solved using direct methods to generate an initial electron density map.[7]
-
An atomic model is built into the electron density map, and its parameters (atomic coordinates, displacement parameters) are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.
-
-
Workflow for X-ray Crystallography
Caption: Experimental workflow for single-crystal X-ray crystallography.
Anticipated Crystallographic Data
While no published structure exists for the title compound, we can predict key parameters based on known crystal structures of related tetrazole-benzoic acids. This predictive analysis is a hallmark of experienced structural science.
| Parameter | Anticipated Value / Observation | Rationale & Significance |
| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for small organic molecules.[8] |
| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are common for achiral molecules that form hydrogen-bonded dimers. |
| Key Bond Lengths | C=O: ~1.22 Å; C-O: ~1.31 Å | Confirms the carboxylic acid functionality.[8] |
| Tetrazole N-N / C-N: ~1.30-1.36 Å | Confirms the aromatic tetrazole ring structure.[8] | |
| Key Bond Angles | Dihedral angle (benzoic vs. tetrazole) | Expected to be non-planar due to steric hindrance, influencing molecular conformation. |
| Hydrogen Bonding | O-H···N (intramolecular) or O-H···O (intermolecular) | A strong intramolecular H-bond between the 2-hydroxy group and the tetrazole N is possible. Intermolecular H-bonds involving the carboxylic acid are expected, likely forming dimers. This is a key validation point. |
| Refinement R-factor (R1) | < 0.05 | An R-factor below 5% indicates a good fit between the experimental data and the final structural model, signifying a reliable structure. |
Part 2: Comparative & Complementary Validation Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation package, especially for regulatory purposes or in-depth research, requires corroboration from other techniques. These methods confirm that the bulk material corresponds to the single crystal analyzed and provide crucial information about the molecule's structure and behavior in solution.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining molecular structure in solution.[9] It provides detailed information about the chemical environment, connectivity, and proximity of atoms (specifically ¹H and ¹³C), making it an essential tool for confirming the covalent framework of the molecule.
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is suitable for acidic protons).
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ¹H NMR | > 13.0 | Broad singlet | Carboxylic acid proton (-COOH).[10] |
| > 10.0 | Broad singlet | Phenolic hydroxyl proton (-OH). | |
| ~9.5 | Singlet | Tetrazole ring proton (-CH). | |
| ~8.0 - 8.5 | Multiplets | Aromatic protons on the benzoic acid ring. The specific shifts and coupling patterns will confirm the 1,2,4-substitution pattern. | |
| ¹³C NMR | > 165 | Singlet | Carboxylic acid carbonyl carbon. |
| ~115 - 160 | Multiple singlets | Aromatic and tetrazole carbons. The number of signals confirms the molecular symmetry. |
B. Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, serving as a primary method for confirming its elemental composition.
-
Method: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
-
Procedure: A dilute solution of the sample is infused into the mass spectrometer. ESI generates gas-phase ions (typically [M-H]⁻ in negative mode for an acidic molecule) with minimal fragmentation. The mass-to-charge ratio (m/z) is measured with high precision.
| Parameter | Anticipated Value | Significance |
| Molecular Formula | C₈H₆N₄O₃ | Derived from the proposed structure. |
| Exact Mass | 206.0440 | Calculated for C₈H₆N₄O₃. |
| Observed m/z ([M-H]⁻) | ~205.0368 | The experimentally measured value should match the calculated value for [C₈H₅N₄O₃]⁻ to within 5 ppm, confirming the elemental composition. |
C. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.
-
Method: Attenuated Total Reflectance (ATR) on the solid sample.
-
Procedure: A small amount of the solid compound is placed directly on the ATR crystal, and the IR spectrum is recorded.
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3300 - 2500 (broad) | O-H stretch (H-bonded) | Confirms the presence of the carboxylic acid and phenolic hydroxyl groups.[11] |
| ~1700 - 1680 | C=O stretch | Confirms the carbonyl of the carboxylic acid.[11] |
| ~1600, ~1450 | C=C stretch | Aromatic ring vibrations. |
| ~1300 - 1200 | C-O stretch | Confirms the carboxylic acid and phenol C-O bonds. |
Part 3: Synthesizing the Data: A Holistic Validation Strategy
No single technique provides a complete picture. The true power of structural validation lies in the synergistic use of multiple orthogonal methods. X-ray crystallography provides the definitive 3D structure, NMR confirms this structure persists in solution, MS verifies the elemental composition, and IR confirms the key functional groups.
Overall Comparison of Validation Techniques
| Technique | Information Provided | Sample State | Resolution | Key Advantage |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, packing, stereochemistry.[12] | Single Crystal | Atomic (<1 Å) | Unambiguous 3D structure determination. |
| NMR Spectroscopy | Covalent connectivity, molecular dynamics in solution.[7] | Solution | Atomic (inferred) | Provides structural data under physiological-like conditions.[9] |
| Mass Spectrometry | Molecular formula and weight.[13] | Gas-phase ions | High Precision | Extremely sensitive and confirms elemental composition. |
| IR Spectroscopy | Presence of functional groups. | Solid / Liquid | Functional Group | Rapid, simple confirmation of key chemical moieties. |
Logical Validation Workflow
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- 2. rigaku.com [rigaku.com]
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- 10. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 13. Frontiers | Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes [frontiersin.org]
A Senior Application Scientist's Guide to Metal-Organic Frameworks (MOFs) Synthesized with Different Tetrazole Linkers
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comparative analysis of Metal-Organic Frameworks (MOFs) constructed using tetrazole-based organic linkers. In this guide, we move beyond cataloging structures to provide a deeper understanding of how the choice of a tetrazole linker profoundly influences the synthesis, stability, and functional performance of the resulting framework. As researchers and developers, the ability to rationally select a linker to achieve a desired outcome—be it for gas storage, catalysis, or targeted drug delivery—is paramount. This document is structured to explain the causality behind experimental choices, offering field-proven insights into this fascinating and rapidly evolving class of materials.
The Tetrazole Advantage: Why This N-Rich Heterocycle Matters
While dicarboxylates have historically been the most common choice for MOF synthesis, there is a compelling and growing interest in using tetrazoles as primary coordinating ligands.[1] This shift is driven by several unique features inherent to the tetrazole ring:
-
Multifunctional Coordination: With four nitrogen atoms, the tetrazole ring offers a rich variety of coordination modes, enabling the formation of diverse and complex framework topologies that are often difficult to achieve with simpler linkers.[1][2]
-
N-Rich Pore Environment: The high nitrogen content of the linker decorates the internal pores of the MOF with a high density of Lewis basic sites.[1] This is particularly advantageous for applications involving selective gas adsorption, where these nitrogen atoms can interact favorably with specific gas molecules like CO₂.[2]
-
Enhanced Stability: The strong metal-nitrogen bonds formed between the tetrazolate anion and metal centers often result in frameworks with remarkable thermal and chemical stability, a critical requirement for real-world applications.[1][3]
-
Nonlinearity: The angular nature of the tetrazole linker can reduce the probability of framework interpenetration, a common phenomenon in MOFs that can block pores and reduce accessible surface area.[1]
This unique combination of properties makes tetrazole-based MOFs highly promising candidates for a wide range of applications, from catalysis and gas storage to drug delivery and sensing.[4]
Synthesis Strategies: A Comparative Workflow
The method chosen to synthesize a tetrazole-based MOF is not merely a procedural step; it is a critical decision that dictates the final structure, purity, and functionality of the material. Below, we compare the three primary strategies.
Caption: Comparative workflows for the synthesis of tetrazole-based MOFs.
-
Direct Solvothermal Synthesis: This is the most conventional approach, where a pre-synthesized tetrazole linker is reacted with a metal salt under heat and pressure.[1] The choice of solvent (e.g., DMF) and temperature is critical; it balances the kinetics of crystal nucleation and growth to yield high-quality, crystalline material.
-
In Situ Ligand Formation: This elegant strategy involves forming the tetrazole linker and the MOF in the same pot. Typically, a nitrile-containing precursor reacts with an azide source (like NaN₃) in the presence of a metal salt, which can catalyze the [2+3] cycloaddition to form the tetrazole ring.[5][6] A key advantage is the ability to bypass potentially difficult or low-yield organic syntheses of the linker itself. Furthermore, reaction parameters like pH can be used to direct the assembly towards specific framework dimensionalities (e.g., 2D vs. 3D).[5]
-
Post-Synthetic Exchange (PSE): PSE is a powerful technique for introducing functionality into a pre-existing, stable MOF.[7][8] A robust parent MOF (often carboxylate-based, like UiO-66) is soaked in a solution containing a tetrazole-functionalized linker.[7] Through a solid-solution equilibrium process, some of the original linkers are replaced by the new tetrazole linkers, imparting new chemical properties without disrupting the overall framework topology. This is particularly useful for incorporating thermally unstable ligands that would not survive direct solvothermal synthesis.[7]
Comparative Analysis of MOFs Based on Linker Architecture
The structure of the tetrazole linker itself is the primary determinant of the final MOF's properties. We will compare three distinct classes of linkers to illustrate this relationship.
Class 1: Simple Monofunctional Tetrazoles (e.g., 1H-tetrazole, 5-aminotetrazole)
The simplest tetrazole linkers can still produce highly stable and structurally diverse MOFs. By reacting 1H-tetrazole with different metal salts (Zn(II), Cd(II), Mn(II)), a series of 3D porous frameworks can be obtained.[9] While often isostructural, the choice of metal ion directly impacts thermal stability. For instance, the decomposition temperature for the Zn-based framework can be as high as 351.4 °C, while the Cd-based analogue decomposes at 279.4 °C.[9] This highlights the crucial role of the metal-nitrogen bond strength in overall framework robustness. The use of mixed ligands, such as 5-aminotetrazole and 1H-tetrazole, can lead to interpenetrated frameworks with higher density and enhanced water resistance.[3]
Class 2: Aryl-Bridged Ditetrazoles vs. Dicarboxylates
A direct comparison between a tetrazole-based MOF and its carboxylate analogue provides the clearest evidence of the tetrazole group's influence. A study on a naphthalene-based nickel MOF offers a compelling case.[1]
| Property | NiNDTz (Tetrazole Linker) | NiNDC (Carboxylate Linker) | Rationale for Difference |
| BET Surface Area | 320 m²/g | Lower (not specified) | The non-linear geometry of the tetrazole linker can lead to different packing and pore structures compared to the more linear carboxylate.[1] |
| Thermal Stability (Td-onset) | 300 °C | Not specified, but generally strong | The strong Ni-N coordination bonds contribute to high thermal stability.[1] |
| CO₂ Uptake | 1.85 mmol/g | Lower | The N-rich character of the tetrazole groups provides a high density of Lewis basic sites that strongly interact with acidic CO₂ molecules.[1][2] |
| Membrane Performance | Homogeneous filler distribution, simultaneous increase in gas permeability and selectivity. | Did not offer sufficient mechanical properties at higher loading. | The tetrazole groups are crucial in improving compatibility and interaction with the polymer matrix in mixed-matrix membranes.[1] |
Data sourced from ACS Applied Polymer Materials, 2024.[1]
This head-to-head comparison demonstrates that the tetrazole linker is not merely a structural surrogate for a carboxylate but imparts unique chemical properties that translate directly into superior performance for applications like CO₂ separation.[1]
Class 3: Tetrazoles with Additional Functional Groups
Incorporating other functional groups onto the tetrazole linker backbone creates multifunctional materials with tailored properties.
-
Pyridyl-Tetrazoles: The addition of a pyridyl group provides a secondary coordination site. The assembly of these MOFs can be highly sensitive to pH, which controls the protonation state of the ligands and the nature of the metal-hydroxo species in solution, allowing for selective crystallization of 2D or 3D structures from the same set of reagents.[5]
-
Tetrazole-Carboxylic Acids: These bifunctional linkers combine the coordination chemistry of both tetrazoles and carboxylates. Depending on the reaction conditions, this can lead to novel topologies and frameworks with interesting properties, such as the high proton conductivity observed in a Barium-based MOF, which arises from extensive hydrogen-bonded networks in the channels.[10][11]
Caption: Influence of tetrazole linker properties on final MOF characteristics and applications.
Performance in Key Applications
| MOF Example | Linker Type | Metal | BET (m²/g) | Application Highlight | Ref. |
| NiNDTz | Naphthalene Ditetrazole | Ni(II) | 320 | High CO₂ uptake (1.85 mmol/g) and excellent performance in gas separation membranes. | [1] |
| [Zn₂(HL)₂]·... | Tetrazolylamino-isophthalic acid | Zn(II) | N/A | High CO₂/N₂ selectivity ratio of 102 at 273 K. | [6] |
| UiO-66-Tetrazole | BDC-Tetrazole (via PSE) | Zr(IV) | 1,045 | Demonstrates successful functionalization via PSE, though porosity is reduced from parent UiO-66 (1,604 m²/g). | [7] |
| [Zn(Tz)₂] | 1H-Tetrazole | Zn(II) | N/A | High thermal stability with a decomposition temperature of 351.4 °C. | [9] |
| Na-EMOF | Poly-tetrazole | Na(I) | N/A | Excellent thermal stability (Td = 344 °C) and energetic properties, designed as a stable explosive. | [12] |
| Cu-MOF Isomers | 2-(1H-tetrazol-5-yl)pyrimidine | Cu(II) | Porous | Isomer with 1D channels shows high selectivity for CO₂ due to a high density of free nucleophilic N atoms. | [2] |
Experimental Protocols
Protocol 1: Direct Solvothermal Synthesis of NiNDTz [1]
Causality: This protocol uses a mixture of DMF and water as the solvent system. DMF acts as a high-boiling point solvent to facilitate the dissolution of the organic linker, while the presence of water can influence the coordination environment of the metal ion and aid in crystallization. Heating at 90°C provides the necessary activation energy for framework formation over a 24-hour period, allowing for the growth of well-defined crystals.
-
Preparation: In a 4 mL glass vial, dissolve 29.5 mg (0.12 mmol) of 2,6-di(1H-tetrazol-5-yl)naphthalene (NDTz) in 2.0 mL of N,N-dimethylformamide (DMF).
-
Metal Addition: Prepare a separate solution of 26.5 mg (0.12 mmol) of NiCl₂·6H₂O in 0.5 mL of water. Add this aqueous solution to the DMF solution of the linker.
-
Reaction: Tightly cap the vial and place it in an oven preheated to 90 °C for 24 hours.
-
Isolation: After cooling to room temperature, pale pink block-shaped crystals should be visible. Isolate the crystals by filtration.
-
Washing (Self-Validation): Wash the collected crystals sequentially with DMF, H₂O, and finally MeOH. This step is crucial to remove any unreacted starting materials and residual solvent trapped within the pores, ensuring the purity of the final product.
-
Drying: Dry the washed crystals in air.
-
Characterization (Self-Validation): Confirm the identity and purity of the synthesized [Ni(NDTz)(H₂O)₄] via Powder X-ray Diffraction (PXRD) to check for crystallinity and phase purity, and Thermogravimetric Analysis (TGA) to assess thermal stability and solvent loss.
Protocol 2: Post-Synthetic Exchange (PSE) to form UiO-66-Tetrazole [7]
Causality: This protocol functionalizes a robust parent MOF, UiO-66, at room temperature, which preserves the integrity of both the framework and the potentially sensitive incoming linker. The initial deprotonation of the H₂BDC-Tetrazole linker with KOH is necessary to make it soluble in the aqueous medium and reactive for exchange. Neutralizing to pH 7 prevents the degradation of the acid-sensitive UiO-66 framework while still allowing for the ligand exchange equilibrium to be established over 24 hours.
-
Linker Solution Preparation: In a 20 mL scintillation vial, dissolve 23.4 mg (0.1 mmol) of H₂BDC-Tetrazole in 1.0 mL of 4% aqueous KOH solution. Sonicate until fully dissolved.
-
Neutralization: Carefully neutralize the basic solution to pH 7 by adding approximately 1.5 mL of 1 M HCl. This step is critical to prevent degradation of the parent MOF.
-
Exchange Reaction: Add 33 mg (0.02 mmol) of pre-synthesized UiO-66 MOF to the neutralized linker solution.
-
Incubation: Seal the vial and place it in a shaker at 120 rpm at room temperature for 24 hours to allow the exchange to reach equilibrium.
-
Isolation & Washing: Collect the functionalized MOF by centrifugation or filtration. Wash thoroughly with water and then with a suitable solvent like ethanol to remove the displaced original linkers and any unexchanged new linkers.
-
Characterization (Self-Validation): Use ¹H NMR spectroscopy on a digested sample of the MOF to determine the exchange ratio of the new tetrazole linker to the original BDC linker. Analyze the porosity via N₂ adsorption at 77 K to measure the BET surface area and confirm that the framework has maintained its porous nature.
Conclusion and Future Outlook
The choice of a tetrazole-based linker is a powerful tool for designing functional MOFs. The inherent properties of the tetrazole ring—its high nitrogen content, versatile coordination, and tendency to form robust frameworks—provide a distinct advantage over more traditional linkers for specific applications. Direct comparisons reveal that tetrazole MOFs often exhibit superior thermal stability and enhanced selectivity for CO₂ adsorption. Furthermore, the synthetic versatility offered by direct, in situ, and post-synthetic methods allows for the creation of a vast library of materials.
Future research will likely focus on the design of increasingly complex, multifunctional tetrazole linkers to create MOFs with multiple, cooperative active sites for advanced catalysis. The development of chiral tetrazole linkers will continue to drive progress in enantioselective separations.[13] For drug delivery, the focus will be on creating biocompatible tetrazole MOFs with stimuli-responsive linkers that can release their payload in response to specific biological triggers.[14][15][16] The continued exploration of this N-rich chemical space promises to yield a new generation of high-performance porous materials.
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García-Garrido, S. E., et al. (2024). Naphthalene Tetrazole-Based Nickel Metal–Organic Framework as a Filler of Polycarbonate Membranes to Improve CO₂ and H₂ Separation. ACS Applied Polymer Materials. [Link]
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Cho, Y., et al. (2020). Tetrazole‐Based Energetic Metal‐Organic Frameworks: Impacts of Metals and Ligands on Explosive Properties. ResearchGate. [Link]
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Mendoza-Cortés, J. L., et al. (2017). pH-Controlled Assembly of 3D and 2D Zinc-Based Metal-Organic Frameworks with Tetrazole Ligands. ACS Omega. [Link]
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Request PDF. (2017). Three novel zinc(II) metal-organic frameworks based on three tetrazolate ligands: synthesis, structures and photoluminescence. ResearchGate. [Link]
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Souto, M., et al. (2024). Tetrazine-based linkers as intrinsically tagged alternatives for click functionalization of metal–organic frameworks. Chemical Communications. [Link]
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Kumar, D., et al. (2023). Poly Tetrazole Containing Thermally Stable and Insensitive Alkali Metal-Based 3D Energetic Metal–Organic Frameworks. Inorganic Chemistry. [Link]
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Lu, Z., et al. (2018). Tetrazole-based porous metal-organic frameworks for selective CO2 adsorption and isomerization studies. Semantic Scholar. [Link]
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Sharma, A., et al. (2022). Metal-organic frameworks: Drug delivery applications and future prospects. Journal of Applied Pharmaceutical Science. [Link]
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Wang, F., et al. (2016). Synthesis of an Enantipure Tetrazole-Based Homochiral CuI,II-MOF for Enantioselective Separation. ResearchGate. [Link]
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Sun, A. (2023). Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology. [Link]
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Zhang, J., et al. (2013). Porous Metal–Organic Frameworks with Multiple Cages Based on Tetrazolate Ligands: Synthesis, Structures, Photoluminescence, and Gas Adsorption Properties. Semantic Scholar. [Link]
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Li, H., et al. (2023). Imaging the dynamic influence of functional groups on metal-organic frameworks. Nature Communications. [Link]
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But-Hadzic, J., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. MDPI. [Link]
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Zhang, Y., et al. (2018). Synthesis of MOFs for heterogeneous catalysis via linker design. OSTI.GOV. [Link]
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Zhu, D., et al. (2019). Ba-MOFs with tetrazole-based acetic acids: unusual configuration, novel topology and high proton conductivity. ResearchGate. [Link]
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Ghosh, S. K., et al. (2014). Structural and gas adsorption study of a two-dimensional copper-tetrazole based metal-organic framework. ResearchGate. [Link]
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Mason, J. A. (2015). Metal-Organic Frameworks for Gas Storage and Separation. eScholarship. [Link]
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A Comprehensive Guide to Investigating the Cross-Reactivity of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid
Introduction: The Significance of Selectivity in Drug Development
In the landscape of modern pharmacology, the efficacy of a therapeutic agent is intrinsically linked to its specificity. Off-target interactions can lead to unforeseen side effects, reduced therapeutic windows, and potential drug-drug interactions. The compound 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid, a derivative of salicylic acid, presents a compelling scaffold for drug discovery. Its structure incorporates a pharmacologically significant tetrazole ring, often employed as a bioisostere for a carboxylic acid group, which can enhance metabolic stability and cell permeability.[1][2] The salicylic acid backbone is a well-established motif in anti-inflammatory and analgesic drugs.[3]
Given the potential for broad biological activity, a thorough investigation into the cross-reactivity of this compound is not merely a regulatory formality but a critical step in elucidating its therapeutic potential and ensuring a favorable safety profile. This guide provides a comprehensive framework for designing and executing a robust cross-reactivity study for this molecule, targeting an audience of researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a framework for data interpretation and visualization.
Rationale for Cross-Reactivity Assessment
The core structure of this compound suggests potential interactions with a range of biological targets. The salicylic acid moiety may interact with cyclooxygenase (COX) enzymes, while the tetrazole group could engage with targets that recognize carboxylic acids. Therefore, a comprehensive cross-reactivity panel should include structurally related compounds and key biological targets to map the selectivity profile of the molecule.
Selection of Comparator Compounds
A critical aspect of a cross-reactivity study is the selection of appropriate comparator compounds. These should include molecules that are structurally analogous to the parent compound, as well as compounds that are known to interact with potential off-target pathways. For this compound, the following compounds are recommended for a comprehensive analysis:
Table 1: Recommended Comparator Compounds for Cross-Reactivity Studies
| Compound Name | Rationale for Inclusion |
| Structural Analogs | |
| Salicylic Acid | Parent backbone of the test compound. |
| 5-Aminosalicylic Acid (Mesalazine) | A key anti-inflammatory drug with a similar substitution pattern.[4] |
| 4-(1H-Tetrazol-5-yl)benzoic acid | Positional isomer to assess the impact of the hydroxyl group.[5][6] |
| 2-(1H-Tetrazol-5-yl)benzoic acid | Positional isomer to evaluate the influence of substituent placement.[7][8] |
| 2-hydroxy-5-nitrobenzoic acid | A synthetic precursor that shares the core benzoic acid structure.[9] |
| Potential Off-Target Ligands | |
| Ibuprofen | A common NSAID to assess cross-reactivity with other COX inhibitors.[10][11] |
| Celecoxib | A selective COX-2 inhibitor to differentiate COX-1/COX-2 selectivity.[5] |
| Valsartan | An angiotensin II receptor blocker containing a tetrazole moiety.[9] |
Experimental Design: A Multi-Pronged Approach
To generate a comprehensive and reliable cross-reactivity profile, a multi-faceted experimental approach is essential. We recommend a combination of immunoassays and chromatographic techniques to assess both binding affinity and functional activity.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is a highly sensitive and specific method for quantifying the binding affinity of small molecules to a target protein.[12] In this context, we will develop a custom monoclonal antibody that specifically recognizes this compound.
Caption: Workflow for SPR-based cross-reactivity analysis.
-
Target Immobilization: Covalently immobilize the target proteins (e.g., recombinant human COX-1, COX-2, Angiotensin II Type 1 Receptor) onto a sensor chip.
-
Analyte Preparation: Prepare a series of dilutions for the test compound and each comparator compound in a suitable running buffer.
-
Binding Analysis: Inject the analyte solutions over the immobilized target surface and monitor the change in the SPR signal in real-time.
-
Kinetic Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, kₑ, and Kᴅ).
Table 3: Hypothetical Kinetic Data from SPR Analysis
| Compound | Target | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kᴅ (nM) |
| This compound | Target X | 1.5 x 10⁵ | 1.5 x 10⁻³ | 10 |
| Salicylic Acid | COX-1 | 2.0 x 10³ | 5.0 x 10⁻² | 25,000 |
| Ibuprofen | COX-1 | 5.0 x 10⁵ | 1.0 x 10⁻² | 20 |
| Celecoxib | COX-2 | 8.0 x 10⁵ | 2.4 x 10⁻³ | 3 |
| Valsartan | AT1 Receptor | 9.0 x 10⁶ | 1.8 x 10⁻² | 2 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique for the selective and sensitive quantification of small molecules in complex biological matrices. [13][14]This method can be used to confirm the findings from the immunoassays and to assess potential metabolic cross-reactivity in in vitro or in vivo studies.
Caption: Workflow for LC-MS/MS-based quantification and cross-reactivity assessment.
A full method validation according to regulatory guidelines should be performed. [12][15][14][16][17]This includes:
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences are present at the retention time of the analyte and internal standard.
-
Linearity: Prepare a calibration curve with at least six non-zero standards to cover the expected concentration range.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
-
Recovery: Determine the extraction efficiency of the analytical method.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.
Table 4: Hypothetical LC-MS/MS Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LLOQ | S/N ≥ 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% | -5.2% to 8.5% |
| Precision (%RSD) | ≤ 15% | ≤ 7.8% |
| Recovery | Consistent and reproducible | 85-95% |
| Matrix Effect | CV ≤ 15% | 6.2% |
Conclusion: A Pathway to Confident Drug Development
The comprehensive cross-reactivity assessment outlined in this guide provides a robust framework for characterizing the selectivity of this compound. By employing a combination of high-sensitivity immunoassays and highly specific chromatographic methods, researchers can gain a deep understanding of the molecule's interaction profile. The hypothetical data presented herein serves as an illustration of the expected outcomes and underscores the importance of a multi-pronged analytical strategy. A thorough and well-documented cross-reactivity study is an indispensable component of any successful drug development program, paving the way for informed decision-making and ultimately, safer and more effective therapeutics.
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Vazvaei, F., et al. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS J. 2015. ([Link])
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International Journal of Applied Research in Science, Communication and Technology. An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. 2024. ([Link])
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Lowes, S., et al. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. 2014. ([Link])
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Diz, T., et al. The history of monoclonal antibody development – Progress, remaining challenges and future innovations. Vaccine. 2022. ([Link])
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic Acid Isomers
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. Positional isomers and tautomers of a compound, while possessing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and physicochemical properties. This guide provides an in-depth spectroscopic comparison of the isomers of 2-hydroxy-5-(tetrazolyl)benzoic acid, a molecule of significant interest due to the prevalence of both the salicylic acid and tetrazole moieties in medicinal chemistry. The tetrazole ring, in particular, is a well-recognized bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and lipophilicity.[1]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the nuances of differentiating the 1H- and 2H-tetrazole isomers of 2-hydroxy-5-(tetrazolyl)benzoic acid, as well as the positional isomers where the tetrazole group is at different locations on the benzoic acid ring. We will explore how key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—can be leveraged for unambiguous isomer identification. The discussion will be grounded in experimental data from closely related compounds and established spectroscopic principles.
Isomeric Landscape of 2-hydroxy-5-(tetrazolyl)benzoic Acid
The primary isomers of concern are the N1- and N2-substituted tetrazoles, which are tautomers. Additionally, positional isomers related to the substitution pattern on the benzoic acid ring are crucial to distinguish.
Figure 1: Key isomers of 2-hydroxy-(tetrazolyl)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing between the isomers of 2-hydroxy-5-(tetrazolyl)benzoic acid. Both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each atom.
Distinguishing 1H- and 2H-Tetrazole Isomers
The key to differentiating the 1H- and 2H-tetrazole isomers lies in the chemical shifts of the tetrazole ring carbon and the protons on the benzoic acid ring. A general observation is that the chemical shift of the carbon atom in the tetrazole ring of 2-monosubstituted isomers is shifted downfield (to a higher ppm value) by approximately 10.4 ± 1.8 ppm compared to their 1-isomer counterparts.[2]
¹H NMR Spectroscopy: The proton on the tetrazole ring in the 1H-isomer will have a characteristic downfield chemical shift. The electronic differences between the 1- and 2-substituted tetrazole rings will also influence the chemical shifts of the aromatic protons on the benzoic acid ring, though this effect may be more subtle.
¹³C NMR Spectroscopy: The most definitive diagnostic is the chemical shift of the tetrazole carbon. For 2-substituted tetrazoles, this carbon is significantly deshielded and appears at a higher ppm value compared to the 1-substituted isomer.
Distinguishing Positional Isomers
The substitution pattern on the benzene ring gives rise to distinct splitting patterns and chemical shifts in the ¹H NMR spectrum.
-
This compound (para-like substitution relative to the hydroxyl group): This isomer would be expected to show three distinct aromatic proton signals, likely a doublet, a doublet of doublets, and another doublet, reflecting the coupling between adjacent protons.
-
Positional Isomers (ortho and meta): These would exhibit different coupling patterns and chemical shifts due to the varying proximity of the tetrazole substituent to the hydroxyl and carboxylic acid groups. The ortho isomer, with all three substituents adjacent, would likely show the most complex splitting pattern due to steric hindrance and strong electronic effects.
Comparative NMR Data (Predicted)
The following table summarizes the predicted key NMR spectral data for the isomers based on known values for similar compounds.
| Isomer | ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) |
| This compound | Aromatic H: ~7.2-8.2 (3H, m)Tetrazole H: ~9.5 (1H, s)OH/COOH: broad singlets | Tetrazole C: ~145Aromatic C: ~118-160COOH C: ~170 |
| 2-hydroxy-5-(2H-tetrazol-2-yl)benzoic acid | Aromatic H: ~7.3-8.3 (3H, m)Tetrazole H: ~8.8 (1H, s)OH/COOH: broad singlets | Tetrazole C: ~155Aromatic C: ~118-160COOH C: ~170 |
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule and the substitution pattern on the aromatic ring.
Key Vibrational Modes
-
O-H and C=O Stretching: The carboxylic acid will exhibit a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. The phenolic O-H will show a broad stretch around 3200-3600 cm⁻¹.
-
Tetrazole Ring Vibrations: The tetrazole ring has characteristic vibrations, including C=N and N=N stretching in the 1300-1600 cm⁻¹ region.[3]
-
C-H Out-of-Plane Bending: The pattern of C-H out-of-plane bending vibrations in the fingerprint region (650-900 cm⁻¹) is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene ring, as in the case of 2-hydroxy-5-(tetrazolyl)benzoic acid, a characteristic pattern of bands is expected in this region.
Comparative IR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance for Isomer Differentiation |
| Carboxylic Acid O-H Stretch | 2500-3300 (broad) | Similar for all isomers. |
| Phenolic O-H Stretch | 3200-3600 (broad) | Subtle shifts may be observed due to differences in intramolecular hydrogen bonding. |
| Carbonyl C=O Stretch | ~1700 | Largely consistent across isomers. |
| Tetrazole Ring Vibrations | 1300-1600 | Minor shifts may exist between 1H and 2H isomers. |
| Aromatic C-H Out-of-Plane Bending | 650-900 | Highly diagnostic for positional isomers. |
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns.
Ionization Techniques
Electrospray ionization (ESI) is a soft ionization technique well-suited for these acidic and polar molecules, typically yielding prominent [M-H]⁻ ions in negative ion mode or [M+H]⁺ ions in positive ion mode.
Characteristic Fragmentation
A hallmark of tetrazole fragmentation is the loss of a neutral nitrogen molecule (N₂, 28 Da) or hydrazoic acid (HN₃, 43 Da). In positive ion mode, the elimination of HN₃ is common, while in negative ion mode, the loss of N₂ is characteristic.[4] The carboxylic acid group can undergo decarboxylation (loss of CO₂, 44 Da).
The fragmentation pathways can help differentiate isomers. For instance, the proximity of the functional groups in the ortho positional isomer may lead to unique fragmentation patterns involving interactions between the hydroxyl, carboxylic acid, and tetrazole groups.
Figure 2: Common fragmentation pathways for tetrazole-containing compounds in MS.
UV-Visible (UV-Vis) Spectroscopy: A Complementary Technique
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position and intensity of absorption maxima are sensitive to the extent of conjugation and the electronic nature of the substituents.
The isomers of 2-hydroxy-5-(tetrazolyl)benzoic acid are expected to exhibit π→π* transitions characteristic of the substituted benzene and tetrazole rings.[3] While UV-Vis spectroscopy may not be the primary tool for definitive isomer identification, it can provide complementary data. The 1- and 2-substituted tetrazoles can have distinct UV absorption spectra. For example, 1-phenyltetrazole absorbs at a different wavelength than 2-phenyltetrazole.[3] The position of the tetrazole group on the benzoic acid ring will also influence the electronic environment and thus the absorption maxima.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified isomer.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for solubilizing polar, acidic compounds).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.
-
Consider advanced 2D NMR experiments like COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals, especially for complex positional isomers.
-
Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The resulting spectrum should be in absorbance or transmittance mode.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
For positive ion mode ESI, add a small amount of formic acid (0.1%) to the solution to promote protonation.
-
For negative ion mode ESI, a small amount of ammonium hydroxide (0.1%) can be added to promote deprotonation.
-
-
Instrumentation and Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire full scan mass spectra in both positive and negative ion modes to determine the molecular weight and observe the primary ions.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ions ([M+H]⁺ and [M-H]⁻) to induce fragmentation and obtain structural information.
-
Figure 3: General workflow for the spectroscopic analysis of isomers.
Conclusion
The unambiguous differentiation of the isomers of 2-hydroxy-5-(tetrazolyl)benzoic acid is a critical step in the development of pharmaceuticals and advanced materials. A multi-technique spectroscopic approach is essential for a comprehensive and confident structural assignment. ¹³C NMR spectroscopy provides the most definitive method for distinguishing between the 1H- and 2H-tetrazole tautomers, while ¹H NMR and IR spectroscopy are particularly powerful for differentiating positional isomers. Mass spectrometry offers confirmation of the molecular weight and valuable insights into the fragmentation pathways that can further support isomer identification. By carefully applying these techniques and understanding the principles behind the expected spectral differences, researchers can confidently characterize these important molecules.
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2023). Frontiers in Chemistry. [Link]
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Synthesis and characterization of allyl- and vinyl- substituted 1,2-bis(tetrazolo)ethanes as polymeric precursors. (2018). De Gruyter. [Link]
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Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. (2017). Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. (2015). South African Journal of Chemistry. [Link]
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Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. (2021). Molecules. [Link]
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Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal. [Link]
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2023). Frontiers in Chemistry. [Link]
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2-(1H-tetrazol-1-yl)benzoic acid. (2001). Acta Crystallographica Section C: Crystal Structure Communications. [Link]
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3-(1H-Tetrazol-5-yl)benzoic acid. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]
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4-(1H-Tetrazol-5-yl)benzoic acid monohydrate. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
The dual nature of this molecule, containing both an acidic benzoic acid moiety and a high-nitrogen tetrazole ring, necessitates a disposal protocol that addresses both corrosive and potentially explosive hazards.
I. Immediate Safety Considerations: Hazard Assessment
Understanding the chemical's hazardous properties is the foundation of its safe handling and disposal. The structure of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid suggests the following primary hazards:
-
Corrosivity: As a benzoic acid derivative, this compound is expected to be an organic acid, posing a risk of irritation or damage to the skin, eyes, and respiratory system.[1][2]
-
Flammability and Explosive Potential: The presence of the tetrazole ring, a high-nitrogen heterocycle, indicates that the compound may be a flammable solid and could decompose explosively under certain conditions, such as heat, shock, or friction.[3][4][5][6] Many tetrazole derivatives are known for their thermal instability.[3]
Table 1: Hazard Profile and Recommended Immediate Actions
| Hazard | Potential Consequences | Immediate Action in Case of Exposure |
| Eye Contact | Causes serious eye damage.[1] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1][7] |
| Skin Contact | Causes skin irritation.[8] | Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.[7][8] |
| Inhalation | May cause respiratory irritation.[8] | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7][8] |
| Ingestion | Harmful if swallowed.[2] | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7] |
II. Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for any purpose, including disposal preparation, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles.[9]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[10]
-
Body Protection: A lab coat must be worn.[9]
-
Respiratory Protection: All handling of the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[4][9][10]
Handling Precautions:
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][5]
-
Ground and bond containers and receiving equipment to prevent static discharge.[6]
III. Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that must adhere to local, state, and federal regulations.[13]
Caption: Disposal workflow for this compound.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect unadulterated this compound waste in a dedicated container. Do not mix with other chemical waste streams.
-
Contaminated Materials: Any materials, such as gloves, weighing paper, or spill cleanup supplies, that have come into contact with the compound should be considered hazardous waste and collected separately.[14]
Step 2: Container Selection
-
Use only approved hazardous waste containers that are compatible with acidic and potentially flammable solids.[15][16] High-density polyethylene (HDPE) or glass containers are generally suitable.[11][17]
-
Ensure the container has a secure, tight-fitting lid to prevent leakage or the release of dust.[15]
Step 3: Labeling
Proper labeling is a critical compliance step. The label must include:
-
The full chemical name: "this compound".
-
A clear indication of the hazards (e.g., "Flammable Solid," "Corrosive," "Irritant").[18]
-
The date accumulation started.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[15][18]
-
The SAA should be clearly marked with a "Hazardous Waste" sign.[13]
-
Store incompatible materials separately. Specifically, keep this waste away from:
Step 5: Final Disposal
-
Disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[5]
-
The primary recommended disposal method for tetrazole-containing compounds is controlled incineration in a facility equipped with flue gas scrubbing.[12]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[12][15] Discharging into the environment must be avoided.[12]
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
For a Small Spill (in a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Proper PPE: Don the appropriate PPE as outlined in Section II.
-
Containment: Gently cover the spill with a chemical absorbent material such as vermiculite or sand.[3] Do not use combustible materials like paper towels.
-
Collection: Using spark-proof tools, carefully sweep or scoop the absorbed material into the designated hazardous waste container.[4]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Documentation: Record the spill and cleanup in the laboratory's safety log.
For a Large Spill (or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the affected area and prevent entry.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and/or emergency services.[3]
-
Do Not Attempt Cleanup: Await the arrival of trained emergency response personnel.
V. Regulatory Framework
All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and any applicable state and local laws.[4][13] Your institution's EHS department is the primary resource for ensuring compliance with these regulations.
This guide is intended to provide a framework for the safe disposal of this compound. Always prioritize safety and consult your institution's specific protocols and the forthcoming substance-specific SDS when available.
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- 19. MedicalLab Management Magazine [medlabmag.com]
Comprehensive Safety and Handling Guide for 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document offers a procedural framework to ensure the safe and effective use of this compound in a laboratory setting. The information herein is synthesized from established safety data for structurally related compounds and general principles of chemical hygiene for hazardous materials.
Hazard Identification and Risk Assessment
-
Benzoic Acid Moiety : Benzoic acid and its derivatives are known to be irritants, capable of causing skin and serious eye irritation.[1][2][3] Prolonged or repeated exposure, particularly through inhalation of dust, may lead to respiratory tract irritation.[2][4][3][5]
-
Tetrazole Functional Group : The tetrazole ring, with its high nitrogen content, is an energetic functional group.[6] Compounds containing this moiety may be unstable and can decompose explosively when subjected to heat, shock, or friction.[6] Therefore, this compound should be treated as a potentially energetic material.
Primary Routes of Exposure:
-
Inhalation of dust particles.
-
Skin contact.
-
Eye contact.
-
Ingestion.
A thorough risk assessment should be performed before commencing any work with this compound, considering the scale of the experiment and the specific manipulations involved.
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory to mitigate the risks associated with handling this compound. The following table summarizes the required personal protective equipment.
| Protection Type | Specific Requirement | Standard/Comment |
| Eye/Face Protection | Chemical splash goggles and a face shield. | Goggles must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is essential when handling the solid or during procedures with a potential for splashing.[6][7] |
| Skin Protection | Flame-resistant, knee-length lab coat and chemical-resistant gloves. | A flame-resistant lab coat is crucial due to the potential energetic nature of the compound. Nitrile gloves are recommended, but their compatibility should be verified.[6][7] |
| Respiratory Protection | Required if dust is generated or if working outside of a certified fume hood. | An N95-rated respirator or higher should be used. For larger quantities or when significant aerosolization is possible, a powered air-purifying respirator (PAPR) is recommended. |
| Additional Protection | Blast shield. | All experiments involving this compound, especially those involving heating or reaction, should be conducted behind a certified blast shield.[7] |
Operational Plan: From Receipt to Disposal
Safe handling and storage are paramount to prevent accidental exposure and to maintain the integrity of the compound. The following procedural steps must be strictly adhered to.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage : Store the compound in a cool, dry, and well-ventilated area, away from heat sources, open flames, and incompatible materials such as strong oxidizing agents.[8][9] The container should be tightly sealed.[1][9]
-
Inventory : Maintain a precise inventory of the compound, noting the date of receipt and quantities used.
Handling and Use
All work with this compound must be conducted in a designated fume hood with the sash at the lowest practical height to minimize exposure.[7]
Experimental Workflow:
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. fishersci.nl [fishersci.nl]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. aksci.com [aksci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biofinechemical.com [biofinechemical.com]
- 9. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
